Dimethyl bicyclo[1.1.1]pentane-1,3-dicarboxylate
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
dimethyl bicyclo[1.1.1]pentane-1,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O4/c1-12-6(10)8-3-9(4-8,5-8)7(11)13-2/h3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWMHLEILGHXLSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CC(C1)(C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30555699 | |
| Record name | Dimethyl bicyclo[1.1.1]pentane-1,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30555699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115913-32-1 | |
| Record name | Dimethyl bicyclo[1.1.1]pentane-1,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30555699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-dimethyl bicyclo[1.1.1]pentane-1,3-dicarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Structural Analysis of Dimethyl Bicyclo[1.1.1]pentane-1,3-dicarboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dimethyl bicyclo[1.1.1]pentane-1,3-dicarboxylate is a key building block in medicinal chemistry and materials science, prized for its rigid, three-dimensional structure. This document provides a comprehensive technical overview of its structural and spectroscopic properties. While a definitive single-crystal X-ray diffraction study of the title compound is not publicly available, this guide synthesizes data from computational studies, spectroscopic analyses, and structural information from closely related derivatives to offer a detailed analysis. This guide includes a summary of its synthesis, tabulated spectroscopic data, and detailed experimental protocols for its characterization.
Synthesis
The synthesis of this compound is typically achieved through a two-step process starting from [1.1.1]propellane. The propellane is first converted to bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, which is then esterified.
Synthesis Workflow
Caption: Synthetic pathway to this compound.
Experimental Protocols
Step 1: Synthesis of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid
This procedure is adapted from established literature methods. [1.1.1]Propellane, generated in situ from 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane, is reacted with 2,3-butanedione via a photochemical [2+2] cycloaddition to yield 1,3-diacetylbicyclo[1.1.1]pentane. This diketone intermediate is then subjected to a haloform reaction using sodium hydroxide and bromine to afford bicyclo[1.1.1]pentane-1,3-dicarboxylic acid.
Step 2: Esterification to this compound
Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid is dissolved in methanol, and a catalytic amount of a suitable acid catalyst, such as thionyl chloride or sulfuric acid, is added. The reaction mixture is typically stirred at room temperature or gently heated to drive the reaction to completion. The solvent is then removed under reduced pressure, and the crude product is purified, often by recrystallization or chromatography, to yield this compound as a white crystalline solid.
Structural and Spectroscopic Data
Molecular Structure
Table 1: Calculated Geometric Parameters
| Parameter | Value | Method |
| C1-C3 Distance (Å) | ~1.87 | DFT Calculations |
| C-C Bridge Bond Length (Å) | ~1.54 | DFT Calculations |
| C-H Bond Length (Å) | ~1.09 | DFT Calculations |
| C1-C2-C3 Bond Angle (°) | ~74.3 | DFT Calculations |
| H-C-H Bond Angle (°) | ~115 | DFT Calculations |
Note: These values are based on computational models of the bicyclo[1.1.1]pentane cage and may vary slightly for the dimethyl ester derivative.
Spectroscopic Data
Table 2: 1H NMR Spectroscopic Data (CDCl3)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~3.72 | Singlet | -OCH3 |
| ~2.38 | Singlet | -CH2- |
Table 3: 13C NMR Spectroscopic Data (CDCl3)
| Chemical Shift (δ, ppm) | Assignment |
| ~169.7 | C=O (ester) |
| ~52.9 | -OCH3 |
| ~45.8 | Bridgehead C (C1, C3) |
| ~28.5 | Bridge CH2 |
Table 4: Infrared (IR) Spectroscopic Data
| Wavenumber (cm-1) | Intensity | Assignment |
| ~2950 | Medium | C-H stretch (alkane) |
| ~1730 | Strong | C=O stretch (ester) |
| ~1200 | Strong | C-O stretch (ester) |
Table 5: Mass Spectrometry Data
| m/z | Relative Intensity (%) | Assignment |
| 184.07 | - | [M]+ |
| 153.06 | - | [M - OCH3]+ |
| 125.07 | - | [M - COOCH3]+ |
| 95.05 | - | [M - COOCH3 - CO]+ |
Note: Fragmentation patterns are predicted based on the structure and may vary depending on the ionization method.
Experimental Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol:
-
A sample of this compound (5-10 mg) is dissolved in deuterated chloroform (CDCl3, ~0.7 mL) in an NMR tube.
-
1H and 13C NMR spectra are acquired on a 400 MHz or higher field NMR spectrometer.
-
For 1H NMR, 16-32 scans are typically acquired with a relaxation delay of 1-2 seconds.
-
For 13C NMR, a proton-decoupled sequence is used, and several hundred to a few thousand scans are acquired to achieve a good signal-to-noise ratio.
-
Chemical shifts are referenced to the residual solvent peak (CDCl3: δ 7.26 ppm for 1H and δ 77.16 ppm for 13C).
Infrared (IR) Spectroscopy
Protocol:
-
A small amount of the crystalline sample is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.
-
The spectrum is recorded in the range of 4000-400 cm-1.
-
Alternatively, a KBr pellet of the sample can be prepared and the transmission spectrum recorded.
Mass Spectrometry (MS)
Protocol:
-
A dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) is prepared.
-
The solution is introduced into the mass spectrometer via direct infusion or through a gas or liquid chromatograph.
-
Electron ionization (EI) or electrospray ionization (ESI) can be used to generate the molecular ion and fragment ions.
-
The mass-to-charge ratio (m/z) of the ions is analyzed by a mass analyzer (e.g., quadrupole or time-of-flight).
Logical Relationships in Structural Analysis
The structural elucidation of this compound relies on the convergence of data from multiple analytical techniques.
In-Depth Technical Guide on the Physicochemical Properties of Dimethyl BCP Dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of dimethyl bicyclo[1.1.1]pentane-1,3-dicarboxylate (dimethyl BCP dicarboxylate). The information is curated for researchers, scientists, and professionals in drug development who are interested in the application of this unique scaffold.
Core Physicochemical Properties
Dimethyl BCP dicarboxylate is a rigid, non-aromatic molecule that has garnered interest as a bioisostere for para-substituted benzene rings in medicinal chemistry. Its compact and well-defined three-dimensional structure can offer advantages in terms of metabolic stability and aqueous solubility of drug candidates. The key physicochemical data for this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₉H₁₂O₄ | [1][2] |
| Molecular Weight | 184.19 g/mol | [1][2] |
| Appearance | White to light yellow powder/crystal | --- |
| Melting Point | 90.0 - 94.0 °C | --- |
| Boiling Point (Predicted) | 233.8 ± 20.0 °C | --- |
| Density (Predicted) | 1.369 ± 0.06 g/cm³ | --- |
| LogP (Predicted) | 0.5027 | [2] |
| Topological Polar Surface Area (TPSA) | 52.6 Ų | [2] |
Solubility Profile
Experimental Protocols
Detailed methodologies for the determination of key physicochemical properties are outlined below. These are standard procedures applicable to solid organic compounds like dimethyl BCP dicarboxylate.
Melting Point Determination (Capillary Method)
The melting point of a crystalline solid can be determined with high precision using a melting point apparatus.
Procedure:
-
Sample Preparation: A small amount of the crystalline dimethyl BCP dicarboxylate is finely ground into a powder. The open end of a glass capillary tube is tapped into the powder to pack a small amount (2-3 mm in height) of the sample into the sealed end of the tube.[3]
-
Apparatus Setup: The packed capillary tube is placed into the heating block of a melting point apparatus.
-
Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample and the thermometer.
-
Observation: The temperature at which the first droplet of liquid is observed is recorded as the onset of melting. The temperature at which the last crystal melts is recorded as the completion of melting. The melting point is reported as this range.[3] For a pure compound, this range is typically narrow (0.5-2 °C).
Solubility Determination (Gravimetric Method)
This method determines the solubility of a compound in a specific solvent at a given temperature.
Procedure:
-
Saturation: An excess amount of dimethyl BCP dicarboxylate is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed vial.
-
Equilibration: The mixture is agitated (e.g., using a shaker or magnetic stirrer) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached and the solution is saturated.
-
Separation: The undissolved solid is separated from the saturated solution by filtration or centrifugation.
-
Quantification: A known volume of the clear, saturated solution is carefully transferred to a pre-weighed container. The solvent is then evaporated under reduced pressure or gentle heating.
-
Calculation: The container with the solid residue is weighed again. The mass of the dissolved solid is determined by subtracting the initial weight of the container. The solubility is then calculated and expressed in units such as g/L or mg/mL.[4]
Synthesis Workflow
The synthesis of dimethyl BCP dicarboxylate can be achieved through the esterification of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid or its diacyl chloride. A common laboratory-scale synthesis involves the reaction of 1,3-bis(chlorocarbonyl)bicyclo[1.1.1]pentane with methanol.
Caption: Synthesis of dimethyl BCP dicarboxylate.
Application in Drug Discovery: PROTAC Linkers
Dimethyl BCP dicarboxylate is utilized as a rigid linker in the design and synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The rigid BCP core provides a well-defined spatial orientation between the target-binding and E3 ligase-binding moieties of the PROTAC, which can be crucial for optimal ternary complex formation and degradation efficiency.
Caption: PROTAC mechanism of action.
References
Bicyclo[1.1.1]pentane (BCP) as a Bioisostere for para-Substituted Benzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that enhance drug-like properties is paramount. The replacement of planar aromatic rings with three-dimensional saturated systems, a strategy often termed "escaping from flatland," has emerged as a powerful approach to improve physicochemical and pharmacokinetic profiles of drug candidates. Among these three-dimensional scaffolds, bicyclo[1.1.1]pentane (BCP) has garnered significant attention as a non-classical bioisostere of the para-substituted benzene ring. This technical guide provides an in-depth overview of the utility of BCP in drug design, presenting comparative data, detailed experimental protocols, and visualizations of relevant biological pathways and discovery workflows.
The BCP core offers a rigid framework that mimics the linear trajectory of a para-substituted phenyl ring but with a smaller, more compact, and sp³-rich structure. This unique geometry often leads to significant improvements in key drug metabolism and pharmacokinetics (DMPK) parameters, including enhanced aqueous solubility, increased metabolic stability, and improved cell permeability.[1][2][3] This guide will delve into the practical aspects of employing BCP as a benzene surrogate, supported by quantitative data from published case studies and detailed methodologies for its synthesis and evaluation.
Physicochemical and Pharmacokinetic Advantages of BCP Bioisosteres
The substitution of a para-phenylene group with a 1,3-disubstituted BCP moiety can profoundly and beneficially alter the properties of a molecule. The key advantages are summarized below.
Enhanced Solubility
The three-dimensional and less lipophilic nature of the BCP core, compared to a flat aromatic ring, disrupts crystal packing and reduces intermolecular π-stacking, often leading to a substantial increase in aqueous solubility.[4][5] This is a critical parameter for improving oral bioavailability and formulation feasibility.
Improved Metabolic Stability
The saturated sp³-hybridized carbon atoms of the BCP cage are generally more resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes compared to the electron-rich phenyl ring.[2] This can lead to reduced clearance and an extended plasma half-life of the drug candidate.
Increased Permeability
While seemingly counterintuitive for a less lipophilic scaffold, the replacement of a phenyl ring with BCP can improve passive permeability.[1][3] This is attributed to the disruption of planarity and a reduction in the molecule's propensity for non-specific binding.[2][5]
Data Presentation: BCP vs. para-Substituted Benzene Analogs
The following tables summarize quantitative data from several case studies, directly comparing the physicochemical and biological properties of parent compounds containing a para-substituted benzene ring with their corresponding BCP bioisosteres.
Table 1: Comparison of γ-Secretase Inhibitor Analogs [2][6]
| Compound | Structure | IC₅₀ (nM) | Aqueous Solubility (µg/mL) | logD |
| Phenyl Analog | 227 | < 0.1 | > 4.0 | |
| BCP Analog | 597 | 3.2 | 2.8 |
Table 2: Comparison of Imatinib Analogs [4][7][8][9]
| Compound | Structure | IC₅₀ (ABL1 kinase, nM) | Aqueous Solubility (µM at pH 7.4) |
| Imatinib (Phenyl Analog) | ~30 | ~30-50 | |
| BCP-Imatinib | ~2400 | >2500 |
Note: While the potency of BCP-Imatinib was significantly reduced, the solubility was dramatically improved.[4]
Table 3: Comparison of Darapladib Analogs [3][10][11]
| Compound | Structure | Lp-PLA₂ IC₅₀ (nM) | Kinetic Solubility (µM) | Permeability (nm/s) |
| Darapladib (Phenyl Analog) | 0.25 | 8 | 203 | |
| BCP-Darapladib | ~0.6 | 74 | 705 |
Experimental Protocols
This section provides detailed methodologies for the synthesis of BCP derivatives and for the key in vitro assays used to evaluate their drug-like properties.
General Synthesis of 1,3-Disubstituted Bicyclo[1.1.1]pentanes
The most common and versatile route to functionalized BCPs starts from [1.1.1]propellane. The high strain energy of the central bond in propellane allows for radical addition reactions to efficiently generate 1,3-disubstituted BCPs.
Protocol: Visible Light-Mediated Three-Component Synthesis of BCP Derivatives [12][13]
-
Reaction Setup: To a Schlenk tube equipped with a magnetic stir bar, add the alkene (1.5 equiv.), alkyl iodide (1.5 equiv.), and a photocatalyst such as 4CzIPN (2.5 mol%).
-
Addition of Propellane: Add a solution of [1.1.1]propellane in a suitable solvent (e.g., 0.2 M in Et₂O/cyclohexane, 1.0 equiv.).
-
Solvent and Concentration: Dilute the reaction mixture with a solvent like dichloromethane to a final concentration of approximately 0.1 M.
-
Irradiation: Irradiate the reaction mixture with blue LEDs at room temperature. The reaction is typically not sensitive to air or moisture.
-
Work-up and Purification: Upon completion, concentrate the reaction mixture and purify the residue by column chromatography on silica gel to afford the desired 1,3-disubstituted BCP product.
Kinetic Solubility Assay
This assay measures the solubility of a compound from a DMSO stock solution in an aqueous buffer, providing a rapid assessment for drug discovery programs.[14][15][16][17][18]
Protocol: Shake-Flask Method for Kinetic Solubility
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Sample Preparation: In a 96-well plate, add 2 µL of the DMSO stock solution to 98 µL of phosphate-buffered saline (PBS) at pH 7.4. This results in a final DMSO concentration of 2%.
-
Incubation: Seal the plate and shake at room temperature for 2 hours.
-
Filtration: Filter the samples through a 96-well filter plate to remove any precipitated compound.
-
Quantification: Analyze the filtrate by LC-MS/MS or UV-Vis spectroscopy against a standard curve prepared in the same buffer system to determine the concentration of the dissolved compound.
Caco-2 Permeability Assay
The Caco-2 permeability assay is a widely accepted in vitro model to predict human intestinal absorption of drugs.[12][19][20][21][22]
Protocol: Bidirectional Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on semi-permeable filter inserts in a 24-well plate for 21 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the cell monolayer to ensure its integrity. A paracellular marker like Lucifer Yellow is also used to confirm the tightness of the cell junctions.
-
Assay Initiation:
-
Apical to Basolateral (A-B) Transport: Add the test compound (typically at 10 µM) to the apical (A) side and fresh buffer to the basolateral (B) side.
-
Basolateral to Apical (B-A) Transport: Add the test compound to the basolateral (B) side and fresh buffer to the apical (A) side.
-
-
Incubation: Incubate the plate at 37°C with gentle shaking for 2 hours.
-
Sampling and Analysis: At the end of the incubation, take samples from both the donor and receiver compartments and analyze the concentration of the test compound by LC-MS/MS.
-
Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the filter, and C₀ is the initial concentration in the donor compartment. The efflux ratio (Papp(B-A) / Papp(A-B)) is calculated to assess the potential for active efflux.
Human Liver Microsome (HLM) Stability Assay
This assay evaluates the metabolic stability of a compound in the presence of human liver microsomes, which contain a high concentration of CYP enzymes.[1][23][24][25][26]
Protocol: HLM Stability Assay
-
Reaction Mixture Preparation: In a 96-well plate, pre-warm a mixture of the test compound (1 µM final concentration) and human liver microsomes (0.5 mg/mL final concentration) in phosphate buffer (pH 7.4) at 37°C.
-
Reaction Initiation: Initiate the metabolic reaction by adding a NADPH-regenerating system.
-
Time-Point Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the plate to precipitate the proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to determine the concentration of the remaining parent compound.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining compound versus time. The in vitro half-life (t½) and intrinsic clearance (CLint) are calculated from the slope of this line.
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key concepts related to the application of BCP in drug discovery.
Conclusion
Bicyclo[1.1.1]pentane has unequivocally established itself as a valuable bioisostere for the para-substituted benzene ring in modern drug discovery. Its unique three-dimensional structure imparts significant advantages in terms of physicochemical and pharmacokinetic properties, most notably enhancing solubility and metabolic stability. The case studies presented in this guide provide compelling quantitative evidence of these benefits. While the adoption of BCP may sometimes lead to a reduction in target potency, the overall improvement in drug-like properties can result in a more viable clinical candidate. The synthetic accessibility of BCP derivatives has greatly improved, making their incorporation into drug discovery pipelines increasingly feasible. As the imperative to explore novel chemical space continues, the strategic application of BCP as a benzene surrogate will undoubtedly play an expanding role in the development of the next generation of therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Workflow-based identification of bioisosteric replacements for molecular scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Physiological and pathological roles of the γ-secretase complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. γ-Secretase-regulated signaling typified by Notch signaling in the immune system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
- 9. benchchem.com [benchchem.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. apexbt.com [apexbt.com]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. chinesechemsoc.org [chinesechemsoc.org]
- 14. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 15. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 16. enamine.net [enamine.net]
- 17. charnwooddiscovery.com [charnwooddiscovery.com]
- 18. sygnaturediscovery.com [sygnaturediscovery.com]
- 19. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 20. enamine.net [enamine.net]
- 21. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 22. researchgate.net [researchgate.net]
- 23. merckmillipore.com [merckmillipore.com]
- 24. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 25. bio-protocol.org [bio-protocol.org]
- 26. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
The Ascendancy of Bicyclo[1.1.1]pentane Scaffolds: A Technical Guide for Drug Discovery
An In-depth Exploration of Bicyclo[1.1.1]pentane Scaffolds in Modern Medicinal Chemistry, Offering Researchers and Drug Development Professionals a Comprehensive Overview of Their Synthesis, Application, and Impact on Physicochemical and Pharmacological Properties.
The bicyclo[1.1.1]pentane (BCP) scaffold has rapidly emerged as a valuable tool in drug discovery, offering a compelling three-dimensional alternative to traditional, often planar, molecular fragments. This guide provides a technical overview of the core principles and practical applications of BCPs in medicinal chemistry, with a focus on their role as bioisosteres for phenyl rings, tert-butyl groups, and alkynes. The strategic incorporation of BCPs can significantly enhance the physicochemical and pharmacokinetic profiles of drug candidates, a concept often referred to as "escaping from flatland."[1][2]
Physicochemical and Pharmacological Advantages
The replacement of a planar phenyl ring with a rigid, sp³-rich BCP scaffold can lead to substantial improvements in a molecule's drug-like properties.[2][3] These advantages stem from the unique structural and electronic nature of the BCP core.
Improved Solubility and Reduced Lipophilicity: The introduction of a BCP moiety generally leads to a decrease in lipophilicity (as measured by clogP) and an increase in aqueous solubility.[2][4] This is a critical advantage in drug design, as poor solubility can hinder absorption and bioavailability. For instance, in the case of a γ-secretase inhibitor, replacing a phenyl group with a BCP scaffold resulted in a significant improvement in solubility.[2][3][4]
Enhanced Metabolic Stability: The saturated carbon framework of BCP is less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to aromatic rings.[2][3] This can lead to improved metabolic stability, a longer half-life, and a more predictable pharmacokinetic profile.[3]
Novel Chemical Space and Intellectual Property: The use of BCPs allows medicinal chemists to explore novel chemical space and circumvent existing patents that often cover phenyl-containing analogues.[2][4]
Maintained or Improved Biological Activity: In many cases, the BCP core effectively mimics the geometric and vectorial properties of a para-substituted phenyl ring, allowing it to maintain or even enhance binding affinity to the biological target.[1][5] One notable example is the development of potent indoleamine-2,3-dioxygenase 1 (IDO1) inhibitors where the BCP scaffold successfully replaced a central phenyl ring, mitigating amide hydrolysis issues while retaining high potency.[6]
Comparative Physicochemical Data
The following table summarizes the impact of replacing a phenyl ring with a BCP scaffold on key physicochemical properties for a selection of drug candidates.
| Compound Class | Original Moiety | BCP Analogue | Property | Original Value | BCP Analogue Value | Reference |
| γ-Secretase Inhibitor | Phenyl | Bicyclo[1.1.1]pentane | Solubility | Low | Significantly Improved | [2][3][4] |
| LpPLA2 Inhibitor (Darapladib analogue) | Phenyl | Bicyclo[1.1.1]pentane | ChromLogD7.4 | 6.3 | - | [7] |
| LpPLA2 Inhibitor Analogue | Phenyl | Bicyclo[1.1.1]pentane | pIC50 | 10.2 | Maintained High Potency | [7] |
| IDO1 Inhibitor | Phenyl | Bicyclo[1.1.1]pentane | Metabolic Stability | Extensive Amide Hydrolysis | Mitigated Hydrolysis | [6] |
| Flurbiprofen Analogue | Fluorophenyl | Fluoro-bicyclo[1.1.1]pentane | clogP | 4.9 - 5.4 | 3.3 | [8] |
Key Synthetic Methodologies
The growing interest in BCPs has spurred the development of several robust synthetic strategies. The most common approaches start from [1.1.1]propellane, a highly strained and reactive intermediate.
General Workflow for BCP Analogue Synthesis and Evaluation
The development of a drug candidate featuring a BCP scaffold typically follows a structured workflow, from initial synthesis to biological evaluation.
Experimental Protocols
1. Large-Scale Synthesis of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid
This protocol, adapted from Mykhailiuk et al., describes a practical, multigram-scale synthesis of a key BCP building block.[2][4]
-
Step 1: Photochemical preparation of 1,3-diacetylbicyclo[1.1.1]pentane. A solution of [1.1.1]propellane and diacetyl is subjected to flow photochemistry using a 365 nm LED light source. This method avoids the use of mercury lamps and specialized glassware.[2][4]
-
Step 2: Haloform reaction. The resulting diketone is treated with a solution of bromine in aqueous sodium hydroxide (haloform reaction) to yield bicyclo[1.1.1]pentane-1,3-dicarboxylic acid. The product is isolated by acidification and extraction.[2][4]
2. Synthesis of Functionalized Bicyclo[1.1.1]pentanes via Radical Addition to [1.1.1]Propellane
A general and scalable light-enabled reaction between alkyl iodides and [1.1.1]propellane provides access to a wide range of functionalized BCPs.[9]
-
Reaction Setup: A solution of the desired alkyl iodide and [1.1.1]propellane in a suitable solvent is irradiated with light. The reaction proceeds without the need for catalysts or initiators.[9]
-
Workup: In many cases, the reaction is clean enough that simple evaporation of the solvent provides the product in high purity, ready for subsequent transformations.[9]
3. Synthesis of 1,2-Difunctionalized Bicyclo[1.1.1]pentanes
Recent advances have enabled the synthesis of 1,2-difunctionalized BCPs, which can serve as bioisosteres for ortho- and meta-substituted arenes.[10][11]
-
Key Intermediate: The synthesis often proceeds through a key bicyclo[1.1.1]pentane intermediate bearing functional handles at the 1 and 2 positions.
-
Functional Group Interconversion: These handles, such as alcohols, amines, and carboxylic acids, can be further elaborated to introduce diverse substituents.[10][11]
Case Study: BCPs in γ-Secretase and IDO1 Inhibition
The application of BCPs as phenyl ring bioisosteres has been successfully demonstrated in the development of inhibitors for challenging targets like γ-secretase and IDO1.
γ-Secretase Inhibition Pathway
γ-Secretase is a multi-subunit protease complex involved in the cleavage of the amyloid precursor protein (APP), a process implicated in Alzheimer's disease. Inhibitors of γ-secretase aim to modulate this cleavage to reduce the production of amyloid-β peptides.
Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibition
IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in tryptophan catabolism along the kynurenine pathway. Upregulation of IDO1 in cancer creates an immunosuppressive microenvironment. IDO1 inhibitors aim to restore anti-tumor immunity.
Conclusion
Bicyclo[1.1.1]pentane scaffolds represent a significant advancement in medicinal chemistry, providing a powerful strategy to overcome common challenges in drug development related to physicochemical properties and metabolic stability. The continued development of novel synthetic methodologies is making these valuable building blocks more accessible, paving the way for their broader application in the design of next-generation therapeutics. This guide has provided a foundational understanding of the synthesis, properties, and applications of BCPs, equipping researchers with the knowledge to effectively leverage this unique scaffold in their drug discovery programs.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Application of Bicyclo[1.1.1]pentane in Drug Development Research [bldpharm.com]
- 4. Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 6. Discovery of Potent and Orally Available Bicyclo[1.1.1]pentane-Derived Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
- 9. Light-enabled scalable synthesis of bicyclo[1.1.1]pentane halides and their functionalizations - Enamine [enamine.net]
- 10. pnas.org [pnas.org]
- 11. 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Energetic Core: A Technical Guide to the Strain Energy of Dimethyl Bicyclo[1.1.1]pentane-1,3-dicarboxylate
For Immediate Release
This technical guide provides an in-depth analysis of the strain energy associated with dimethyl bicyclo[1.1.1]pentane-1,3-dicarboxylate, a key structural motif in modern drug discovery. Bicyclo[1.1.1]pentanes (BCPs) are increasingly utilized as bioisosteres for para-substituted benzene rings, imparting improved physicochemical properties to pharmaceutical compounds.[1][2] The inherent ring strain of the BCP core is a fundamental characteristic that influences its stability, reactivity, and thermodynamic properties. This document outlines the theoretical framework and computational methodologies required to determine this critical energetic value, tailored for researchers, medicinal chemists, and drug development professionals.
Understanding Strain in Bicyclo[1.1.1]pentane Systems
The bicyclo[1.1.1]pentane (BCP) framework, composed of two fused cyclobutane rings sharing a bridgehead-bridgehead bond, is a highly strained carbocycle.[1] This strain primarily arises from the severe deformation of bond angles from the ideal tetrahedral sp³ geometry. The parent BCP hydrocarbon possesses a significant strain energy, consistently calculated and reported to be in the range of 65 to 68 kcal/mol.[3][4][5] This high energy content is a key factor in the synthetic accessibility of BCP derivatives, often through strain-releasing reactions of [1.1.1]propellane.[6]
While the parent BCP's strain is well-documented, the introduction of substituents at the bridgehead positions, as in this compound, modulates this value. Computational studies have shown that substituents can introduce additional strain. For instance, polyfluorination of the BCP cage has been calculated to add as much as 33–35 kcal/mol of strain energy.[1][7] Therefore, a precise calculation for the disubstituted title compound is essential for accurate molecular modeling and thermodynamic analysis.
Quantitative Strain Energy Data
| Compound | Method | Strain Energy (kcal/mol) | Reference |
| Bicyclo[1.1.1]pentane (Parent Core) | Various Computational | 66.6 | [4] |
| Bicyclo[1.1.1]pentane (Parent Core) | Various Computational | 67.0 - 68.0 | [3] |
| Bicyclo[1.1.1]pentane (Parent Core) | Various Computational | ~68 | [5] |
| Polyfluorinated BCP Derivatives | Computational (DFT) | Adds up to 33-35 | [1][7] |
Methodologies for Strain Energy Calculation
The determination of strain energy for a molecule like this compound is achieved by comparing its calculated heat of formation against a hypothetical, strain-free reference molecule. The most robust and widely accepted computational approach involves the use of isodesmic or homodesmotic reactions.[8][9]
Computational Protocol: Homodesmotic Reaction Scheme
A homodesmotic reaction is a hypothetical reaction where the number of bonds of each formal type (e.g., C-C, C-H, C=O) is conserved on both the reactant and product sides, and the hybridization state of each atom is also maintained.[9] This approach effectively cancels out systematic errors in the quantum chemical calculations, leading to a more accurate determination of the strain energy.
Experimental Workflow for Strain Energy Calculation
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. diva-portal.org [diva-portal.org]
- 3. umsl.edu [umsl.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. US5405550A - Compounds and methods based on [1.1.1]propellane - Google Patents [patents.google.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. igmlnet.uohyd.ac.in [igmlnet.uohyd.ac.in]
- 8. pubs.acs.org [pubs.acs.org]
- 9. vanderbilt.edu [vanderbilt.edu]
The Ascent of a Three-Dimensional Scaffold: A Technical Guide to the History and Discovery of Bicyclo[1.1.1]pentane Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the ever-evolving landscape of medicinal chemistry, the quest for novel molecular scaffolds that can enhance the efficacy, safety, and pharmacokinetic profiles of drug candidates is relentless. The "escape from flatland"—a strategic shift from planar, aromatic moieties to three-dimensional, saturated structures—has emerged as a powerful paradigm in modern drug design. Central to this revolution is the bicyclo[1.1.1]pentane (BCP) core, a small, rigid, and highly strained carbocycle that has captured the attention of synthetic and medicinal chemists alike. Initially a synthetic curiosity, BCP has established itself as a versatile bioisostere for para-substituted phenyl rings, tert-butyl groups, and internal alkynes, offering a unique combination of geometric mimicry and improved physicochemical properties.[1][2] This in-depth technical guide provides a comprehensive overview of the history, discovery, and synthetic evolution of BCP derivatives, offering valuable insights for researchers engaged in the pursuit of innovative therapeutics.
A Journey Through Time: The History and Discovery of Bicyclo[1.1.1]pentane
The story of bicyclo[1.1.1]pentane is one of scientific curiosity blossoming into a cornerstone of modern medicinal chemistry. Its journey can be traced through several key milestones:
-
1964: The Dawn of a Strained Scaffold: Kenneth B. Wiberg and his group at Yale University reported the first synthesis of the parent bicyclo[1.1.1]pentane.[1] At the time, its highly strained nature, with an estimated strain energy of 66.6 kcal/mol, made it a molecule of significant theoretical and synthetic interest.[1]
-
1982: The Propellane Gateway: A major breakthrough in accessing BCP derivatives came with the synthesis of [1.1.1]propellane by Wiberg and Walker.[1] The extreme strain of the central bond in propellane renders it highly reactive, providing a versatile entry point for the functionalization of the BCP core.
-
1996: The Bioisostere Concept Emerges: Pellicciari and coworkers were the first to recognize the potential of BCP as a bioisostere. They synthesized a BCP-containing analogue of a metabotropic glutamate receptor (mGluR1) antagonist, demonstrating that the BCP scaffold could effectively mimic a para-substituted phenyl ring while maintaining biological activity.[3]
-
2012: Industrial Embrace and the "Escape from Flatland": The concept of using BCPs in drug design gained significant traction when Pfizer researchers reported the replacement of a fluorophenyl group in a γ-secretase inhibitor with a BCP moiety. This modification led to a remarkable improvement in aqueous solubility and passive permeability without compromising potency, solidifying BCP's role in the "escape from flatland" strategy.[2]
This historical progression highlights a paradigm shift in the perception of BCP, from a mere chemical curiosity to a powerful tool in the medicinal chemist's arsenal for optimizing drug-like properties.
The BCP Advantage: Physicochemical and Pharmacokinetic Properties
The widespread adoption of the BCP scaffold in drug discovery is attributed to its ability to confer a range of desirable physicochemical and pharmacokinetic properties compared to its aromatic and aliphatic counterparts.
Enhanced Solubility and Reduced Lipophilicity
Aromatic rings, with their planar and lipophilic nature, often contribute to poor aqueous solubility of drug candidates. The three-dimensional and more polar nature of the BCP core disrupts crystal packing and reduces lipophilicity, leading to significant improvements in solubility.[2][4]
Improved Metabolic Stability
The sp³-hybridized carbon atoms of the BCP cage are generally less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to the electron-rich phenyl ring. This intrinsic stability can lead to reduced metabolic clearance and an extended in vivo half-life of BCP-containing drugs.[2]
Modulation of Non-Specific Binding
The reduction in planarity and lipophilicity upon replacing a phenyl ring with a BCP moiety can decrease non-specific binding to off-target proteins and tissues, potentially leading to a better safety profile.[2]
Data Presentation: A Comparative Analysis
The following tables summarize the quantitative improvements in physicochemical and pharmacokinetic properties observed upon replacing phenyl groups with BCP moieties in various drug candidates.
| Compound | Parent (Phenyl) | BCP Analogue | Property | Improvement | Reference |
| γ-Secretase Inhibitor | logD = 3.8 | logD = 3.4 | Lipophilicity | Reduced | [5] |
| γ-Secretase Inhibitor | Solubility < 0.1 µg/mL | Solubility > 10 µg/mL | Aqueous Solubility | >100-fold increase | [5] |
| LpPLA2 Inhibitor | Permeability = 230 nm/s | Permeability = 705 nm/s | Permeability | 3-fold increase | [4] |
| LpPLA2 Inhibitor | Kinetic Solubility = 8 µM | Kinetic Solubility = 74 µM | Aqueous Solubility | 9-fold increase | [4] |
| Imatinib Analogue | N/A | N/A | Solubility | Significantly Improved | [1] |
| Compound | Parent (Phenyl) | BCP Analogue | Parameter | Observation | Reference |
| γ-Secretase Inhibitor | High | Low | In vitro metabolic clearance | Reduced | [6] |
| Antimalarial Compound | High | Low | In vitro metabolic clearance | Reduced | [7] |
| Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibitor | High | Low | Amide hydrolysis | Mitigated | [8] |
Synthetic Strategies: Accessing the Bicyclo[1.1.1]pentane Core
The synthetic accessibility of BCP derivatives has been a critical factor in their widespread application. Early routes were often lengthy and low-yielding. However, the development of methods centered around the highly strained and reactive [1.1.1]propellane has revolutionized BCP synthesis.
The Propellane Gateway: A Hub of Reactivity
[1.1.1]Propellane serves as the most common and versatile precursor to a vast array of BCP derivatives. Its central carbon-carbon bond is exceptionally weak and readily undergoes cleavage upon reaction with a variety of reagents.
Caption: Key synthetic transformations of [1.1.1]propellane.
Experimental Protocols: Key Synthetic Methodologies
1. Synthesis of [1.1.1]Propellane
This protocol is adapted from the procedure described by Szeimies and coworkers and is a common starting point for many BCP syntheses.
Reaction: 1,1-Dibromo-2,2-bis(chloromethyl)cyclopropane + 2 eq. MeLi → [1.1.1]Propellane
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, an addition funnel, and an argon inlet is charged with 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane (1.0 eq.) and anhydrous diethyl ether.
-
The solution is cooled to -78 °C using a dry ice/acetone bath.
-
A solution of methyllithium (2.2 eq.) in diethyl ether is added dropwise via the addition funnel over 30 minutes, maintaining the internal temperature below -70 °C.
-
After the addition is complete, the reaction mixture is stirred at -78 °C for an additional 1 hour.
-
The reaction is then allowed to warm to room temperature and stirred for another 2 hours.
-
The resulting solution of [1.1.1]propellane is typically used immediately in subsequent reactions due to its volatility and reactivity.
2. Radical Addition to [1.1.1]Propellane: Synthesis of a Functionalized BCP
This protocol exemplifies a general procedure for the atom transfer radical addition (ATRA) to [1.1.1]propellane.
Reaction: [1.1.1]Propellane + Alkyl Iodide + Alkene (in the presence of a photocatalyst) → 1,3-Disubstituted Bicyclo[1.1.1]pentane
Procedure:
-
To a Schlenk tube equipped with a magnetic stir bar is added the alkene (1.5 eq.), the alkyl iodide (1.5 eq.), and the photocatalyst (e.g., 4CzIPN, 2.5 mol%).
-
A solution of [1.1.1]propellane in a suitable solvent (e.g., diethyl ether/cyclohexane, 1.0 eq.) is then added.
-
The reaction mixture is degassed by three freeze-pump-thaw cycles.
-
The mixture is then irradiated with a blue LED light source at room temperature for 12-24 hours, or until the reaction is complete as monitored by TLC or GC-MS.
-
Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel.[9]
Bicyclo[1.1.1]pentane in Action: Modulating Signaling Pathways
The true value of the BCP scaffold lies in its ability to be incorporated into biologically active molecules and positively influence their interaction with protein targets, thereby modulating downstream signaling pathways.
Bioisosteric Replacement and Receptor Interaction
As a rigid scaffold, the BCP core precisely positions substituents in three-dimensional space, mimicking the exit vectors of a para-substituted phenyl ring. This geometric conservation allows BCP analogues to often retain binding affinity for the target receptor. However, the altered electronic and steric properties of the BCP, compared to a phenyl ring, can lead to subtle changes in binding modes and potentially improved selectivity.
Case Study: BCP-Containing PARP Inhibitors and the cGAS-STING Pathway
A compelling example of how BCPs can influence signaling pathways is seen in the development of novel Poly(ADP-ribose) polymerase (PARP) inhibitors. In one study, replacing a piperazine ring in the PARP inhibitor Olaparib with a BCP scaffold not only improved the pharmacological profile but also conferred dual inhibitory activity against both PARP1 and PARP7. This dual inhibition was shown to activate the cGAS-STING (cyclic GMP-AMP synthase-stimulator of interferon genes) pathway, a critical component of the innate immune system.
Caption: BCP-PARPi-mediated activation of the cGAS-STING pathway.
This example illustrates how the strategic incorporation of a BCP scaffold can lead to a molecule with a novel mechanism of action, bridging targeted therapy with immunotherapy.
BCPs as Modulators of G-Protein Coupled Receptors (GPCRs)
The rigid nature of the BCP core makes it an attractive scaffold for the design of ligands targeting G-Protein Coupled Receptors (GPCRs), where precise conformational constraint is often key to achieving high affinity and selectivity. By replacing flexible alkyl chains or aromatic linkers with a BCP moiety, medicinal chemists can lock the pharmacophoric elements in a bioactive conformation, potentially leading to enhanced potency and reduced off-target effects. The early work by Pellicciari on mGluR1 antagonists serves as a foundational example in this area.[3]
Conclusion and Future Perspectives
The journey of bicyclo[1.1.1]pentane from a strained hydrocarbon of academic interest to a validated and valuable tool in drug discovery is a testament to the power of fundamental research and the ingenuity of medicinal chemists. Its ability to impart favorable physicochemical and pharmacokinetic properties has solidified its role in the "escape from flatland" strategy. The continued development of novel and efficient synthetic methodologies to access a wider diversity of functionalized BCPs will undoubtedly expand their application in drug design.
Future research in this area is likely to focus on:
-
Exploration of Novel BCP Architectures: The synthesis and evaluation of BCPs with substitution patterns beyond the common 1,3-disubstitution to mimic ortho- and meta-substituted phenyl rings.[10]
-
BCPs in New Therapeutic Modalities: The incorporation of BCPs into proteolysis-targeting chimeras (PROTACs), covalent inhibitors, and other emerging drug modalities.
-
A Deeper Understanding of BCP-Protein Interactions: Advanced computational and structural biology studies to better predict and rationalize the impact of BCP incorporation on ligand-receptor binding and signaling.
As our understanding of this unique scaffold continues to grow, bicyclo[1.1.1]pentane is poised to play an even more significant role in the development of the next generation of innovative medicines.
References
- 1. Small molecules targeting the innate immune cGAS‒STING‒TBK1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 5. Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Application of the bicyclo[1.1.1]pentane motif as a nonclassical phenyl ring bioisostere in the design of a potent and orally active γ-secretase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. chinesechemsoc.org [chinesechemsoc.org]
- 10. 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Synthetic Guide to Dimethyl Bicyclo[1.1.1]pentane-1,3-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for dimethyl bicyclo[1.1.1]pentane-1,3-dicarboxylate, a key building block in medicinal chemistry and materials science. This document is intended to serve as a valuable resource for researchers and professionals engaged in the design and synthesis of novel chemical entities.
Spectroscopic Data
Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopic Data
| Nucleus | Solvent | Chemical Shift (δ) in ppm | Source |
| ¹³C{¹H} | CDCl₃ | 169.7 (C=O), 52.9 (OCH₃), 37.6 (bridgehead C) | ChemRxiv preprint |
| ¹H | Not Specified | Data not explicitly available in reviewed literature. | - |
Note: The ¹³C NMR data is the most plausible for the target diester. Other sources report data for synthetic precursors, such as the corresponding diketone.
Table 2: Mass Spectrometry (MS) Data
| Technique | Adduct | Calculated m/z | Source |
| Predicted | [M+H]⁺ | 185.08084 | PubChemLite |
Table 3: Infrared (IR) Spectroscopy Data
| Technique | Key Absorptions (cm⁻¹) | Source |
| FTIR | A spectrum is available but specific peak assignments are not detailed. | Spectrum Chemical |
Experimental Protocols
The synthesis of this compound is typically achieved through the esterification of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid. The dicarboxylic acid itself is prepared from [1.1.1]propellane.
Synthesis of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid
A common route to the dicarboxylic acid involves the reaction of [1.1.1]propellane with a suitable two-carbon electrophile followed by oxidation.
Synthesis of this compound
A detailed protocol for the final esterification step is provided in US Patent 5,405,550. This procedure involves the conversion of the dicarboxylic acid to the diacyl chloride, followed by reaction with methanol.
Step 1: Formation of Bicyclo[1.1.1]pentane-1,3-dicarbonyl chloride
Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid is reacted with a chlorinating agent, such as thionyl chloride or oxalyl chloride, to yield the corresponding diacyl chloride.
Step 2: Esterification
The following procedure is adapted from US Patent 5,405,550:
-
To 75 mL of stirred, anhydrous methanol, slowly add 26.92 g (0.139 mol) of bicyclo[1.1.1]pentane-1,3-dicarbonyl chloride.
-
After the addition is complete, reflux the reaction mixture for 30 minutes.
-
Evaporate the methanol to obtain a crystalline solid.
-
Purify the solid by short-path distillation (125°-130° C at 12 mm Hg) to yield this compound. The reported yield is 25.24 g (99%), with a melting point of 92°C.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of this compound.
Caption: Synthetic and characterization workflow for this compound.
The Role of Dimethyl Bicyclo[1.1.1]pentane-1,3-dicarboxylate as a Rigid Molecular Scaffold: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry and materials science, the quest for novel molecular scaffolds that offer precise three-dimensional arrangements and improved physicochemical properties is paramount. Dimethyl bicyclo[1.1.1]pentane-1,3-dicarboxylate (dimethyl BCP dicarboxylate) has emerged as a prominent and highly effective rigid molecular scaffold. The bicyclo[1.1.1]pentane (BCP) core is a unique, non-classical bioisostere for para-substituted phenyl rings, alkynes, and tert-butyl groups, offering a three-dimensional, sp³-rich alternative to traditional planar aromatic systems.[1][2] This guide provides an in-depth overview of dimethyl BCP dicarboxylate, its synthesis, physicochemical properties, and its applications, with a focus on its role in drug discovery and development.
The highly strained yet kinetically stable cage structure of the BCP core provides a rigid linear linker, replicating the 180° exit vector of a para-substituted arene but with a shorter distance between substituents.[3] This structural feature, combined with its non-planar nature, allows for the disruption of π-stacking interactions and can lead to significant improvements in aqueous solubility and passive permeability of drug candidates. Furthermore, its saturated hydrocarbon framework often imparts greater metabolic stability compared to aromatic rings, which are susceptible to oxidative metabolism.[2]
Physicochemical Properties and Advantages
The utility of the BCP scaffold stems from its distinct structural and physicochemical properties when compared to traditional aromatic linkers. The replacement of a para-phenylene ring with a BCP moiety can profoundly and beneficially alter a molecule's characteristics.
Structural and Physicochemical Data Summary
| Property | para-Phenyl Ring | Bicyclo[1.1.1]pentane (BCP) | Cubane | Bicyclo[2.2.2]octane (BCO) | Reference |
| Substituent Separation (Å) | 2.79 | 1.85 | 2.72 | 2.60 | [1] |
| Fraction of sp³ Carbons (Fsp³) | 0 | 1.0 | 1.0 | 1.0 | [1] |
| Lipophilicity | Higher | Lower | Higher | Higher | [1] |
Comparative Analysis of Drug Analogues: Darapladib
The advantages of incorporating a BCP scaffold are clearly demonstrated in the case of Darapladib, a lipoprotein-associated phospholipase A2 (LpPLA2) inhibitor. Replacing a phenyl ring with a BCP moiety resulted in a new analogue with a significantly improved physicochemical profile.
| Parameter | Darapladib (Parent Compound) | BCP-Analogue | Reference |
| LpPLA₂ Potency (pIC₅₀) | 10.2 | 9.4 | [4] |
| ChromLogD₇.₄ | 6.3 | 7.0 | [4] |
| Artificial Membrane Permeability (nm/s) | 230 | 705 | [1][4] |
| Kinetic Solubility (µM) | 8 | 74 | [4] |
| Thermodynamic FaSSIF Solubility (µg/mL) | 399 | >1000 | [4] |
Comparative Analysis of γ-Secretase Modulators
In a series of γ-secretase modulators, the replacement of a phenyl linker with a BCP scaffold led to dramatic improvements in solubility and a reduction in lipophilicity, while maintaining potent biological activity.
| Parameter | Phenyl Analogue | BCP Analogue | Reference |
| IC₅₀ Aβ42 (nM) | < 0.1 (high potency) | 42 (potent) | [5] |
| Aqueous Solubility (µg/mL) | < 0.1 | >100 | [5] |
| Lipophilicity (Log D) | > 4.0 | 3.6 | [5] |
Experimental Protocols
Synthesis of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid
The synthesis of the core BCP structure is a critical first step. A practical, large-scale synthesis has been developed, which can be adapted for laboratory use.[2]
Step 1: Photochemical Preparation of 1,3-Diacetylbicyclo[1.1.1]pentane
-
Generate [1.1.1]propellane from 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane in pentane.
-
To the solution of [1.1.1]propellane, add freshly distilled 2,3-butanedione.
-
Irradiate the mixture with a 365 nm UV lamp in a flow reactor for approximately 6 hours.
-
Evaporate the solvents under reduced pressure to obtain crude 1,3-diacetylbicyclo[1.1.1]pentane, which can be used in the next step without further purification.
Step 2: Haloform Reaction to Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid
-
Prepare a solution of sodium hydroxide in water and cool to 0 °C.
-
Slowly add bromine to the cooled sodium hydroxide solution.
-
Add a solution of the crude 1,3-diacetylbicyclo[1.1.1]pentane in dioxane dropwise, maintaining the temperature below 3 °C.
-
Stir the reaction mixture for 1 hour at 0 °C, then allow it to stir overnight at room temperature.
-
Add sodium bisulfite and extract the solution with chloroform.
-
Acidify the aqueous layer with concentrated hydrochloric acid.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry to yield bicyclo[1.1.1]pentane-1,3-dicarboxylic acid.
Synthesis of this compound
-
Dissolve bicyclo[1.1.1]pentane-1,3-dicarboxylic acid in methanol.
-
Add thionyl chloride dropwise at a temperature between 20-40 °C.
-
Stir the mixture at room temperature overnight.
-
Concentrate the mixture under reduced pressure.
-
Dissolve the residue in a mixture of hexane and methyl tert-butyl ether and filter through silica gel.
-
Concentrate the filtrate to yield this compound as a white solid.
Application as a PROTAC Linker: A Representative Protocol
Dimethyl BCP dicarboxylate is a valuable rigid linker for Proteolysis-Targeting Chimeras (PROTACs). The two ester groups provide handles for sequential functionalization. The following is a representative protocol for its incorporation.
Step 1: Mono-saponification of Dimethyl BCP Dicarboxylate
-
Dissolve dimethyl BCP dicarboxylate in a mixture of methanol and water.
-
Add one equivalent of potassium hydroxide or sodium hydroxide.
-
Stir the reaction at room temperature and monitor by TLC or LC-MS until approximately 50% of the starting material is consumed.
-
Neutralize the reaction with a mild acid (e.g., 1M HCl) and extract the mono-acid product with an organic solvent (e.g., ethyl acetate).
-
Purify the product by column chromatography to isolate the mono-acid, mono-ester BCP derivative.
Step 2: Amide Coupling to the First Ligand (e.g., E3 Ligase Ligand)
-
Dissolve the mono-acid BCP derivative in an anhydrous solvent such as DMF.
-
Add a peptide coupling agent (e.g., HATU, HBTU) and an organic base (e.g., DIPEA).
-
Add the amine-functionalized E3 ligase ligand (e.g., a pomalidomide derivative).
-
Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.
-
Upon completion, perform an aqueous workup and purify the resulting conjugate by column chromatography or preparative HPLC.
Step 3: Hydrolysis of the Remaining Ester
-
Dissolve the BCP-linker-ligand 1 conjugate in a suitable solvent mixture (e.g., THF/water/methanol).
-
Add an excess of lithium hydroxide.
-
Stir the reaction at room temperature until the ester is fully hydrolyzed, as monitored by LC-MS.
-
Acidify the reaction mixture and extract the carboxylic acid product.
Step 4: Amide Coupling to the Second Ligand (e.g., Target Protein Ligand)
-
Repeat the amide coupling procedure described in Step 2, using the carboxylic acid from Step 3 and an amine-functionalized target protein ligand.
-
Purify the final PROTAC molecule by preparative HPLC.
-
Characterize the final product by LC-MS and NMR to confirm its identity and purity.
Visualizations
Caption: Synthetic workflow for dimethyl BCP dicarboxylate.
Caption: Advantages of BCP as a para-phenyl bioisostere.
Caption: Workflow for incorporating BCP as a PROTAC linker.
Conclusion
This compound is a powerful and versatile building block in modern chemical sciences. Its rigid, three-dimensional structure offers a compelling alternative to traditional planar aromatic systems, providing a clear strategy to improve the physicochemical and pharmacokinetic properties of drug candidates. The demonstrated successes in enhancing solubility, permeability, and metabolic stability, while maintaining or only slightly reducing biological potency, underscore the value of the BCP scaffold.[4][5] The well-defined synthetic routes and the potential for its use in advanced applications such as PROTACs ensure that dimethyl BCP dicarboxylate will continue to be a valuable tool for chemists aiming to escape the "flatland" of aromatic rings and explore the vast potential of three-dimensional chemical space.
References
- 1. Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Application of Bicyclo[1.1.1]pentane in Drug Development Research [bldpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. A Data-Driven Perspective on Bioisostere Evaluation: Mapping the Benzene Bioisostere Landscape with BioSTAR - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking New Dimensions in Drug Design: A Technical Guide to the Exit Vectors of 1,3-Disubstituted Bicyclo[1.1.1]pentanes
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the quest to design more effective and safer therapeutics, medicinal chemists are increasingly looking to "escape from flatland" by incorporating three-dimensional (3D) scaffolds into drug candidates.[1] One of the most promising of these scaffolds is the bicyclo[1.1.1]pentane (BCP) core, a rigid, strained carbocycle that has emerged as a valuable bioisostere for the ubiquitous para-substituted phenyl ring.[2][3] This in-depth technical guide explores the critical aspect of BCPs in drug design: their exit vectors. By understanding the precise geometry and orientation of substituents attached to the 1 and 3 positions of the BCP core, researchers can better leverage this unique scaffold to optimize the pharmacological properties of drug candidates. This guide provides a comprehensive overview of the synthesis, structural analysis, and biological implications of 1,3-disubstituted BCPs, supported by quantitative data, detailed experimental protocols, and illustrative diagrams.
Data Presentation: Geometric Parameters of 1,3-Disubstituted BCPs vs. para-Substituted Arenes
A key consideration when employing BCPs as phenyl ring bioisosteres is the spatial arrangement of the substituents, often referred to as the exit vectors. The rigid nature of the BCP core dictates a linear disposition of the substituents at the bridgehead positions (C1 and C3). While this mimics the 1,4-substitution pattern of a phenyl ring, there are subtle but significant differences in the geometric parameters. The following tables summarize key quantitative data from crystallographic and computational studies, providing a direct comparison between representative 1,3-disubstituted BCPs and their aromatic counterparts.
| Compound | Inter-substituent Distance (Å) | C1-C3 Bridgehead Distance (Å) | Reference |
| Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid | ~4.5 (calculated) | 1.874 | [4] |
| 1,3-Diiodobicyclo[1.1.1]pentane | ~5.8 (calculated) | 1.87 (calculated) | [5] |
| para-Xylene | ~4.28 | N/A | [6] |
| Terephthalic acid | ~5.7 | N/A |
| Parameter | Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid | para-Xylene | Reference |
| C-C bond length (bridge) | 1.54 | N/A | |
| C-C bond length (side) | 1.54 | N/A | |
| C1-C(substituent) bond length | 1.52 | 1.51 | [6] |
| C(aromatic)-C(aromatic) bond length | N/A | 1.39 | [6] |
| C1-C2-C3 bond angle | 73.6° | N/A | |
| Substituent-C1-C3 angle | ~122° | N/A | |
| Substituent-C(aromatic)-C(aromatic) angle | N/A | 120° | [6] |
Experimental Protocols
The synthesis of 1,3-disubstituted BCPs typically involves the preparation of a key precursor, [1.1.1]propellane, followed by its functionalization. A common and stable starting material for many BCP derivatives is bicyclo[1.1.1]pentane-1,3-dicarboxylic acid.
Synthesis of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid
This two-step procedure starts with the photochemical reaction of [1.1.1]propellane with 2,3-butanedione (diacetyl) to form an intermediate diketone, which is then subjected to a haloform reaction to yield the desired dicarboxylic acid.[7][8]
Step 1: Synthesis of 1,1'-(Bicyclo[1.1.1]pentane-1,3-diyl)diethan-1-one [7]
-
Materials: [1.1.1]Propellane solution, 2,3-butanedione (diacetyl), solvent (e.g., pentane).
-
Apparatus: Photoreactor equipped with a suitable light source (e.g., 365 nm UV LEDs).
-
Procedure:
-
A solution of [1.1.1]propellane and a slight excess of diacetyl in pentane is prepared.
-
The solution is pumped through a flow photoreactor and irradiated with UV light.
-
The solvent is removed under reduced pressure to yield the crude diketone, which can be used in the next step without further purification.
-
Step 2: Synthesis of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid [7][9]
-
Materials: 1,1'-(Bicyclo[1.1.1]pentane-1,3-diyl)diethan-1-one, sodium hypochlorite solution (or bromine and sodium hydroxide), dioxane, hydrochloric acid, ethyl acetate.
-
Apparatus: Reaction flask with a stirrer and dropping funnel, ice bath.
-
Procedure:
-
A solution of the diketone in dioxane is added dropwise to a cooled (0-10 °C) solution of sodium hypochlorite.
-
The reaction mixture is stirred vigorously for several hours at room temperature.
-
The excess oxidant is quenched with a reducing agent (e.g., sodium thiosulfate).
-
The aqueous layer is washed with an organic solvent (e.g., diethyl ether) to remove any unreacted starting material.
-
The aqueous layer is acidified with concentrated hydrochloric acid to precipitate the dicarboxylic acid.
-
The product is extracted with ethyl acetate, and the organic layer is dried and concentrated to yield the crude product.
-
The crude bicyclo[1.1.1]pentane-1,3-dicarboxylic acid can be purified by recrystallization.
-
Mandatory Visualization
Logical Relationship: Bioisosteric Replacement of a para-Substituted Phenyl Ring with a 1,3-Disubstituted BCP
Caption: From Flatland to 3D: Replacing Arenes with BCPs.
Experimental Workflow: Synthesis of a BCP-Containing Drug Analogue
Caption: Synthetic route to BCP-containing drug analogues.
Signaling Pathway: Inhibition of γ-Secretase
Bicyclo[1.1.1]pentane has been successfully incorporated into inhibitors of γ-secretase, an enzyme implicated in Alzheimer's disease.[10][11] The BCP moiety replaces a para-substituted phenyl ring in the inhibitor, leading to improved physicochemical properties while maintaining or even enhancing inhibitory activity.
Caption: BCP inhibitors block amyloid-β production.
Signaling Pathway: Modulation of Lipoxin A4 Activity
BCP scaffolds have also been used to create analogues of lipoxin A4 (LXA4), an endogenous lipid mediator with potent anti-inflammatory properties.[12] These analogues can modulate inflammatory signaling pathways.
Caption: BCP-LXA4 analogues promote anti-inflammatory signaling.
Conclusion
The 1,3-disubstituted bicyclo[1.1.1]pentane scaffold represents a powerful tool in modern drug discovery, offering a 3D alternative to the planar para-substituted phenyl ring.[13] The well-defined and rigid exit vectors of the BCP core provide a unique opportunity to fine-tune the spatial arrangement of substituents, thereby optimizing drug-target interactions and improving pharmacokinetic profiles. The data and protocols presented in this guide are intended to equip researchers with the fundamental knowledge required to effectively design, synthesize, and evaluate BCP-containing compounds. As our understanding of the subtle yet impactful geometric differences between BCPs and their aromatic counterparts grows, so too will our ability to rationally design the next generation of innovative and effective medicines.
References
- 1. 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
- 4. Bicyclo(1.1.1)pentane-1,3-dicarboxylic acid | C7H8O4 | CID 12820283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid | 56842-95-6 [chemicalbook.com]
- 10. Application of the bicyclo[1.1.1]pentane motif as a nonclassical phenyl ring bioisostere in the design of a potent and orally active γ-secretase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chinesechemsoc.org [chinesechemsoc.org]
- 12. A signaling network map of Lipoxin (LXA4): an anti-inflammatory molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Application of Bicyclo[1.1.1]pentane in Drug Development Research [bldpharm.com]
An In-depth Technical Guide on the Role of Dimethyl Bicyclo[1.1.1]pentane-1,3-dicarboxylate in Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dimethyl bicyclo[1.1.1]pentane-1,3-dicarboxylate has emerged as a critical structural motif in modern medicinal chemistry, primarily utilized as a rigid and versatile linker in the design of Proteolysis Targeting Chimeras (PROTACs). While not possessing intrinsic biological activity in the traditional sense, its unique three-dimensional structure and physicochemical properties are instrumental in facilitating a specific mechanism of action: the targeted degradation of proteins. This technical guide elucidates the mechanism through which this compound contributes to the function of PROTACs, provides illustrative experimental data and protocols, and visualizes the key molecular pathways and experimental workflows.
Introduction: The Pivotal Role of Linkers in PROTACs
PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to eliminate specific proteins of interest (POIs). A PROTAC molecule consists of three key components: a ligand that binds to the POI, a ligand for an E3 ubiquitin ligase, and a linker that connects these two ligands. The linker is not merely a spacer but plays a crucial role in determining the efficacy, selectivity, and pharmacokinetic properties of the PROTAC.
This compound serves as a rigid and tunable linker component, offering precise control over the spatial orientation of the two ligands. This rigidity is advantageous for minimizing entropic loss upon binding to the POI and E3 ligase, thereby promoting the formation of a stable ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for efficient ubiquitination and subsequent degradation of the POI.
Mechanism of Action: Facilitating Targeted Protein Degradation
The core mechanism of action of a PROTAC incorporating the this compound linker is the induced degradation of a target protein. This process can be broken down into several key steps, as illustrated in the signaling pathway diagram below.
Bicyclo[1.1.1]pentane (BCP) Core: A Technical Guide to its Application as a tert-Butyl and Alkyne Bioisostere
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of a Three-Dimensional Scaffold
In modern medicinal chemistry, the strategy of bioisosteric replacement is a cornerstone of lead optimization. Bioisosteres are substituents or groups that possess similar physicochemical properties, leading to comparable biological activity. The quest for novel, three-dimensional (3D) scaffolds to replace traditional, often planar, moieties has intensified as drug developers seek to improve pharmacokinetic profiles and escape the "flatland" of aromatic compounds.[1] The bicyclo[1.1.1]pentane (BCP) core, a strained, rigid, and geometrically unique structure, has emerged as a highly valuable bioisostere for tert-butyl groups, internal alkynes, and para-substituted phenyl rings.[1][2][3][4]
The BCP scaffold is characterized by two bridgehead carbons connected by three two-carbon bridges, resulting in a distinctive cage-like structure. This arrangement confers a linear geometry with substituents exiting at a 180° angle, similar to an alkyne or a para-substituted arene.[2] Its high sp³ character and metabolic robustness make it an attractive replacement for metabolically labile groups like tert-butyl.[5] This guide provides an in-depth technical overview of the BCP core's application as a t-butyl and alkyne isostere, presenting comparative data, experimental protocols, and conceptual diagrams to aid researchers in its practical implementation.
BCP as a tert-Butyl Isostere: Enhancing Metabolic Stability and Solubility
The tert-butyl group is a common substituent used to introduce steric bulk. However, it is susceptible to metabolic oxidation at one of its methyl groups, leading to the formation of alcohol or carboxylic acid metabolites. The BCP core serves as an excellent non-classical isostere for the t-butyl group, mimicking its steric profile while offering significant improvements in metabolic stability due to the absence of readily oxidizable C-H bonds.[5]
Incorporating the BCP moiety has been shown to maintain or enhance pharmacological efficacy while improving crucial drug-like properties. Key advantages include increased aqueous solubility, enhanced metabolic stability, and reduced non-specific binding, which can collectively lead to improved oral bioavailability.[6]
Table 1: Comparative Physicochemical and Pharmacokinetic Properties of BCP vs. t-Butyl Analogs
| Parent Compound Class | Moiety | cLogP | Aqueous Solubility | Metabolic Stability (HLM) | Cell Permeability | Reference |
|---|---|---|---|---|---|---|
| γ-Secretase Inhibitor | p-F-Phenyl | 3.9 | 2 µM | - | Moderate | [6][7] |
| γ-Secretase Inhibitor | BCP | 2.5 | 145 µM | Improved | High | [6][7] |
| Resveratrol Analog | t-Butyl | - | Low | - | - | |
| Resveratrol Analog | BCP | Lower | 32-fold Increase | Improved | - | |
| General Comparison | t-Butyl | Higher | Lower | Lower | - | [8] |
| General Comparison | BCP | Lower | Higher | Higher | - |[8] |
Data compiled from multiple sources to illustrate general trends. HLM: Human Liver Microsomes.
BCP as an Alkyne Isostere: A Spatially Similar, Saturated Mimic
Internal alkynes are often used in drug design as rigid linkers that impart a linear geometry. While effective, the alkyne functional group can be associated with metabolic liabilities and potential for undesirable chemical reactivity. The 1,3-disubstituted BCP core effectively replicates the linear exit vector of an alkyne, acting as a saturated, non-planar, and metabolically robust replacement.[2][4]
While the bridgehead-to-bridgehead distance of a BCP (~1.8 Å) is slightly longer than an alkyne C-C triple bond (~1.2 Å), it serves as an effective spatial mimic in many biological contexts.[2] This substitution can lead to significant improvements in physicochemical properties, particularly solubility and metabolic stability, without compromising the desired vector positioning of substituents.[4][9]
Table 2: Geometric and Property Comparison of Linker Isosteres
| Isostere | Moiety | Typical Length (Å) | Key Geometric Feature | F(sp³) | Metabolic Stability |
|---|---|---|---|---|---|
| Alkyne | -C≡C- | ~1.2 | Linear, 180° | 0 | Moderate |
| para-Phenyl | p-C₆H₄ | ~4.3 | Linear, 180° | 0 | Variable (Aromatic Oxidation) |
| Bicyclo[1.1.1]pentane | BCP | ~1.8 | Linear, 180° | 1.0 | High |
F(sp³) refers to the fraction of sp³-hybridized carbons, a key indicator of three-dimensionality.
Experimental Protocols
General Protocol for Synthesis of 1-Iodo-3-Alkyl-Bicyclo[1.1.1]pentane via Radical Addition to [1.1.1]Propellane
The most common entry point to BCP derivatives is through the strain-release reaction of [1.1.1]propellane.[7] The following protocol is a representative method for the synthesis of a functionalized BCP core using a photochemical flow setup, adapted from methodologies described in the literature.[10]
Materials:
-
Alkyl iodide (R-I) (1.0 eq)
-
[1.1.1]Propellane solution (0.5-0.7 M in a suitable solvent like diethyl ether, 1.2 eq)
-
Anhydrous diethyl ether (or other suitable solvent)
-
Photochemical flow reactor equipped with a 365 nm LED light source and a temperature controller.
Procedure:
-
Preparation: In an inert atmosphere (e.g., under nitrogen or argon), prepare a solution of the desired alkyl iodide in anhydrous diethyl ether.
-
Mixing: Combine the alkyl iodide solution with the [1.1.1]propellane solution immediately before introduction into the flow reactor. The final concentration should be optimized for the specific substrate.
-
Photochemical Reaction: Pump the combined solution through the photochemical flow reactor. The reactor coil should be irradiated with a 365 nm LED light source (typical radiated power: 250-450 W).[10]
-
Temperature Control: Maintain the reaction temperature at or below room temperature (e.g., 0-25 °C) to minimize side reactions.
-
Residence Time: The flow rate is adjusted to achieve a sufficient residence time for the reaction to proceed to completion (typically 10-20 minutes).[10]
-
Workup and Purification: The output solution from the reactor is collected and the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel or low-temperature crystallization from a nonpolar solvent like pentane, to yield the pure 1-iodo-3-alkyl-bicyclo[1.1.1]pentane product.[10]
General Protocol for In Vitro Metabolic Stability Assessment in Human Hepatocytes
This protocol outlines a typical experiment to compare the metabolic stability of a parent compound (e.g., containing a t-butyl group) with its BCP analog using cryopreserved human hepatocytes.[11]
Materials:
-
Test compounds (Parent and BCP analog), dissolved in DMSO (e.g., 10 mM stock).
-
Cryopreserved human hepatocytes.
-
Hepatocyte incubation medium (e.g., Williams' Medium E with supplements).
-
Positive control substrate with known metabolic fate (e.g., testosterone).
-
Acetonitrile containing an internal standard for LC-MS/MS analysis.
-
96-well incubation plates.
Procedure:
-
Hepatocyte Plating: Thaw and plate cryopreserved human hepatocytes in collagen-coated 96-well plates according to the supplier's protocol. Allow cells to attach and form a monolayer.
-
Compound Preparation: Dilute the test compounds and positive control in incubation medium to the final desired concentration (e.g., 1 µM), ensuring the final DMSO concentration is low (<0.5%).
-
Incubation: Remove the plating medium from the hepatocytes and add the medium containing the test compounds. Incubate the plates at 37 °C in a humidified incubator with 5% CO₂.
-
Time-Point Sampling: At designated time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), terminate the reaction in triplicate wells by adding ice-cold acetonitrile containing the internal standard. The 0-minute time point is typically prepared by adding the stop solution before adding the compound.
-
Sample Processing: Seal the plates, vortex, and centrifuge at high speed (e.g., 3000 x g) to pellet cell debris and precipitated proteins.
-
LC-MS/MS Analysis: Transfer the supernatant to a new 96-well plate for analysis. Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of the compound remaining versus time. The slope of the linear regression of this plot corresponds to the elimination rate constant (k). The in vitro half-life (t½) is calculated using the formula: t½ = 0.693 / k. A longer half-life indicates greater metabolic stability.
Mandatory Visualizations
The following diagrams illustrate key concepts related to the BCP core.
Caption: Logical relationship of BCP as a bioisostere for t-butyl and alkyne groups.
Caption: Experimental workflow for the evaluation of a BCP isostere.
Caption: Comparative metabolic fate of a t-butyl group versus a stable BCP core.
Conclusion
The bicyclo[1.1.1]pentane core has firmly established itself as a powerful tool in the medicinal chemist's toolkit. As a bioisostere for both tert-butyl and alkyne moieties, it offers a unique combination of steric bulk, geometric rigidity, and exceptional metabolic stability. The replacement of these common groups with a BCP core frequently leads to marked improvements in critical ADME properties, including aqueous solubility and metabolic half-life, thereby enhancing the overall drug-like profile of a candidate molecule.[4][9] With the continuous development of novel and scalable synthetic routes, the accessibility of diverse BCP building blocks is increasing, paving the way for its broader application in future drug discovery and development programs.[10][12][13]
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 5. The emerging role of radical chemistry in the amination transformation of highly strained [1.1.1]propellane: Bicyclo[1.1.1]pentylamine as bioisosteres of anilines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Application of Bicyclo[1.1.1]pentane in Drug Development Research [bldpharm.com]
- 7. Recent advances in the applications of [1.1.1]propellane in organic synthesis [html.rhhz.net]
- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 9. Organometallic Bridge Diversification of Bicyclo[1.1.1]pentanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthetic routes to bicyclo[1.1.1]pentylamines: booming toolkits for drug design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 13. Direct Synthesis of Bicyclo[1.1.1]pentanes by Sequential CC, C–C Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note and Protocol: Synthesis of Dimethyl Bicyclo[1.1.1]pentane-1,3-dicarboxylate from [1.1.1]propellane
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bicyclo[1.1.1]pentanes (BCPs) are increasingly recognized as valuable scaffolds in medicinal chemistry, serving as bioisosteres for para-substituted benzene rings, alkynes, and t-butyl groups.[1][2][3] Their rigid, three-dimensional structure can impart favorable physicochemical properties to drug candidates, such as improved solubility, metabolic stability, and passive permeability.[3][4] Dimethyl bicyclo[1.1.1]pentane-1,3-dicarboxylate is a key intermediate, providing a versatile platform for the synthesis of symmetrically and asymmetrically substituted BCP derivatives for drug discovery applications.[3][4][5] This document provides a detailed protocol for the synthesis of this compound starting from [1.1.1]propellane, a common precursor for BCP derivatives.[3][6] The synthesis proceeds through the formation of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, followed by esterification.
Reaction Scheme
Caption: Overall reaction scheme for the synthesis of this compound.
Experimental Protocols
This synthesis is a two-step process:
-
Step 1: Synthesis of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid from [1.1.1]Propellane.
-
Step 2: Esterification of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid to this compound.
Step 1: Synthesis of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid
This procedure is adapted from a well-established photochemical addition to [1.1.1]propellane followed by a haloform reaction.[4][6]
Materials:
-
[1.1.1]Propellane solution in a suitable solvent (e.g., pentane)
-
2,3-Butanedione (freshly distilled)
-
Sodium hydroxide (NaOH)
-
Bromine (Br₂)
-
Dioxane
-
Hydrochloric acid (HCl, concentrated)
-
Sodium bisulfite (NaHSO₃)
-
Chloroform (CHCl₃)
-
Diethyl ether
-
Pentane
Equipment:
-
Photoreactor with a medium-pressure UV lamp (e.g., 450 W)
-
Three-necked round-bottomed flask
-
Mechanical stirrer
-
Addition funnel
-
Thermometer
-
Rotary evaporator
-
Continuous liquid-liquid extractor
Procedure:
Part A: Synthesis of 1,3-Diacetylbicyclo[1.1.1]pentane
-
A solution of [1.1.1]propellane is prepared in pentane.[6]
-
To this solution, add freshly distilled 2,3-butanedione.[6]
-
Irradiate the mixture with a 450 W medium-pressure UV lamp at a temperature of -10 ± 5°C for approximately 8 hours.[6]
-
After the reaction is complete, evaporate the solvents using a rotary evaporator.[6]
-
The resulting crystalline material is washed with a cold 2:1 mixture of pentane and diethyl ether to yield 1,3-diacetylbicyclo[1.1.1]pentane.[6]
Part B: Synthesis of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid
-
In a three-necked round-bottomed flask equipped with a mechanical stirrer, addition funnel, and thermometer, prepare a solution of sodium hydroxide in water.[6]
-
Cool the solution to 0°C and add bromine.[6]
-
Prepare a solution of the 1,3-diacetylbicyclo[1.1.1]pentane from Part A in dioxane.[6]
-
Add the diketone solution dropwise to the sodium hydroxide and bromine mixture, maintaining the temperature below 3°C.[6]
-
After the addition, stir the reaction mixture at 0°C for 1 hour, and then overnight at room temperature.[6]
-
Add sodium bisulfite to the reaction mixture and extract with chloroform.[6]
-
Acidify the aqueous layer with concentrated hydrochloric acid.[6]
-
Cool the acidified solution and perform a continuous extraction with diethyl ether for 50 hours.[6]
-
Evaporate the diethyl ether to obtain the crude bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, which can be further purified by recrystallization.
Step 2: Esterification to this compound
This procedure follows a standard Fischer esterification method.[7]
Materials:
-
Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid
-
Anhydrous methanol (MeOH)
Equipment:
-
Round-bottomed flask
-
Reflux condenser
-
Stirring apparatus
-
Rotary evaporator
-
Short-path distillation apparatus
Procedure:
-
Slowly add bicyclo[1.1.1]pentane-1,3-dicarboxylic acid to stirred, anhydrous methanol in a round-bottomed flask.[7]
-
Once the addition is complete, heat the mixture to reflux for 30 minutes.[7]
-
After reflux, evaporate the methanol to yield a crystalline solid.[7]
-
Purify the solid by short-path distillation (125°-130° C./12 mm Hg) to obtain this compound.[7]
Data Presentation
Table 1: Summary of Yields and Physical Properties
| Compound | Step | Starting Material | Typical Yield | Melting Point (°C) |
| 1,3-Diacetylbicyclo[1.1.1]pentane | 1A | [1.1.1]Propellane | ~70% | 67.5-69 |
| Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid | 1B | 1,3-Diacetylbicyclo[1.1.1]pentane | ~85% | 211-213 (dec.) |
| This compound | 2 | Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid | 99% | 92 |
Yields are based on the specified starting material for each step and may vary depending on the scale and specific reaction conditions.
Table 2: Spectroscopic Data for this compound
| Nucleus | Solvent | Chemical Shift (δ, ppm) |
| ¹H NMR | CDCl₃ | 3.68 (s, 6H), 2.31 (s, 6H) |
| ¹³C NMR | CDCl₃ | 170.3, 54.3, 51.9, 45.8, 28.5 |
Note: The provided ¹H NMR data appears to be for the mono-ester, 3-(methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid, as per a literature source.[8] The expected ¹H NMR for the diester would show a singlet for the six methyl protons and a singlet for the six bridge protons. The provided ¹³C NMR data is consistent with the diester structure.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. US5405550A - Compounds and methods based on [1.1.1]propellane - Google Patents [patents.google.com]
- 8. Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Large-Scale Synthesis of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (BCP) is a crucial building block in medicinal chemistry, serving as a bioisostere for para-substituted benzene rings. Its incorporation into drug candidates can lead to improved physicochemical properties such as enhanced solubility and metabolic stability. This document provides a detailed, scalable protocol for the synthesis of BCP, adapted from established literature procedures. The synthesis involves a two-step process commencing with the photochemical addition of [1.1.1]propellane to diacetyl, followed by a haloform reaction to yield the target diacid. A continuous flow photochemical method allows for kilogram-scale production of the key diketone intermediate within a day.[1][2][3][4][5]
Introduction
The "Escape from Flatland" concept in medicinal chemistry encourages the replacement of planar aromatic rings with three-dimensional saturated scaffolds to improve drug-like properties.[4] Bicyclo[1.1.1]pentanes (BCPs) have emerged as highly valuable bioisosteres, and consequently, there is a significant demand for efficient and scalable synthetic routes to key BCP intermediates.[6] Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid is a versatile precursor for a wide range of medicinally relevant BCP derivatives.[4][5] This protocol details a robust and scalable synthesis of this important compound.
Chemical Reaction Pathway
Caption: Overall chemical transformation from [1.1.1]propellane to bicyclo[1.1.1]pentane-1,3-dicarboxylic acid.
Experimental Workflow
Caption: Step-by-step workflow for the synthesis and purification of BCP.
Experimental Protocols
Step 1: Synthesis of 1,3-Diacetylbicyclo[1.1.1]pentane
This procedure utilizes a continuous flow photochemical reactor for a safe and scalable reaction.
Materials and Equipment:
-
Solution of [1.1.1]propellane in a suitable solvent (e.g., pentane)
-
2,3-Butanedione (Diacetyl), freshly distilled
-
Flow photoreactor equipped with a 365 nm UV lamp
-
Rotary evaporator
Procedure:
-
A solution of [1.1.1]propellane is mixed with freshly distilled 2,3-butanedione.[7]
-
The resulting mixture is then passed through a flow photochemical reactor irradiated with a 365 nm UV lamp. A protocol by Ripenko et al. describes the rapid production of approximately 1 kg of the diketone within 6 hours using this method.[4][5]
-
The reaction progress should be monitored to ensure the consumption of the starting [1.1.1]propellane.[7]
-
Upon completion, the solvent is removed using a rotary evaporator.[7]
-
The resulting crystalline material is washed with a cold mixture of pentane and diethyl ether (2:1 ratio) to yield 1,3-diacetylbicyclo[1.1.1]pentane.[7]
Quantitative Data for Step 1:
| Reagent | Molar Equiv. | Amount (for ~1 kg product) |
| [1.1.1]Propellane | 1.0 | ~0.97 kg (14.7 mol) |
| 2,3-Butanedione (Diacetyl) | ~1.1 | ~1.4 kg (16.2 mol) |
Note: The exact amounts may vary based on the specific flow reactor setup and reaction time.
Step 2: Synthesis of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid
This step involves the haloform reaction of the diketone intermediate.
Materials and Equipment:
-
1,3-Diacetylbicyclo[1.1.1]pentane
-
Sodium hydroxide (NaOH)
-
Bromine (Br₂)
-
Dioxane
-
Hydrochloric acid (HCl), concentrated
-
Sodium bisulfite
-
Chloroform (or other suitable organic solvent for extraction)
-
Ethyl acetate (EtOAc)
-
Mechanical stirrer, addition funnel, and thermometer
Procedure:
-
A solution of sodium hydroxide in water is prepared in a three-necked round-bottomed flask and cooled to 0 °C.[7]
-
Bromine is added dropwise to the cold sodium hydroxide solution.[7]
-
A solution of 1,3-diacetylbicyclo[1.1.1]pentane in dioxane is then added dropwise, maintaining the temperature below 3 °C.[7]
-
The reaction mixture is stirred at 0 °C for one hour and then overnight at room temperature.[7]
-
Sodium bisulfite is added to quench any remaining bromine, and the mixture is extracted with an organic solvent like chloroform to remove organic impurities.[7]
-
The aqueous layer is acidified with concentrated hydrochloric acid.[7]
-
The precipitated product is extracted with ethyl acetate.
-
The combined organic layers are concentrated under reduced pressure to yield bicyclo[1.1.1]pentane-1,3-dicarboxylic acid.[4]
Quantitative Data for Step 2:
| Reagent | Molar Equiv. (per mole of diketone) | Amount (for 250 g diketone) |
| 1,3-Diacetylbicyclo[1.1.1]pentane | 1.0 | 250.0 g (1.64 mol) |
| Sodium Hydroxide (NaOH) | 15.0 | 1 kg (24.6 mol) |
| Bromine (Br₂) | 7.5 | 2 kg (12.3 mol) |
| Dioxane | - | 1 L |
| Water | - | 3.5 L |
Data adapted from Ripenko et al. for large-scale synthesis.[4][5]
Yield and Purity
Following the detailed protocol, a multigram to kilogram scale synthesis is achievable. The photochemical addition step can yield the diketone intermediate in high purity after simple washing.[7] The subsequent haloform reaction and purification steps afford the final bicyclo[1.1.1]pentane-1,3-dicarboxylic acid in good yield. A reported synthesis on a 500 g scale was achieved via this haloform reaction.[5]
Safety Precautions
-
[1.1.1]Propellane is a highly strained and potentially explosive compound. It should be handled with extreme care and preferably generated and used in situ.
-
Bromine is highly corrosive and toxic. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment.
-
The photochemical reaction should be carried out in a properly shielded reactor.
-
Standard laboratory safety practices should be followed throughout the synthesis.
References
- 1. Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP) | Semantic Scholar [semanticscholar.org]
- 2. Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP) - Enamine [enamine.net]
- 3. Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP) | Zendy [zendy.io]
- 4. Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A Storable Feedstock for Preparation of [1.1.1]Propellane - SYNFORM - Thieme Chemistry [thieme.de]
- 7. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols: Utilizing Dimethyl Bicyclo[1.1.1]pentane-1,3-dicarboxylate in PROTAC Linker Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the potential to target and eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two. The linker is a critical component, profoundly influencing the PROTAC's efficacy, selectivity, and pharmacokinetic properties. While flexible linkers, such as polyethylene glycol (PEG) and alkyl chains, have been widely used, there is growing interest in rigid linkers that can improve metabolic stability, cell permeability, and oral bioavailability.
The bicyclo[1.1.1]pentane (BCP) scaffold is a highly attractive rigid linker component. Its three-dimensional structure and linear geometry can act as a bioisostere for phenyl rings, enhancing drug-like properties. Dimethyl bicyclo[1.1.1]pentane-1,3-dicarboxylate is a versatile building block for constructing BCP-containing PROTACs, offering two reactive handles for the sequential attachment of the POI and E3 ligase ligands.
This document provides detailed application notes and protocols for the use of this compound in the synthesis of PROTACs.
Advantages of Bicyclo[1.1.1]pentane (BCP) Linkers in PROTACs
The incorporation of a rigid BCP scaffold into a PROTAC linker offers several advantages over traditional flexible linkers:
-
Improved Physicochemical Properties: BCP can enhance aqueous solubility and reduce lipophilicity compared to aromatic rings, contributing to more favorable drug-like properties.
-
Enhanced Metabolic Stability: The saturated, strained ring system of BCP is less susceptible to metabolic degradation than typical flexible linkers, potentially leading to a longer in vivo half-life.
-
Increased Rigidity and Pre-organization: The rigid nature of the BCP linker can reduce the entropic penalty upon binding to the target protein and E3 ligase, potentially leading to more stable and productive ternary complex formation. This can translate to higher degradation potency.
-
Improved Cell Permeability and Oral Bioavailability: The three-dimensional structure of BCP can disrupt planarity and improve passive permeability across cell membranes, which is often a challenge for the typically large PROTAC molecules. This can lead to improved oral bioavailability.
Quantitative Data: A Comparative Overview
While direct head-to-head data for a single target with both a BCP and a flexible linker is not always available, the following tables present a summary of expected improvements based on the known benefits of rigid linkers. The data is illustrative to highlight the potential advantages of incorporating a BCP linker.
Table 1: Illustrative Degradation Efficiency of a BRD4-targeting PROTAC
| PROTAC Linker Type | DC50 (nM) | Dmax (%) | E3 Ligase Ligand |
| Flexible (PEG-4) | 50 | >90 | Pomalidomide (CRBN) |
| Rigid (BCP) | <10 | >95 | Pomalidomide (CRBN) |
DC50: Half-maximal degradation concentration. Dmax: Maximum percentage of target protein degradation.
Table 2: Illustrative Pharmacokinetic Properties of a PROTAC
| PROTAC Linker Type | Apparent Permeability (Papp, 10⁻⁶ cm/s) | Oral Bioavailability (%) |
| Flexible (PEG-4) | Low to Moderate | <15 |
| Rigid (BCP) | Improved | ~30-40 |
Papp: Apparent permeability coefficient, an indicator of passive cell permeability.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key pathways and workflows relevant to the synthesis and evaluation of BCP-containing PROTACs.
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis of a PROTAC using this compound as a linker. This is a representative procedure and may require optimization for specific POI and E3 ligase ligands.
Protocol 1: Synthesis of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid
This protocol is adapted from established literature procedures.
Materials:
-
1,3-Diacetylbicyclo[1.1.1]pentane
-
Sodium hydroxide (NaOH)
-
Bromine (Br₂)
-
Dioxane
-
Hydrochloric acid (HCl), concentrated
-
Sodium bisulfite (NaHSO₃)
-
Chloroform (CHCl₃)
-
Ethyl acetate (EtOAc)
Procedure:
-
Prepare a solution of sodium hypobromite by dissolving NaOH (1.08 mol) in water (315 mL) in a three-necked round-bottomed flask equipped with a mechanical stirrer, addition funnel, and thermometer. Cool the mixture to 0°C.
-
Slowly add bromine (0.495 mol) to the cold NaOH solution.
-
Dissolve 1,3-diacetylbicyclo[1.1.1]pentane (0.066 mol) in dioxane (36 mL).
-
Add the dioxane solution dropwise to the sodium hypobromite solution, maintaining the temperature below 3°C.
-
After the addition is complete, stir the reaction mixture for 1 hour at 0°C, then allow it to warm to room temperature and stir overnight.
-
Add NaHSO₃ (1.8 g) to quench any remaining hypobromite.
-
Extract the aqueous solution with chloroform (3 x 50 mL) to remove organic impurities.
-
Acidify the aqueous layer with concentrated HCl.
-
Extract the acidified aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield bicyclo[1.1.1]pentane-1,3-dicarboxylic acid.
Protocol 2: Synthesis of a BCP-PROTAC (Illustrative Example for a BRD4 Degrader)
This protocol outlines the sequential amide coupling to form a BRD4-targeting PROTAC with a BCP linker, starting from the mono-methyl ester of BCP-dicarboxylic acid.
Step 2a: Esterification and Monohydrolysis
-
The bicyclo[1.1.1]pentane-1,3-dicarboxylic acid is first converted to the dimethyl ester using standard esterification conditions (e.g., methanol with a catalytic amount of sulfuric acid).
-
The resulting dimethyl ester is then subjected to monohydrolysis (e.g., using one equivalent of NaOH in methanol/water) to yield 3-(methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid.
Step 2b: First Amide Coupling (Attachment of E3 Ligase Ligand)
Materials:
-
3-(methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid (1.0 eq)
-
Amine-functionalized E3 ligase ligand (e.g., 4-aminophenethyl-pomalidomide) (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (2.5 eq)
-
Anhydrous DMF
Procedure:
-
Dissolve 3-(methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid in anhydrous DMF.
-
Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.
-
Add the amine-functionalized E3 ligase ligand to the reaction mixture.
-
Stir the reaction under an inert atmosphere (e.g., nitrogen or argon) at room temperature for 16-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous lithium chloride, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the BCP-linker-E3 ligase intermediate.
Step 2c: Saponification of the Methyl Ester
Materials:
-
BCP-linker-E3 ligase intermediate from Step 2b
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF) and water
Procedure:
-
Dissolve the intermediate in a mixture of THF and water.
-
Add LiOH (2.0 eq) and stir at room temperature until the saponification is complete (monitored by LC-MS).
-
Acidify the reaction mixture with 1N HCl and extract with ethyl acetate.
-
Dry the organic layer and concentrate to yield the carboxylic acid.
Step 2d: Second Amide Coupling (Attachment of POI Ligand)
Materials:
-
Carboxylic acid from Step 2c (1.0 eq)
-
Amine-functionalized POI ligand (e.g., an amine derivative of JQ1) (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (2.5 eq)
-
Anhydrous DMF
Procedure:
-
Follow the same procedure as in Step 2b, using the carboxylic acid from Step 2c and the amine-functionalized POI ligand.
-
After work-up, purify the final BCP-PROTAC by preparative reverse-phase HPLC.
-
Characterize the final product by LC-MS and ¹H NMR to confirm its identity and purity.
Protocol 3: Western Blot for Protein Degradation
This protocol is a standard method to quantify the reduction in target protein levels in cells following PROTAC treatment.
Materials:
-
Cultured cells expressing the POI (e.g., a cancer cell line for BRD4)
-
BCP-PROTAC stock solution (e.g., 10 mM in DMSO)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Primary antibody specific to the POI (e.g., anti-BRD4)
-
HRP-conjugated secondary antibody
-
Loading control antibody (e.g., anti-GAPDH or anti-β-actin)
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells in a multi-well plate and allow them to adhere. Treat the cells with a serial dilution of the BCP-PROTAC or vehicle control (e.g., DMSO) for a specified duration (e.g., 18-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay to ensure equal protein loading.
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in loading buffer.
-
Separate the proteins by size using SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate with a primary antibody specific to the POI overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Also, probe for a loading control protein to confirm equal loading across lanes.
-
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an appropriate imaging system.
-
Quantification: Densitometry analysis of the protein bands can be performed to quantify the extent of protein degradation.
Conclusion
The use of this compound provides a valuable strategy for the synthesis of PROTACs with rigid linkers. The resulting BCP-containing PROTACs have the potential to exhibit improved physicochemical and pharmacokinetic properties, leading to more potent and effective protein degraders. The protocols and data presented in this document offer a guide for researchers to explore the application of this promising linker in their drug discovery efforts.
Applications of Bicyclo[1.1.1]pentane (BCP) Derivatives in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Bicyclo[1.1.1]pentanes (BCPs) have emerged as a compelling structural motif in modern medicinal chemistry, primarily serving as a three-dimensional, saturated bioisostere for para-substituted benzene rings, internal alkynes, and tertiary butyl groups.[1][2][3] The incorporation of BCP scaffolds into drug candidates has been shown to confer a range of advantageous physicochemical and pharmacokinetic properties, including enhanced solubility, improved metabolic stability, increased permeability, and reduced non-specific binding.[2][4] These improvements can lead to the development of safer and more effective therapeutics.
This document provides detailed application notes on the use of BCP derivatives in medicinal chemistry, along with protocols for key experiments, to guide researchers in the design, synthesis, and evaluation of novel BCP-containing drug candidates.
I. Application Notes
BCP as a Phenyl Ring Bioisostere
The most prominent application of BCPs is as a non-aromatic surrogate for a 1,4-disubstituted phenyl ring.[3] The rigid, cage-like structure of the BCP core mimics the linear geometry and substituent exit vectors of a para-substituted arene, allowing it to maintain critical ligand-receptor interactions. However, by replacing the sp²-hybridized carbons of the benzene ring with sp³-hybridized carbons, the BCP moiety introduces a more three-dimensional character into the molecule.[4]
Advantages of replacing a phenyl ring with a BCP moiety include:
-
Improved Solubility: The disruption of π-π stacking interactions and the introduction of a more polarizable sp³-rich core can significantly enhance aqueous solubility.[4]
-
Enhanced Metabolic Stability: The C-H bonds of the BCP cage are generally more resistant to oxidative metabolism by cytochrome P450 enzymes compared to the C-H bonds of an aromatic ring.[4]
-
Reduced Non-Specific Binding: The lower lipophilicity of the BCP core compared to a phenyl ring can reduce non-specific binding to off-target proteins and phospholipids.[4]
-
Novel Intellectual Property: The use of BCPs can provide a route to novel chemical entities with distinct patent positions.[5]
BCP as a Bioisostere for Alkynes and t-Butyl Groups
Beyond serving as a phenyl ring mimic, the BCP scaffold has also been successfully employed as a bioisostere for internal alkynes and t-butyl groups.[1][3] The linear geometry of 1,3-disubstituted BCPs makes them suitable replacements for alkynes, while their compact, three-dimensional nature allows them to mimic the steric bulk of a t-butyl group.
Notable Examples of BCP Derivatives in Drug Discovery
The utility of BCPs in medicinal chemistry is exemplified by their incorporation into various drug candidates and tool compounds.
-
Lipoxin A4 Analogues: Guiry and co-workers have synthesized BCP-containing analogues of lipoxin A4, which are potent anti-inflammatory agents. One such analogue demonstrated high anti-inflammatory activity, highlighting the potential of BCPs in developing metabolically resistant fatty acid mimetics.[3][6][7]
-
Bosentan Analogue: A BCP analogue of the endothelin receptor antagonist bosentan exhibited a significant increase in activity (lower IC50 value) compared to the parent drug, along with similar solubility and permeability.[1][3]
-
γ-Secretase Inhibitors: Pfizer reported the replacement of a phenyl ring with a BCP moiety in a γ-secretase inhibitor, leading to marked improvements in solubility, cell permeability, and metabolic stability while maintaining cellular activity.[4]
-
Fluoroquinolone Antibacterials: The BCP group has been incorporated into fluoroquinolone antibacterial agents to enhance their activity.
II. Quantitative Data Summary
The following table summarizes key quantitative data for selected BCP derivatives compared to their parent compounds.
| BCP Derivative | Parent Compound | Target | BCP Derivative Activity | Parent Compound Activity | Reference |
| BCP Analogue of Bosentan | Bosentan | Endothelin Receptor Subtype B | Decreased IC50 | Higher IC50 | [1][3] |
| Imidazolo-BCP-sLXm (6a) | Lipoxin A4 | N/A (Anti-inflammatory) | High anti-inflammatory activity | Potent anti-inflammatory | [6][7][8] |
| U-87947E | BMY-40062 | Bacterial DNA Gyrase | Enhanced antibacterial activity | Standard activity |
III. Experimental Protocols
General Synthesis of Bridgehead-Functionalized BCPs via Radical Addition to [1.1.1]Propellane
This protocol describes a general method for the synthesis of 1,3-disubstituted BCPs through the radical addition of a functional group to [1.1.1]propellane.
Workflow for BCP Synthesis
Caption: General workflow for the synthesis of BCP derivatives.
Materials:
-
[1.1.1]Propellane solution
-
Alkyl or aryl halide (radical precursor)
-
Triethylborane (BEt₃) as a radical initiator
-
Tris(trimethylsilyl)silane (TTMSS) for deiodination (if applicable)
-
Anhydrous solvent (e.g., THF, dioxane)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a solution of the alkyl or aryl iodide and [1.1.1]propellane in an anhydrous solvent under an inert atmosphere, add a solution of triethylborane (1.0 M in hexanes) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for the appropriate time (typically 1-4 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion of the radical addition, if a deiodination step is required, add TTMSS and a radical initiator (e.g., AIBN) and heat the reaction mixture.
-
After the reaction is complete, quench the reaction with an appropriate reagent (e.g., saturated aqueous NaHCO₃).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired BCP derivative.
Biological Evaluation of BCP-containing Lipoxin A4 Analogues for Anti-inflammatory Activity
This protocol outlines the in vitro evaluation of BCP-sLXms for their ability to suppress inflammatory responses in a human monocyte cell line.[7][8]
Signaling Pathway of NF-κB Inhibition
Caption: Inhibition of the NF-κB signaling pathway by BCP-sLXm.
Cell Line:
-
THP-1-Lucia™ NF-κB monocytic reporter cell line.
Reagents:
-
Lipopolysaccharide (LPS)
-
BCP-sLXm analogues
-
QUANTI-Luc™ reagent
-
Cytokine detection assay (e.g., ELISA)
Protocol:
-
Cell Culture: Culture THP-1-Lucia™ NF-κB cells according to the supplier's instructions.
-
Cell Treatment: Seed the cells in a 96-well plate. Pre-incubate the cells with varying concentrations of the BCP-sLXm analogues for 1 hour.
-
Inflammatory Challenge: Stimulate the cells with LPS (e.g., 100 ng/mL) for 24 hours to induce an inflammatory response.
-
NF-κB Activity Measurement:
-
Collect the cell culture supernatant.
-
Measure the activity of secreted luciferase using QUANTI-Luc™ reagent and a luminometer.
-
A decrease in luminescence indicates inhibition of NF-κB activity.
-
-
Cytokine Release Measurement:
-
Use the collected cell culture supernatant.
-
Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, MCP-1, MIP-1α) using a suitable immunoassay (e.g., ELISA).
-
A reduction in cytokine levels indicates an anti-inflammatory effect.
-
-
Data Analysis:
-
Calculate the IC50 values for NF-κB inhibition for each BCP-sLXm analogue.
-
Compare the cytokine levels in treated versus untreated cells.
-
IV. Conclusion
BCP derivatives represent a valuable and increasingly accessible tool in the medicinal chemist's toolbox. Their ability to serve as three-dimensional, non-aromatic bioisosteres for common pharmacophoric elements offers a powerful strategy to overcome challenges related to poor physicochemical properties and metabolic liabilities in drug discovery. The synthetic methodologies for their preparation are rapidly advancing, enabling the exploration of this unique chemical space. The provided application notes and protocols serve as a starting point for researchers to harness the potential of BCPs in the development of next-generation therapeutics.
References
- 1. Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scientificupdate.com [scientificupdate.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Application of Bicyclo[1.1.1]pentane in Drug Development Research [bldpharm.com]
- 5. Bridge Functionalisation of Bicyclo[1.1.1]pentane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and Biological Evaluation of Bicyclo[1.1.1]pentane-Containing Aromatic Lipoxin A4 Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Friedel-Crafts Acylation with Bicyclo[1.1.1]pentane (BCP)-Derived Acyl Chlorides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the Friedel-Crafts acylation of (hetero)aromatic compounds using bicyclo[1.1.1]pentane (BCP)-derived acyl chlorides. This method offers a straightforward and scalable route to access BCP ketones, which are valuable building blocks in medicinal chemistry due to the role of the BCP scaffold as a bioisosteric replacement for phenylene and acetylene groups.[1][2][3]
Introduction
Bicyclo[1.1.1]pentane (BCP) is a rigid, three-dimensional hydrocarbon that has garnered significant interest in drug discovery as a bioisostere for aromatic rings.[1][2][3] The incorporation of a BCP moiety can improve physicochemical properties such as solubility and metabolic stability. The Friedel-Crafts acylation provides a classic and efficient method for creating a carbon-carbon bond between the BCP core and an aromatic or heteroaromatic ring, leading to the formation of BCP-aryl ketones.[4][5] This protocol outlines a robust procedure using inexpensive and readily available reagents.[4]
General Reaction Scheme
The overall transformation involves the reaction of a BCP-derived acyl chloride with a (hetero)aromatic compound in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).
Caption: General Friedel-Crafts Acylation Scheme.
Experimental Protocols
Protocol 1: Synthesis of Bicyclo[1.1.1]pentane-1-carbonyl chloride
The starting BCP-acyl chloride can be prepared from the corresponding carboxylic acid. Bicyclo[1.1.1]pentane-1-carboxylic acid can be synthesized via several reported methods.[6]
Materials:
-
Bicyclo[1.1.1]pentane-1-carboxylic acid
-
Oxalyl chloride or thionyl chloride
-
Anhydrous dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a solution of bicyclo[1.1.1]pentane-1-carboxylic acid (1.0 eq) in anhydrous DCM, add a catalytic amount of DMF.
-
Slowly add oxalyl chloride (1.5 eq) or thionyl chloride (1.5 eq) to the solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases.
-
The reaction progress can be monitored by the disappearance of the starting carboxylic acid using thin-layer chromatography (TLC).
-
Upon completion, the solvent and excess reagent are removed under reduced pressure to yield the crude bicyclo[1.1.1]pentane-1-carbonyl chloride, which can often be used in the next step without further purification.
Protocol 2: General Procedure for Friedel-Crafts Acylation
This protocol describes a general method for the acylation of a (hetero)aromatic substrate with a BCP-derived acyl chloride.[4]
Materials:
-
Bicyclo[1.1.1]pentane-1-carbonyl chloride (or other BCP-acyl chloride) (1.0 eq)
-
(Hetero)aromatic substrate (1.0 - 2.0 eq)
-
Anhydrous aluminum chloride (AlCl₃) (1.1 - 2.0 eq)
-
Anhydrous dichloromethane (DCM) or other suitable solvent (e.g., 1,2-dichloroethane)
-
Round-bottom flask
-
Magnetic stirrer
-
Addition funnel
-
Inert atmosphere (Nitrogen or Argon)
-
Ice bath
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a suspension of anhydrous AlCl₃ (1.1 - 2.0 eq) in anhydrous DCM under an inert atmosphere, add the (hetero)aromatic substrate (1.0 - 2.0 eq) at 0 °C.
-
A solution of the BCP-acyl chloride (1.0 eq) in anhydrous DCM is then added dropwise to the stirred mixture at 0 °C.
-
After the addition is complete, the reaction mixture is stirred at 0 °C for a specified time (e.g., 1 hour) and then at room temperature. The reaction progress should be monitored by TLC.
-
Upon completion, the reaction is quenched by carefully pouring the mixture into ice-cold 1 M HCl.
-
The mixture is transferred to a separatory funnel, and the organic layer is separated.
-
The aqueous layer is extracted with DCM.
-
The combined organic layers are washed with saturated sodium bicarbonate solution, followed by brine.
-
The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired BCP-(hetero)aryl ketone.
Caption: Experimental workflow for Friedel-Crafts acylation.
Data Presentation
The following tables summarize the yields of various BCP ketones synthesized using the described protocol.[4]
Table 1: Friedel-Crafts Acylation of Aromatic Hydrocarbons with Bicyclo[1.1.1]pentane-1-carbonyl chloride [4]
| Entry | Aromatic Substrate | Product | Yield (%) |
| 1 | Benzene | (Bicyclo[1.1.1]pentan-1-yl)(phenyl)methanone | 85 |
| 2 | Toluene | (Bicyclo[1.1.1]pentan-1-yl)(p-tolyl)methanone | 92 |
| 3 | m-Xylene | (Bicyclo[1.1.1]pentan-1-yl)(2,4-dimethylphenyl)methanone | 95 |
| 4 | Anisole | (Bicyclo[1.1.1]pentan-1-yl)(4-methoxyphenyl)methanone | 98 |
| 5 | Thioanisole | (Bicyclo[1.1.1]pentan-1-yl)(4-(methylthio)phenyl)methanone | 91 |
| 6 | Naphthalene | (Bicyclo[1.1.1]pentan-1-yl)(naphthalen-2-yl)methanone | 75 |
Table 2: Friedel-Crafts Acylation of Heteroaromatic Compounds with Bicyclo[1.1.1]pentane-1-carbonyl chloride [4]
| Entry | Heteroaromatic Substrate | Product | Yield (%) |
| 1 | Thiophene | (Bicyclo[1.1.1]pentan-1-yl)(thiophen-2-yl)methanone | 94 |
| 2 | Furan | (Bicyclo[1.1.1]pentan-1-yl)(furan-2-yl)methanone | 65 |
| 3 | Pyrrole (N-Boc protected) | (1-tert-butyl 2-((bicyclo[1.1.1]pentane-1-carbonyl)pyrrole-1,2-dicarboxylate) | 78 |
| 4 | Indole (N-methyl) | (Bicyclo[1.1.1]pentan-1-yl)(1-methyl-1H-indol-3-yl)methanone | 88 |
Scope and Limitations
The Friedel-Crafts acylation with BCP-acyl chlorides is a versatile reaction applicable to a wide range of electron-rich aromatic and heteroaromatic compounds, generally providing moderate to excellent yields.[4]
Limitations:
-
Electron-deficient arenes: Aromatic rings with strongly deactivating groups may not be suitable substrates for this reaction.[7][8]
-
Sensitive functional groups: Substrates containing functional groups that can react with Lewis acids, such as amines and alcohols, may require protection or lead to side reactions.[7]
-
Steric hindrance: Highly sterically hindered substrates may result in lower yields.
-
Catalyst stoichiometry: A stoichiometric amount of the Lewis acid catalyst is often required because the ketone product can form a complex with it.[5][9]
Application in Drug Development
The synthesized BCP-ketones are valuable intermediates for further functionalization. For instance, the ketone functionality can be reduced to an alcohol or an alkane, or it can serve as a handle for introducing other pharmacophoric groups. An example of its application is in the synthesis of a BCP-containing analogue of fenofibrate, a lipid-lowering drug.[4]
Caption: Potential downstream modifications of BCP-ketones.
Conclusion
The Friedel-Crafts acylation with BCP-derived acyl chlorides is a powerful and practical method for the synthesis of BCP-ketones. The protocol is scalable and utilizes readily available reagents, making it an attractive tool for medicinal chemists and researchers in drug development for the exploration of BCP-containing chemical space.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Friedel-Crafts Acylation [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 8. quora.com [quora.com]
- 9. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Late-Stage Functionalization of Bicyclo[1.1.1]pentane Scaffolds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data for the late-stage functionalization of bicyclo[1.1.1]pentane (BCP) scaffolds, a class of molecules of increasing importance in medicinal chemistry as non-aromatic bioisosteres of para-substituted phenyl rings.[1][2][3] The methodologies outlined below focus on practical and efficient transformations, including photoredox catalysis and radical-mediated processes, which are well-suited for the diversification of complex molecules in drug discovery programs.[2][3]
Introduction to Bicyclo[1.1.1]pentanes in Drug Discovery
Bicyclo[1.1.1]pentanes (BCPs) have emerged as valuable three-dimensional scaffolds that can mimic the geometry of a para-substituted benzene ring while offering improved physicochemical properties such as increased aqueous solubility and metabolic stability.[2][4] The replacement of aromatic rings with saturated bioisosteres like BCPs is a key strategy to "escape from flatland" in medicinal chemistry, often leading to drug candidates with enhanced pharmacokinetic profiles.[2][4] The ability to introduce functional groups onto the BCP core at a late stage of a synthetic sequence is crucial for rapid structure-activity relationship (SAR) studies.[5]
Key Methodologies for Late-Stage Functionalization
This section details prominent methods for the late-stage functionalization of BCP scaffolds, with a focus on protocols that offer broad substrate scope and functional group tolerance.
Photoredox-Catalyzed Functionalization via [1.1.1]Propellane
The ring-opening of the highly strained [1.1.1]propellane with radicals generated under photoredox conditions is a powerful and versatile method for the synthesis of functionalized BCPs.[2][3] This approach allows for the introduction of a wide range of alkyl and aryl groups.
Experimental Workflow for Photoredox-Catalyzed BCP Functionalization
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Exceptional reactivity of the bridgehead amine on bicyclo[1.1.1]pentane - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Programmable late-stage functionalization of bridge-substituted bicyclo[1.1.1]pentane bis-boronates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Bicyclo[1.1.1]pentane (BCP) Derivatives via Photoredox Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bicyclo[1.1.1]pentanes (BCPs) have emerged as crucial motifs in medicinal chemistry, serving as bioisosteres for para-substituted benzene rings, tert-butyl groups, and alkynes.[1][2] Their rigid, three-dimensional structure can impart improved physicochemical properties to drug candidates, such as enhanced metabolic stability and aqueous solubility.[3] Photoredox catalysis has revolutionized the synthesis of BCP derivatives, offering mild and efficient routes to a wide array of functionalized BCPs that were previously challenging to access.[1][2] This document provides detailed application notes and experimental protocols for key photoredox-catalyzed methodologies in BCP synthesis.
Core Methodologies and Applications
Photoredox catalysis enables the generation of radical intermediates under gentle conditions using visible light, which can then engage with [1.1.1]propellane, the primary precursor to BCPs, in a variety of transformations.[1][2] Key strategies include Atom Transfer Radical Addition (ATRA), dual catalytic systems, and multicomponent reactions. These methods have been successfully applied to the synthesis of (hetero)arylated, alkylated, α-quaternary, and C,N-difunctionalized BCPs.
Atom Transfer Radical Addition (ATRA) for the Synthesis of (Hetero)aryl- and Alkyl-Substituted BCPs
Photoredox-catalyzed ATRA reactions provide a powerful tool for the addition of organic halides to [1.1.1]propellane. This approach overcomes the limitations of traditional methods that often require harsh conditions.[2] Both iridium-based photocatalysts and organic photocatalysts have been effectively employed.[1][2]
General Workflow for Photoredox-Catalyzed ATRA
Caption: General workflow for photoredox-catalyzed ATRA of organic halides with [1.1.1]propellane.
Quantitative Data Summary: Synthesis of (Hetero)aryl BCPs
| Entry | Aryl Iodide | Photocatalyst | Solvent | Yield (%) | Reference |
| 1 | 4-Iodobenzonitrile | Ir(ppy)₃ | t-BuCN | 87 | [1] |
| 2 | 2-Iodopyridine | 4CzIPN | t-BuCN | 75 | [1] |
| 3 | Methyl 4-iodobenzoate | Ir(ppy)₃ | t-BuCN | 82 | [1] |
| 4 | 4-Iodoanisole | Ir(ppy)₃ | t-BuCN | 65 | [1] |
Experimental Protocol: General Procedure for Photoredox-Catalyzed (Hetero)arylation of [1.1.1]Propellane
-
To an oven-dried 4 mL vial equipped with a magnetic stir bar, add the (hetero)aryl iodide (0.2 mmol, 1.0 equiv.), the photocatalyst (1-5 mol%), and the solvent (2.0 mL).
-
Degas the solution by sparging with argon for 10-15 minutes.
-
Add a solution of [1.1.1]propellane in diethyl ether (0.6 mmol, 3.0 equiv.).
-
Seal the vial and place it in a photoreactor equipped with a cooling fan, maintaining an internal temperature of 25-30 °C.
-
Irradiate the reaction mixture with visible light (e.g., blue LEDs) for 12-24 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired BCP derivative.
-
Characterize the product by ¹H NMR, ¹³C NMR, and HRMS.
Dual Catalysis for Advanced BCP Functionalization
Dual catalytic systems, which combine a photoredox catalyst with another catalyst (e.g., copper or nickel), have enabled more complex and previously inaccessible transformations for BCP synthesis.[1][4] These methods allow for the construction of multiple C-C or C-heteroatom bonds in a single step.
The MacMillan group has developed a dual Ir/Cu-catalyzed one-step C,N-difunctionalization of [1.1.1]propellane.[1][4] This method allows for the simultaneous installation of a carbon-centered radical and a nitrogen nucleophile onto the BCP core.
Signaling Pathway for Dual Ir/Cu-Catalyzed C,N-Difunctionalization
Caption: Catalytic cycles for the dual Ir/Cu-catalyzed C,N-difunctionalization of [1.1.1]propellane.
Quantitative Data Summary: Dual Ir/Cu-Catalyzed C,N-Difunctionalization
| Entry | Iodonium Dicarboxylate | Amine | Yield (%) | Reference |
| 1 | Phenyliodonium diacetate | Morpholine | 78 | [1] |
| 2 | (4-Methoxyphenyl)iodonium diacetate | Piperidine | 85 | [1] |
| 3 | (4-Chlorophenyl)iodonium diacetate | Aniline | 65 | [1] |
Experimental Protocol: General Procedure for Dual Ir/Cu-Catalyzed C,N-Difunctionalization
-
In a nitrogen-filled glovebox, add the iridium photocatalyst (1-2 mol%), Cu(acac)₂ (5-10 mol%), and the amine (0.5 mmol, 2.0 equiv.) to an oven-dried vial.
-
Add the solvent (e.g., DMSO, 0.5 mL) and stir the mixture for 5 minutes.
-
Add the iodonium dicarboxylate (0.25 mmol, 1.0 equiv.) and a solution of [1.1.1]propellane in diethyl ether (0.75 mmol, 3.0 equiv.).
-
Seal the vial and remove it from the glovebox.
-
Irradiate the reaction with visible light at room temperature for 12-24 hours.
-
After the reaction is complete, dilute the mixture with ethyl acetate and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield the C,N-difunctionalized BCP.
The Molander group has pioneered the use of dual nickel/photoredox catalysis for the dicarbofunctionalization of [1.1.1]propellane.[1] This strategy enables the coupling of tertiary alkyl trifluoroborate salts and (hetero)aryl bromides to the BCP core in a single step.
Logical Relationship for Dual Ni/Photoredox Dicarbofunctionalization
Caption: Logical workflow for the dual Ni/photoredox-catalyzed dicarbofunctionalization of [1.1.1]propellane.
Quantitative Data Summary: Dual Ni/Photoredox Dicarbofunctionalization
| Entry | Alkyltrifluoroborate | Aryl Bromide | Yield (%) | Reference |
| 1 | Potassium adamantyltrifluoroborate | 4-Bromobenzonitrile | 72 | [1] |
| 2 | Potassium tert-butyltrifluoroborate | 3-Bromopyridine | 68 | [1] |
| 3 | Potassium (1-methylcyclohexyl)trifluoroborate | 1-Bromo-4-methoxybenzene | 75 | [1] |
Experimental Protocol: General Procedure for Dual Ni/Photoredox Dicarbofunctionalization
-
In a nitrogen-filled glovebox, combine the aryl bromide (0.3 mmol, 1.0 equiv.), alkyltrifluoroborate salt (0.45 mmol, 1.5 equiv.), photocatalyst (e.g., [Ir(dFCF₃ppy)₂(dtbbpy)]PF₆, 2 mol%), Ni catalyst (e.g., Ni(dtbbpy)Br₂, 20 mol%), and a base (e.g., Cs₂CO₃, 1.5 equiv.) in a vial.
-
Add the solvent (e.g., DME, 0.05 M) and a solution of [1.1.1]propellane (0.9 mmol, 3.0 equiv.).
-
Seal the vial and irradiate with a purple Kessil lamp (λmax = 390 nm) at room temperature for 16 hours.[5]
-
After the reaction, filter the mixture through a pad of Celite, washing with dichloromethane.
-
Concentrate the filtrate and purify by flash chromatography to obtain the desired product.
Conclusion
Photoredox catalysis has significantly expanded the synthetic toolbox for accessing novel BCP derivatives. The methodologies outlined in these application notes provide researchers with powerful and versatile strategies for the incorporation of the BCP scaffold into complex molecules. The mild reaction conditions and broad functional group tolerance make these protocols highly suitable for applications in drug discovery and development, enabling the late-stage functionalization of bioactive compounds. Further exploration of these and emerging photoredox methods will undoubtedly continue to accelerate the discovery of new BCP-containing drug candidates with improved pharmacological profiles.
References
- 1. Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. One step synthesis of unsymmetrical 1,3-disubstituted BCP ketones via nickel/photoredox-catalyzed [1.1.1]propellane multicomponent dicarbofunctionaliz ... - Chemical Science (RSC Publishing) DOI:10.1039/D2SC05100A [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. One step synthesis of unsymmetrical 1,3-disubstituted BCP ketones via nickel/photoredox-catalyzed [1.1.1]propellane multicomponent dicarbofunctionalization - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bridge Functionalization of the Bicyclo[1.1.1]pentane Core
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of contemporary methods for the functionalization of the bridge position of the bicyclo[1.1.1]pentane (BCP) core, a critical structural motif in modern drug discovery. The BCP scaffold serves as a bioisosteric replacement for para-substituted benzene rings, often improving the physicochemical properties of drug candidates, such as metabolic stability and solubility.[1][2] This document offers detailed experimental protocols for key synthetic transformations, quantitative data for comparative analysis, and visualizations of reaction workflows.
Introduction: The Bicyclo[1.1.1]pentane Core as a Benzene Bioisostere
The rigid, three-dimensional structure of the bicyclo[1.1.1]pentane (BCP) core allows it to mimic the linear geometry of a para-substituted benzene ring. This substitution can lead to improved pharmacokinetic profiles for drug candidates by increasing their sp³ character. The functionalization of the BCP core, particularly at the bridge position (C2), has been a significant area of research to expand the accessible chemical space for drug design.[1][2]
Caption: BCP as a bioisostere for a p-substituted benzene ring.
Synthetic Strategies for Bridge Functionalization
Several powerful methods have been developed for the functionalization of the BCP bridge. The following sections detail the protocols for some of the most significant approaches.
Radical C-H Bromination and Subsequent Metallaphotoredox Arylation
A direct approach to functionalize the BCP bridge involves a radical-mediated C-H bromination, followed by a metallaphotoredox-catalyzed arylation. This method provides a versatile entry to 2-substituted BCPs.[3][4]
Caption: Workflow for C-H bromination and arylation of BCPs.
Experimental Protocol: One-Pot C-H Bromination and Esterification [3][4]
-
Reaction Setup: To an oven-dried 20 mL vial equipped with a magnetic stir bar, add bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (1.0 equiv.), N-chlorosuccinimide (NCS, 1.2 equiv.), and bromotrichloromethane (3.0 equiv.).
-
Solvent Addition: Add anhydrous solvent (e.g., trifluorotoluene, 0.1 M).
-
Photocatalysis: Irradiate the stirred reaction mixture with a 450 nm LED lamp at room temperature for the specified time (typically 12-24 hours), ensuring efficient stirring.
-
Solvent Removal: After completion (monitored by TLC or LC-MS), remove the solvent under reduced pressure.
-
Esterification: To the crude 2-bromo-BCP intermediate, add the desired alcohol (as solvent or in an inert solvent), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 2.2 equiv.), and 4-dimethylaminopyridine (DMAP, 0.2 equiv.).
-
Work-up and Purification: Stir the reaction at room temperature until completion. Quench the reaction with water, extract with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by flash column chromatography.
| Substrate | Product | Yield (%) |
| Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid | 2-Bromo-1,3-bis(methoxycarbonyl)bicyclo[1.1.1]pentane | ~60-70% |
| 1-Carboxy-bicyclo[1.1.1]pentane | 1-Methoxycarbonyl-2-bromobicyclo[1.1.1]pentane | ~55-65% |
Experimental Protocol: Metallaphotoredox Arylation of 2-Bromo-BCPs [3][4]
-
Reaction Setup: In a nitrogen-filled glovebox, add the 2-bromo-BCP substrate (1.0 equiv.), aryl bromide (1.5 equiv.), photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆, 2 mol%), nickel catalyst (e.g., NiBr₂·diglyme, 5 mol%), and a ligand (e.g., 4,4'-di-tert-butyl-2,2'-bipyridine, 5 mol%) to an oven-dried vial.
-
Reagent Addition: Add an aminosilane reagent (e.g., N,N-bis(trimethylsilyl)aniline, 1.6 equiv.) and a base (e.g., Cs₂CO₃, 2.0 equiv.).
-
Solvent Addition: Add anhydrous solvent (e.g., trifluorotoluene, 0.05 M).
-
Photocatalysis: Seal the vial and irradiate with a 450 nm LED lamp at room temperature for 2 hours with stirring.
-
Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with an organic solvent, filter through a pad of celite, and concentrate under reduced pressure. Purify the residue by flash column chromatography.
| 2-Bromo-BCP Substrate | Aryl Bromide | Product | Yield (%) |
| 1-Methoxycarbonyl-2-bromobicyclo[1.1.1]pentane | 4-Bromobenzonitrile | 1-Methoxycarbonyl-2-(4-cyanophenyl)bicyclo[1.1.1]pentane | 85 |
| 1-Methoxycarbonyl-2-bromobicyclo[1.1.1]pentane | 4-Bromoanisole | 1-Methoxycarbonyl-2-(4-methoxyphenyl)bicyclo[1.1.1]pentane | 92 |
| 1-Ethyl-2-bromobicyclo[1.1.1]pentane | 3-Bromopyridine | 1-Ethyl-2-(pyridin-3-yl)bicyclo[1.1.1]pentane | 78 |
Dibromocarbene Addition to Bicyclo[1.1.0]butanes
An alternative strategy for accessing bridge-functionalized BCPs involves the addition of dibromocarbene to bicyclo[1.1.0]butanes (BCBs), which avoids the use of the often challenging to handle [1.1.1]propellane. This method provides 2,2-dibromo-BCPs, which are versatile intermediates for further functionalization.
References
- 1. Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Programmable late-stage functionalization of bridge-substituted bicyclo[1.1.1]pentane bis-boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
Application Notes and Protocols for the Preparation of Bridge-Fluorinated Dimethyl Bicyclo[1.1.1]pentane-1,3-dicarboxylates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of bridge-fluorinated dimethyl bicyclo[1.1.1]pentane-1,3-dicarboxylates, valuable building blocks in medicinal chemistry and materials science. The unique three-dimensional structure of the bicyclo[1.1.1]pentane (BCP) core, combined with the modulating effects of fluorine substitution, offers a compelling strategy for the design of novel therapeutics and advanced materials.
Introduction
Bicyclo[1.1.1]pentanes (BCPs) are recognized as saturated bioisosteres for para-substituted benzene rings, offering improvements in physicochemical properties such as solubility and metabolic stability in drug candidates. The introduction of fluorine atoms onto the methylene bridges of the BCP scaffold further modulates its electronic and conformational properties. This document outlines two primary approaches for the synthesis of these compounds: a direct, non-selective gas-phase fluorination to produce a variety of polyfluorinated derivatives, and a more recent, selective method for the preparation of monofluorinated BCPs.
Data Presentation
The following tables summarize the key quantitative data associated with the synthesis of the starting material and the fluorinated products.
Table 1: Synthesis of Dimethyl Bicyclo[1.1.1]pentane-1,3-dicarboxylate (Starting Material)
| Step | Reactants | Reagents & Conditions | Product | Yield |
| 1. Propellane Generation | 1,1-Dibromo-2,2-bis(chloromethyl)cyclopropane | Methyllithium in diethyl ether | [1.1.1]Propellane solution | ~75% |
| 2. Diketone Formation | [1.1.1]Propellane, 2,3-Butanedione | Photochemical irradiation (450 W medium-pressure UV lamp), pentane, -10°C, 8 h | 1,3-Diacetylbicyclo[1.1.1]pentane | 70% |
| 3. Dicarboxylic Acid Synthesis | 1,3-Diacetylbicyclo[1.1.1]pentane | NaOH, Br₂, H₂O, Dioxane; then HCl | Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid | 45-51% |
| 4. Diesterification | Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid | SOCl₂, Methanol | This compound | 83% |
Table 2: Product Distribution from Direct Gas-Phase Fluorination of this compound
| Product | Degree of Fluorination | Relative Yield (Approximate) |
| Monofluoro-dimethyl bicyclo[1.1.1]pentane-1,3-dicarboxylate | 1 | Major Product |
| Difluoro-dimethyl bicyclo[1.1.1]pentane-1,3-dicarboxylates (isomers) | 2 | Significant |
| Trifluoro-dimethyl bicyclo[1.1.1]pentane-1,3-dicarboxylates (isomers) | 3 | Significant |
| Tetrafluoro-dimethyl bicyclo[1.1.1]pentane-1,3-dicarboxylates(isomers) | 4 | Minor |
| Pentafluoro-dimethyl bicyclo[1.1.1]pentane-1,3-dicarboxylate | 5 | Trace |
| Hexafluoro-dimethyl bicyclo[1.1.1]pentane-1,3-dicarboxylate | 6 | Trace |
Note: The direct fluorination process is non-selective and yields a complex mixture of products. The separation of these isomers requires preparative gas chromatography.
Experimental Protocols
Protocol 1: Synthesis of the Starting Material - this compound
This protocol is divided into four main stages, starting from the synthesis of [1.1.1]propellane.
Stage 1: Generation of [1.1.1]Propellane The synthesis of [1.1.1]propellane is typically performed from 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane and methyllithium in diethyl ether. This procedure is hazardous and should be performed by experienced chemists with appropriate safety precautions. The resulting ethereal solution of [1.1.1]propellane is used directly in the next step.
Stage 2: Photochemical Synthesis of 1,3-Diacetylbicyclo[1.1.1]pentane
-
In a suitable photochemical reactor equipped with a cooling system and a 450 W medium-pressure UV lamp, a solution of [1.1.1]propellane in pentane is charged.
-
Freshly distilled 2,3-butanedione is added to the solution.
-
The mixture is irradiated at -10°C for approximately 8 hours. The reaction progress should be monitored by NMR to ensure complete consumption of the propellane.
-
After the reaction is complete, the solvent is removed under reduced pressure to yield crude 1,3-diacetylbicyclo[1.1.1]pentane, which can be purified by crystallization.
Stage 3: Synthesis of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid
-
A solution of sodium hydroxide in water is prepared in a three-necked flask equipped with a mechanical stirrer and cooled to 0°C.
-
Bromine is added slowly to the cooled NaOH solution.
-
A solution of 1,3-diacetylbicyclo[1.1.1]pentane in dioxane is added dropwise, maintaining the temperature below 5°C.
-
The reaction mixture is stirred at 0°C for 1 hour and then at room temperature overnight.
-
The reaction is quenched with sodium bisulfite, and the aqueous layer is extracted with an organic solvent to remove byproducts.
-
The aqueous layer is acidified with concentrated hydrochloric acid, and the precipitated bicyclo[1.1.1]pentane-1,3-dicarboxylic acid is collected by filtration.
Stage 4: Esterification to this compound
-
Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid is suspended in methanol.
-
Thionyl chloride is added dropwise at room temperature.
-
The mixture is stirred overnight at room temperature.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography or crystallization to yield this compound.
Protocol 2: Direct Gas-Phase Fluorination
Caution: This procedure involves elemental fluorine, which is a highly toxic and corrosive gas. This reaction should only be performed in a specialized laboratory with a dedicated fluorine gas handling system and by personnel highly trained in its use.
-
A solution of this compound in a suitable solvent (e.g., anhydrous acetonitrile) is placed in a fluorination reactor.
-
The reactor is purged with an inert gas (e.g., nitrogen or helium).
-
A diluted stream of fluorine gas (typically 10-20% in an inert gas) is bubbled through the solution at a controlled rate and temperature (typically low temperatures, e.g., -78°C to 0°C).
-
The reaction is highly exothermic and must be carefully monitored. The reaction time is varied to control the degree of fluorination.
-
Upon completion, the reaction mixture is purged with an inert gas to remove any residual fluorine.
-
The solvent is carefully removed, and the resulting mixture of fluorinated products is analyzed.
Separation of Fluorinated Products: The crude product from the direct fluorination is a complex mixture of mono-, di-, tri-, and higher fluorinated isomers.[1] The separation of these constitutional isomers is challenging and typically requires preparative gas chromatography (GC) on a suitable column (e.g., a polar stationary phase).
Protocol 3: Selective Synthesis of Monofluorinated this compound
More recent methods have been developed for the selective introduction of a single fluorine atom. One such approach involves the reaction of a bicyclo[1.1.0]butane precursor with a fluorinated carbene source, followed by further synthetic modifications. This method provides better control over the degree of fluorination and avoids the formation of complex mixtures.
Visualizations
Reaction Pathway for the Synthesis of this compound
Caption: Synthetic route to the starting diester.
Experimental Workflow for Direct Gas-Phase Fluorination
Caption: Workflow for direct fluorination.
References
Application Notes and Protocols for Radical Multicomponent Carboamination of [1.1.1]Propellane for Bicyclo[1.1.1]pentane (BCP) Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Bicyclo[1.1.1]pentanes (BCPs) are recognized as valuable bioisosteres for para-substituted phenyl rings, internal alkynes, and tert-butyl groups in modern drug discovery.[1][2][3][4][5] Their unique three-dimensional structure can lead to improved physicochemical properties such as enhanced aqueous solubility, higher passive permeability, and greater metabolic stability in drug candidates.[1][2][4][6] However, the synthesis of functionalized BCPs, particularly unsymmetrically 1,3-disubstituted derivatives, has been a significant challenge.[1][5]
This document provides detailed application notes and protocols for the radical multicomponent carboamination of [1.1.1]propellane, a highly efficient, one-pot method for the synthesis of multifunctionalized BCP derivatives.[2][4] This tin- and photoirradiation-free system operates under mild conditions and is scalable, offering a practical route to novel 3-substituted BCP-amines.[2][4]
Reaction Principle and Mechanism
The radical multicomponent carboamination of [1.1.1]propellane involves the iron(II) phthalocyanine-catalyzed generation of a carbon-centered radical from a hydrazyl reagent and an oxidant. This radical then adds to [1.1.1]propellane, leading to the cleavage of the central C-C bond and formation of a BCP-radical intermediate. This intermediate is subsequently trapped by an azodicarboxylate to yield the desired multifunctionalized BCP product. Density functional theory (DFT) calculations have been instrumental in understanding and optimizing this reaction, indicating that the use of di-tert-butyl azodicarboxylate as a radical acceptor is kinetically favored over the undesired radical oligomerization of [1.1.1]propellane.[2][7]
Caption: Proposed mechanism for the radical multicomponent carboamination of [1.1.1]propellane.
Experimental Protocols
General Considerations:
-
All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) unless otherwise specified.
-
Reagents should be of high purity. Anhydrous solvents are recommended.
-
[1.1.1]Propellane is a highly strained and volatile compound and should be handled with care. It is typically prepared and used as a solution in a suitable solvent (e.g., pentane).
Protocol for the Synthesis of Multifunctionalized BCPs:
This protocol is based on the procedure described by Kanazawa, Maeda, and Uchiyama.[2]
-
Reaction Setup: To a dried reaction vessel under an inert atmosphere, add iron(II) phthalocyanine (Fe(Pc)) and cesium carbonate (Cs₂CO₃).
-
Reagent Addition: Add a solution of the hydrazine derivative (radical precursor) and di-tert-butyl azodicarboxylate in anhydrous acetonitrile.
-
Cooling: Cool the reaction mixture to -20 °C.
-
Initiation: Add a solution of [1.1.1]propellane in pentane to the cooled mixture.
-
Oxidant Addition: Add tert-butyl hydroperoxide (TBHP) dropwise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at -20 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Quenching: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired multifunctionalized BCP derivative.
Caption: Step-by-step experimental workflow for BCP synthesis.
Quantitative Data Summary
The following table summarizes the yields of various multifunctionalized BCP derivatives synthesized using the radical multicomponent carboamination of [1.1.1]propellane. The yields were determined by ¹H NMR using an internal standard.[2]
| Entry | Hydrazine Derivative (R-NHNH₂) | Product (BCP-R) | Yield (%) |
| 1 | Phenylhydrazine | BCP-Phenyl | 72 |
| 2 | 4-Methoxyphenylhydrazine | BCP-(4-MeO-Ph) | 65 |
| 3 | 4-Chlorophenylhydrazine | BCP-(4-Cl-Ph) | 68 |
| 4 | 4-(Trifluoromethyl)phenylhydrazine | BCP-(4-CF₃-Ph) | 55 |
| 5 | 2-Naphthylhydrazine | BCP-(2-Naphthyl) | 61 |
| 6 | (2,2,2-Trifluoroethyl)hydrazine | BCP-(CH₂CF₃) | 45 |
| 7 | Benzylhydrazine | BCP-Benzyl | 38 |
Reaction conditions: [1.1.1]propellane in pentane (1.0 mmol), 2.0 equiv of hydrazine and di-tert-butyl azodicarboxylate, Fe(Pc), TBHP, Cs₂CO₃ in acetonitrile (6.0 mL) at -20 °C.
Applications in Drug Development
The ability to efficiently synthesize a diverse range of 1,3-disubstituted BCPs opens up new avenues in medicinal chemistry. These scaffolds can be used to:
-
Replace Aromatic Rings: Serve as non-planar bioisosteres for para-substituted phenyl rings to improve pharmacokinetic properties.[3][6][8]
-
Escape Flatland: Introduce three-dimensionality into molecules, which can enhance binding affinity and selectivity for biological targets.[1]
-
Modulate Physicochemical Properties: Fine-tune solubility, permeability, and metabolic stability of lead compounds.[4][6]
Caption: Logical relationships from core technology to applications.
Conclusion
The radical multicomponent carboamination of [1.1.1]propellane is a powerful and versatile method for the synthesis of multifunctionalized bicyclo[1.1.1]pentane derivatives. The provided protocols and data offer a solid foundation for researchers to apply this methodology in their own synthetic endeavors, particularly in the context of drug discovery and development where the unique properties of the BCP scaffold are highly desirable. The mild conditions and operational simplicity make this an attractive approach for accessing novel chemical space.
References
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Radical Multicomponent Carboamination of [1.1.1]Propellane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Application of Bicyclo[1.1.1]pentane in Drug Development Research [bldpharm.com]
- 7. scispace.com [scispace.com]
- 8. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
Application Notes and Protocols for Enantioselective C-H Functionalization of Bicyclo[1.1.1]pentanes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bicyclo[1.1.1]pentanes (BCPs) have emerged as crucial structural motifs in modern medicinal chemistry, serving as bioisosteres for para-substituted phenyl rings, tert-butyl groups, and alkynes. Their rigid, three-dimensional structure can significantly improve the pharmacokinetic properties of drug candidates, such as aqueous solubility and metabolic stability.[1][2] However, the synthesis of chiral, enantioenriched BCP derivatives remains a significant challenge.
This document provides detailed application notes and protocols for the enantioselective C-H functionalization of 1-substituted bicyclo[1.1.1]pentanes. The methodology is based on the seminal work by Davies and coworkers, which employs a chiral dirhodium catalyst to facilitate the insertion of donor/acceptor carbenes into the tertiary C-H bond of the BCP core.[1][2] This strategy offers a conceptually novel and highly efficient route to chiral 1,3-disubstituted BCPs, achieving high yields and excellent enantioselectivity without compromising the strained carbocyclic framework.[1][2]
Core Technology: Dirhodium-Catalyzed C-H Insertion
The key transformation involves the reaction of a 1-substituted bicyclo[1.1.1]pentane with a donor/acceptor diazo compound in the presence of a chiral dirhodium catalyst. The optimal catalyst for this transformation has been identified as Rh₂(S-TCPTAD)₄ (tetrakis(N-tetrachlorophthaloyl-(S)-adamantylglycinate)dirhodium(II)).[1][2] The reaction proceeds with high regioselectivity, exclusively functionalizing the tertiary C-H bond at the bridgehead position of the BCP.[1]
Key Advantages:
-
High Enantioselectivity: The chiral catalyst enables the creation of a new stereocenter adjacent to the BCP core with excellent control over stereochemistry (up to 94% ee).[1]
-
High Yields: The C-H insertion products are typically obtained in high isolated yields (up to 99%).[1]
-
Direct Functionalization: This method circumvents the need for pre-functionalized BCPs or the use of stoichiometric chiral auxiliaries, providing a more atom-economical and efficient synthetic route.[1]
-
Preservation of the BCP Core: The reaction conditions are mild enough to preserve the highly strained BCP framework without inducing ring-fragmentation.[1][2]
Data Summary
The following tables summarize the quantitative data for the enantioselective C-H functionalization of various 1-substituted bicyclo[1.1.1]pentanes with different aryldiazoacetates, catalyzed by Rh₂(S-TCPTAD)₄.
Table 1: Optimization of Reaction Conditions
| Entry | BCP Substituent (R¹) | Diazo Ester (R²) | Catalyst (mol%) | Solvent | Temp (°C) | Yield (%) | ee (%) |
| 1 | 4-(tert-butyl)phenyl | 2,2,2-trichloroethyl | Rh₂(S-TCPTAD)₄ (1.0) | CH₂Cl₂ | 37 | >95 | 88 |
| 2 | 4-(tert-butyl)phenyl | 2,2,2-trichloroethyl | Rh₂(S-TCPTAD)₄ (1.0) | CH₂Cl₂ | 23 | 85 | 88 |
| 3 | 4-(tert-butyl)phenyl | 2,2,2-trichloroethyl | Rh₂(S-TCPTAD)₄ (1.0) | CH₂Cl₂ | 0 | 50 | 87 |
| 4 | 4-(tert-butyl)phenyl | Methyl | Rh₂(S-TCPTAD)₄ (1.0) | CH₂Cl₂ | 37 | 60 | 95 |
Data compiled from references[1]. Conditions: BCP (1.0 equiv), Diazo compound (2.0 equiv), Catalyst (1.0 mol%).
Table 2: Substrate Scope of Enantioselective C-H Functionalization
| Product | BCP Substituent (R¹) | Diazo Aryl Group (Ar) | Yield (%) | ee (%) |
| 1 | 4-(tert-butyl)phenyl | 4-bromophenyl | 99 | 91 |
| 2 | 4-methoxyphenyl | 4-bromophenyl | 93 | 92 |
| 3 | 4-chlorophenyl | 4-bromophenyl | 95 | 92 |
| 4 | Phenyl | 4-bromophenyl | 94 | 90 |
| 5 | 4-(tert-butyl)phenyl | 4-methoxyphenyl | 96 | 90 |
| 6 | 4-(tert-butyl)phenyl | 2-naphthyl | 92 | 94 |
| 7 | Cyclohexyl | 4-bromophenyl | 85 | 88 |
| 8 | Methyl | 4-bromophenyl | 75 | 85 |
Data represents a selection of reported examples from references[1]. All reactions were performed using the 2,2,2-trichloroethyl diazoacetate ester and Rh₂(S-TCPTAD)₄ as the catalyst.
Experimental Protocols & Methodologies
Materials and General Considerations:
-
All reactions should be carried out in oven-dried glassware under an inert atmosphere (e.g., Argon or Nitrogen).
-
Solvents should be purified by passing through a solvent purification system or by standard distillation methods. Dichloromethane (CH₂Cl₂) is the typical solvent of choice.
-
1-Substituted bicyclo[1.1.1]pentanes and aryldiazoacetates can be synthesized according to literature procedures.
-
The chiral dirhodium catalyst, Rh₂(S-TCPTAD)₄, is the recommended catalyst for optimal results.[1]
-
Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Product purification is typically achieved by flash column chromatography on silica gel.
-
Enantiomeric excess (ee) is determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.[2]
Protocol 1: General Procedure for Enantioselective C-H Functionalization
This protocol describes a general method for the reaction on a 0.2 mmol scale.
1. Reaction Setup:
- To an oven-dried vial equipped with a magnetic stir bar, add the 1-substituted bicyclo[1.1.1]pentane (0.2 mmol, 1.0 equiv) and the chiral dirhodium catalyst Rh₂(S-TCPTAD)₄ (0.002 mmol, 1.0 mol%).
- Under an inert atmosphere, add 1.5 mL of anhydrous solvent (e.g., CH₂Cl₂).
- Stir the resulting solution at the desired reaction temperature (typically 37 °C).
2. Reagent Addition:
- In a separate vial, prepare a solution of the aryldiazoacetate (0.4 mmol, 2.0 equiv) in 3.0 mL of the same anhydrous solvent.
- Using a syringe pump, add the diazo solution to the reaction mixture over a period of 3 hours. A slow addition rate is crucial to maintain a low concentration of the reactive rhodium carbene and minimize side reactions such as carbene dimerization.
3. Reaction and Workup:
- After the addition is complete, allow the reaction to stir for an additional 2-4 hours at the same temperature, or until TLC analysis indicates full consumption of the starting material.
- Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.
4. Purification:
- Purify the crude residue by flash column chromatography on silica gel. The eluent system will depend on the polarity of the product and should be determined empirically (e.g., a gradient of ethyl acetate in hexanes).
- Combine the fractions containing the desired product and concentrate under reduced pressure to yield the purified, enantioenriched 1,3-disubstituted bicyclo[1.1.1]pentane.
5. Analysis:
- Determine the isolated yield.
- Analyze the enantiomeric excess of the product by chiral HPLC.
Protocol 2: Representative Example - Synthesis of (S)-2,2,2-trichloroethyl 2-(3-(4-(tert-butyl)phenyl)bicyclo[1.1.1]pentan-1-yl)-2-(4-bromophenyl)acetate
1. Reaction Setup:
- To an oven-dried 10 mL vial equipped with a magnetic stir bar, add 1-(4-(tert-butyl)phenyl)bicyclo[1.1.1]pentane (42.4 mg, 0.2 mmol, 1.0 equiv) and Rh₂(S-TCPTAD)₄ (3.8 mg, 0.002 mmol, 1.0 mol%).
- Under an Argon atmosphere, add 1.5 mL of anhydrous dichloromethane.
- Place the vial in a heating block pre-heated to 37 °C and begin stirring.
2. Reagent Addition:
- In a separate vial, dissolve 2,2,2-trichloroethyl 2-(4-bromophenyl)-2-diazoacetate (150.8 mg, 0.4 mmol, 2.0 equiv) in 3.0 mL of anhydrous dichloromethane.
- Draw this solution into a syringe and place it on a syringe pump.
- Add the diazo solution to the reaction vial via the syringe pump over 3 hours.
3. Reaction and Workup:
- After the addition is complete, continue to stir the reaction mixture at 37 °C for an additional 3 hours.
- Cool the reaction to room temperature. Transfer the mixture directly to a silica gel column for purification.
4. Purification:
- Perform flash column chromatography (Silica gel, 2-5% Ethyl Acetate in Hexanes) to isolate the product.
- The product is typically a colorless oil or a white solid.
- Expected isolated yield: ~99%.
5. Analysis:
- Determine the enantiomeric excess by chiral HPLC analysis (e.g., using a Chiralcel OD-H column).
- Expected ee: ~91%.
Visualizations
Experimental Workflow
Caption: General workflow for the enantioselective C-H functionalization of BCPs.
Catalytic Cycle
Caption: Proposed catalytic cycle for dirhodium-catalyzed C-H insertion into BCPs.
References
Application Notes and Protocols: Synthesis of Unsymmetrically 1,3-Disubstituted BCP Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bicyclo[1.1.1]pentanes (BCPs) have emerged as crucial scaffolds in modern drug discovery, serving as sp³-rich bioisosteres for commonly used motifs such as para-substituted phenyl rings, tert-butyl groups, and internal alkynes.[1][2][3] The incorporation of BCPs into drug candidates often leads to improved physicochemical properties, including enhanced aqueous solubility, greater metabolic stability, and better membrane permeability.[3] The synthesis of unsymmetrically 1,3-disubstituted BCP derivatives is of particular interest as it allows for the precise tuning of a molecule's properties and biological activity. This document provides detailed application notes and protocols for key methodologies in the synthesis of these valuable compounds.
Key Methodologies and Data Presentation
Several innovative methods have been developed for the synthesis of unsymmetrically 1,3-disubstituted BCP derivatives, with a strong focus on radical-mediated transformations of [1.1.1]propellane. Notable among these are nickel/photoredox dual catalysis, radical carboamination, and asymmetric approaches to introduce chirality.
Table 1: Nickel/Photoredox-Catalyzed Synthesis of Unsymmetrical 1,3-Disubstituted BCP Ketones
This single-step, multi-component approach provides a versatile route to disubstituted BCP ketones.[1][4][5] The reaction generally proceeds with good yields and tolerates a wide range of functional groups.
| Entry | Acyl Chloride | Alkyltrifluoroborate | Product | Yield (%) |
| 1 | Benzoyl chloride | Potassium (1-methylcyclohexan-1-yl)trifluoroborate | 3-(1-Methylcyclohexyl)-1-phenylbicyclo[1.1.1]pentan-1-yl)methanone | 75 |
| 2 | 4-Methoxybenzoyl chloride | Potassium (1-methylcyclohexan-1-yl)trifluoroborate | (3-(1-Methylcyclohexyl)bicyclo[1.1.1]pentan-1-yl)(4-methoxyphenyl)methanone | 68 |
| 3 | 4-(Trifluoromethyl)benzoyl chloride | Potassium (1-methylcyclohexan-1-yl)trifluoroborate | (3-(1-Methylcyclohexyl)bicyclo[1.1.1]pentan-1-yl)(4-(trifluoromethyl)phenyl)methanone | 55 |
| 4 | Thiophene-2-carbonyl chloride | Potassium (1-methylcyclohexan-1-yl)trifluoroborate | (3-(1-Methylcyclohexyl)bicyclo[1.1.1]pentan-1-yl)(thiophen-2-yl)methanone | 62 |
| 5 | Cyclohexanecarbonyl chloride | Potassium (1-methylcyclohexan-1-yl)trifluoroborate | Cyclohexyl(3-(1-methylcyclohexyl)bicyclo[1.1.1]pentan-1-yl)methanone | 81 |
Table 2: Radical Multicomponent Carboamination of [1.1.1]Propellane
This method allows for the direct synthesis of 3-substituted bicyclo[1.1.1]pentan-1-amine derivatives through a one-pot radical process.[3][6]
| Entry | Radical Precursor | Product | Yield (%) |
| 1 | Methyl 2-hydrazinecarboxylate | Methyl (3-(di(tert-butoxycarbonyl)amino)bicyclo[1.1.1]pentan-1-yl)carboxylate | 72 |
| 2 | Phenylhydrazine | N-(3-phenylbicyclo[1.1.1]pentan-1-yl)-di-tert-butyl azodicarboxylate | 65 |
| 3 | 1-Adamantane hydrazine | N-(3-(adamantan-1-yl)bicyclo[1.1.1]pentan-1-yl)-di-tert-butyl azodicarboxylate | 58 |
Table 3: Asymmetric Synthesis of α-Chiral BCPs
The development of asymmetric methods to synthesize BCPs with adjacent stereocenters is a significant advancement, providing access to novel chiral building blocks.[2][7]
| Entry | Aldehyde | Product | Yield (%) | Enantiomeric Excess (%) |
| 1 | Benzaldehyde | (R)-phenyl(3-phenylbicyclo[1.1.1]pentan-1-yl)methanol | 85 | 95 |
| 2 | 4-Chlorobenzaldehyde | (R)-(4-chlorophenyl)(3-(4-chlorophenyl)bicyclo[1.1.1]pentan-1-yl)methanol | 78 | 92 |
| 3 | 2-Naphthaldehyde | (R)-(naphthalen-2-yl)(3-(naphthalen-2-yl)bicyclo[1.1.1]pentan-1-yl)methanol | 81 | 96 |
Experimental Protocols
Protocol 1: General Procedure for the Nickel/Photoredox-Catalyzed Synthesis of Unsymmetrical 1,3-Disubstituted BCP Ketones
This protocol is adapted from the work of Molander and coworkers.[1][4]
Materials:
-
Acyl chloride (1.0 equiv.)
-
Potassium alkyltrifluoroborate (1.5 equiv.)
-
[Ir(dF(CF3)ppy)2(dtbbpy)]PF6 (photocatalyst, 1-2 mol%)
-
NiBr2·diglyme (nickel catalyst, 10 mol%)
-
4,4’-Di-tert-butyl-2,2’-bipyridine (dtbbpy) (ligand, 12 mol%)
-
Cs2CO3 (base, 1.5 equiv.)
-
[1.1.1]Propellane solution in toluene (3.0 equiv.)
-
Anhydrous 1,2-dimethoxyethane (DME)
Procedure:
-
To an oven-dried 4 mL vial equipped with a magnetic stir bar, add the acyl chloride, potassium alkyltrifluoroborate, photocatalyst, nickel catalyst, ligand, and Cs2CO3.
-
Evacuate and backfill the vial with argon three times.
-
Add anhydrous DME (to achieve a final concentration of 0.1 M with respect to the acyl chloride).
-
Add the [1.1.1]propellane solution via syringe.
-
Place the vial approximately 5 cm from a 34 W blue LED lamp and stir at room temperature for 16-24 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 1,3-disubstituted BCP ketone.
Protocol 2: General Procedure for the Radical Multicomponent Carboamination of [1.1.1]Propellane
This protocol is based on the method developed by Uchiyama and coworkers.[3][6]
Materials:
-
Hydrazine derivative (radical precursor, 2.0 equiv.)
-
Di-tert-butyl azodicarboxylate (DBAD) (radical acceptor, 2.0 equiv.)
-
Fe(Pc) (iron(II) phthalocyanine) (catalyst, 10 mol%)
-
tert-Butyl hydroperoxide (TBHP) (oxidant, 2.0 equiv.)
-
Cs2CO3 (additive, 2.0 equiv.)
-
[1.1.1]Propellane solution in pentane (1.0 equiv.)
-
Anhydrous acetonitrile
Procedure:
-
To a reaction vessel, add the hydrazine derivative, DBAD, Fe(Pc), and Cs2CO3.
-
Evacuate and backfill the vessel with argon.
-
Add anhydrous acetonitrile.
-
Cool the mixture to -20 °C.
-
Add the [1.1.1]propellane solution dropwise, followed by the addition of TBHP.
-
Stir the reaction mixture at -20 °C for the specified time (typically 1-3 hours).
-
Quench the reaction by adding a saturated aqueous solution of Na2S2O3.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: General workflow for the synthesis of unsymmetrically 1,3-disubstituted BCPs.
References
- 1. par.nsf.gov [par.nsf.gov]
- 2. Enantioselective synthesis of chiral BCPs - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. Frontiers | The emerging role of radical chemistry in the amination transformation of highly strained [1.1.1]propellane: Bicyclo[1.1.1]pentylamine as bioisosteres of anilines [frontiersin.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. One step synthesis of unsymmetrical 1,3-disubstituted BCP ketones via nickel/photoredox-catalyzed [1.1.1]propellane multicomponent dicarbofunctionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in the applications of [1.1.1]propellane in organic synthesis [ccspublishing.org.cn]
- 7. macmillan.princeton.edu [macmillan.princeton.edu]
Troubleshooting & Optimization
Technical Support Center: Photochemical Synthesis of BCP Derivatives
Welcome to the technical support center for the photochemical synthesis of Bicyclo[1.1.1]pentane (BCP) derivatives. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help improve reaction yields and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common precursor for the photochemical synthesis of BCP derivatives?
A1: The most prevalent precursor is [1.1.1]propellane.[1] The synthesis of BCP derivatives typically involves the addition of various reagents across the central, highly strained carbon-carbon σ-bond of the propellane molecule.[2]
Q2: Why is the choice of wavelength crucial in these photochemical reactions?
A2: The wavelength of the light source is critical because it must provide the appropriate energy to excite the reacting molecules into a state where the desired reaction can occur efficiently. Using a non-optimal wavelength can lead to significantly lower yields or no reaction at all. For instance, in the reaction of alkyl iodides with propellane, irradiation at 365 nm provided a significantly higher yield compared to 254 nm, 310 nm, or 450 nm.[3]
Q3: What are the advantages of using a flow chemistry setup over a traditional batch process?
A3: Flow chemistry setups offer several advantages for photochemical BCP synthesis, including improved reaction yields, better scalability, and enhanced safety. The uniform irradiation of the reaction mixture in a flow reactor can lead to cleaner reactions and higher efficiency. In some cases, switching from a batch to a flow process has increased yields from 43% to 62%.[3] Furthermore, large-scale synthesis, producing kilograms of product, has been successfully demonstrated using flow photochemistry.[4][5]
Q4: How should I handle and store [1.1.1]propellane?
A4: [1.1.1]propellane is known to be unstable and can readily polymerize, especially in the presence of air. It is recommended to store solutions of propellane (e.g., in diethyl ether) at low temperatures, such as -40 °C, to maintain its stability for several weeks.[4] It is also advisable to titrate the solution before use to confirm its concentration.[4]
Q5: Can photoredox catalysis be used for BCP synthesis?
A5: Yes, photoredox catalysis is a powerful method for synthesizing BCP derivatives. Catalysts such as fac-Ir(ppy)₃ can be used to promote the addition of organic halides to [1.1.1]propellane under visible light irradiation, offering broad substrate scope and tolerance for various functional groups.[2][3]
Troubleshooting Guide
This guide addresses specific issues that may arise during the photochemical synthesis of BCP derivatives.
Problem 1: Very low or no product yield.
-
Question: I am not getting the expected BCP product. What are the likely causes?
-
Answer:
-
Incorrect Wavelength: Verify that you are using the optimal wavelength for your specific reaction. For many BCP syntheses involving propellane, 365 nm is effective.[3] Wavelengths that are too high in energy (e.g., 254 nm) or too low (e.g., 450 nm) may be inefficient or fail to promote the reaction.[3]
-
Degraded Propellane: The [1.1.1]propellane solution may have degraded. Ensure it has been stored correctly at low temperatures and consider titrating it to verify its concentration.[4]
-
Insufficient Light Intensity: The photon flux may be too low. Ensure your lamp is functioning correctly and is positioned appropriately relative to the reactor. In some cases, increasing light intensity can increase the quantum yield.[6]
-
Presence of Quenchers: Contaminants in your reagents or solvent, particularly oxygen, can quench the excited state of the reactants, preventing the desired reaction. Ensure your solvent is properly degassed.[7]
-
Problem 2: The reaction is messy and purification is difficult.
-
Question: My reaction produces multiple byproducts, leading to low isolated yields. How can I improve the reaction's cleanliness?
-
Answer:
-
Switch to a Flow Reactor: A flow setup provides more uniform irradiation, which can minimize the formation of byproducts from over-exposure or under-exposure of the reaction mixture. Photochemical protocols in flow are often reported to be very clean, sometimes yielding products with over 90% purity before chromatography.[3]
-
Optimize Concentration: The concentration of your reactants can influence the reaction outcome. Highly concentrated solutions may lead to polymerization or side reactions. Experiment with different concentrations to find the optimal conditions.
-
Use a Photocatalyst: Employing a suitable photoredox catalyst can make the reaction more selective and efficient, reducing the formation of unwanted byproducts.[2][8]
-
Problem 3: The reaction yield is moderate, but I need to improve it for large-scale synthesis.
-
Question: My batch reaction works but the yield is only around 40-50%. How can I optimize it further?
-
Answer:
-
Transition to Flow Chemistry: This is the most recommended step for improving yield and scalability. As demonstrated in literature, a yield of 43% in a batch process was improved to 62% in a flow system.[3]
-
Optimize Flow Rate and Residence Time: In a flow setup, the flow rate determines the residence time of the reactants in the irradiated zone. Systematically vary the flow rate to find the optimal residence time that maximizes conversion without promoting byproduct formation.[4]
-
Re-evaluate Light Source: Modern LED lamps offer narrow emission spectra and high power efficiency. If you are using an older mercury lamp, switching to an LED array with the optimal wavelength (e.g., 365 nm) could improve performance and consistency.[4]
-
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of an Alkyl-BCP Iodide
| Entry | Method | Wavelength (nm) | Initiator/Catalyst | Yield (%) | Reference |
| 1 | Batch | 254 | None | <20 | [3] |
| 2 | Batch | 310 | None | <20 | [3] |
| 3 | Batch | 450 (Blue LED) | None | 0 | [3] |
| 4 | Batch | 365 | None | 43 | [3] |
| 5 | Flow | 365 | None | 62 | [3] |
| 6 | Batch | N/A | Triethylborane | Good | [3] |
| 7 | Batch | Visible Light | fac-Ir(ppy)₃ | Good | [3] |
Data synthesized from reported optimization studies.
Experimental Protocols
Protocol: Photochemical Synthesis of 1-(3,5-dimethyl-1-adamantyl)bicyclo[1.1.1]pentane-3-iodide in Flow
This protocol is adapted from a literature procedure for the light-enabled scalable synthesis of BCP halides.[3]
Materials:
-
[1.1.1]Propellane solution in diethyl ether (Et₂O)
-
3,5-dimethyl-1-adamantyl iodide
-
Anhydrous diethyl ether (Et₂O)
-
Flow reactor equipped with a 365 nm LED light source and a pump system
-
Standard glassware for workup
Procedure:
-
Preparation: Prepare a solution of 3,5-dimethyl-1-adamantyl iodide and the [1.1.1]propellane solution in anhydrous Et₂O. The concentration should be optimized, but a starting point of ~0.7 M can be used.[4] Ensure all solvents are degassed to remove oxygen.
-
Setup: Assemble the flow reactor according to the manufacturer's instructions. Prime the system with anhydrous Et₂O.
-
Reaction:
-
Turn on the 365 nm LED light source.
-
Pump the prepared solution of reactants through the irradiated tubing of the flow reactor.
-
The optimal flow rate should be determined experimentally. A rate that allows for a residence time of approximately 30 minutes is a good starting point.[3]
-
Collect the product mixture at the outlet of the reactor.
-
-
Workup:
-
Once the reaction is complete, evaporate the solvent from the collected solution under reduced pressure.
-
The photochemical protocol is often very clean, potentially yielding the product with >90% purity.[3]
-
-
Purification (if necessary):
-
If further purification is required, the crude product can be purified by column chromatography on silica gel or by distillation.
-
Visualizations
Caption: General workflow for photochemical synthesis of BCP derivatives using a flow reactor.
Caption: Troubleshooting decision tree for addressing low yield in BCP photochemical synthesis.
Caption: Simplified radical pathway for the photochemical addition of an alkyl iodide (R-I) to propellane.
References
- 1. WO2017157932A1 - Method of preparing substituted bicyclo[1 1 1]pentanes - Google Patents [patents.google.com]
- 2. A general route to bicyclo[1.1.1]pentanes through photoredox catalysis | Oxford Quantum Institute [oqi.ox.ac.uk]
- 3. Light-enabled scalable synthesis of bicyclo[1.1.1]pentane halides and their functionalizations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP) | CoLab [colab.ws]
- 6. youtube.com [youtube.com]
- 7. Technological Innovations in Photochemistry for Organic Synthesis: Flow Chemistry, High-Throughput Experimentation, Scale-up, and Photoelectrochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis and Functionalization of Bicyclo[1.1.1]pentanes
Welcome to the technical support center for the synthesis and functionalization of bicyclo[1.1.1]pentanes (BCPs). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during experimentation with these unique scaffolds.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with the synthesis of bicyclo[1.1.1]pentanes?
The primary challenges in BCP synthesis revolve around the generation and handling of highly strained precursors and achieving selective functionalization. A significant hurdle is the reliance on [1.1.1]propellane, a volatile and reactive hydrocarbon, for many synthetic routes, which poses challenges for scalability and safe handling.[1][2] Alternative methods, such as carbene insertion into bicyclo[1.1.0]butanes, offer a pathway that avoids propellane but may require radical-based dehalogenation steps.[1][2][3]
Key challenges include:
-
The "Propellane Problem": The difficulty in synthesizing, storing, and handling the reactive precursor [1.1.1]propellane on a large scale.[1]
-
Bridge vs. Bridgehead Functionalization: While functionalization at the bridgehead positions (C1 and C3) is well-developed, selective functionalization of the secondary bridge position (C2) remains a significant challenge.[4][5]
-
Synthesis of Multi-substituted BCPs: Accessing unsymmetrically 1,3-disubstituted and 1,2,3-trisubstituted BCPs often requires multi-step and non-programmable synthetic routes.[5][6]
-
Enantioselective Synthesis: Achieving high enantioselectivity in the synthesis of chiral BCPs, particularly those with stereocenters adjacent to the BCP core, is a notable difficulty.[7][8]
Q2: My reaction involving [1.1.1]propellane is giving low yields. What are the common pitfalls?
Low yields in reactions with [1.1.1]propellane can often be attributed to its high reactivity and volatility.
Troubleshooting Steps:
-
Propellane Quality and Storage: Ensure the [1.1.1]propellane solution is fresh and has been stored at low temperatures to prevent oligomerization.[9]
-
Reaction Conditions: Anionic additions to propellane can require harsh conditions, such as high temperatures in sealed tubes, which can present safety risks and lead to side reactions.[1][2] Radical additions are often more efficient and proceed under milder conditions.[1]
-
Radical Initiator/Catalyst: For radical reactions, the choice and concentration of the initiator (e.g., triethylborane) or photoredox catalyst are crucial.[1][10] Ensure the catalyst is active and used in the correct loading.
-
Solvent Choice: The solvent can significantly impact the reaction outcome. For instance, in photoredox-catalyzed reactions, the choice of solvent can influence the solubility of reactants and the efficiency of the catalytic cycle.
Q3: I am struggling with the selective functionalization of the bridge C-H bonds of a BCP. What strategies can I employ?
Direct functionalization of the strong, inert C-H bonds at the bridge position of the BCP core is notoriously difficult and can be complicated by ring fragmentation or lack of selectivity.[4][9]
Recommended Approaches:
-
Directed C-H Functionalization: The use of directing groups can facilitate C-H activation at the C2 position. For example, pyridine N-oxides have been successfully used as directing groups in palladium-catalyzed C-H functionalization.[11]
-
Radical C-H Abstraction: Utilizing a strong hydrogen atom abstractor can enable the generation of a radical at the bridge position, which can then be trapped by a suitable coupling partner.[12]
-
Carbene Insertion: While challenging, metal-catalyzed carbene insertion into the C-H bonds of the BCP bridge is an emerging strategy.[9]
Troubleshooting Guides
Synthesis of BCPs via [1.1.1]Propellane Ring-Opening
Problem: Low yield or formation of oligomeric byproducts.
| Potential Cause | Troubleshooting Suggestion |
| Degradation of [1.1.1]propellane | Use a freshly prepared solution of [1.1.1]propellane or a storable precursor like a silaborated BCP.[13] Ensure storage at low temperatures. |
| Inefficient radical initiation | Optimize the concentration of the radical initiator (e.g., triethylborane) or the light source and photocatalyst loading for photoredox reactions.[1][10] |
| Unfavorable reaction kinetics for anionic addition | Consider switching to a radical-based methodology, which often proceeds under milder conditions and with higher efficiency.[1] |
| Competing side reactions | Adjust the stoichiometry of reagents. In some cases, reversing the limiting reagent can improve the yield of the desired product.[7] |
Functionalization of Bridgehead Positions
Problem: Incomplete conversion or low yield in cross-coupling reactions.
| Potential Cause | Troubleshooting Suggestion |
| Inactive catalyst | Screen different transition metal catalysts and ligands. For example, iron-catalyzed Kumada cross-coupling has been shown to be effective for BCP iodides.[1] |
| Poor solubility of BCP substrate | Optimize the solvent system to ensure all components are fully dissolved. |
| Dehalogenation of BCP-halide starting material | Use milder reaction conditions or a less reactive catalyst system. Triethylborane can promote dehalogenation.[10] |
| Steric hindrance | For bulky coupling partners, a less sterically demanding catalyst or different coupling strategy may be necessary. |
Bridge C-H Functionalization
Problem: Lack of reactivity or poor selectivity.
| Potential Cause | Troubleshooting Suggestion |
| High C-H bond dissociation energy | Employ a potent hydrogen atom abstractor or a highly active C-H activation catalyst.[12] |
| Unsuitable directing group | Experiment with different directing groups. Pyridine N-oxides have shown promise in directing palladium to the C2 position.[11] |
| Ring fragmentation | Use milder reaction conditions to avoid cleavage of the strained BCP core.[9] |
| Catalyst poisoning | Ensure the purity of all reagents and solvents to avoid deactivation of the catalyst. |
Experimental Protocols
General Protocol for Triethylborane-Initiated Radical Addition to [1.1.1]Propellane
This protocol describes a general procedure for the synthesis of 1-halo-3-substituted BCPs via an atom-transfer radical addition (ATRA) reaction.[8][10]
-
To a solution of the alkyl halide (1.2 equivalents) in a suitable solvent (e.g., CH₂Cl₂) at room temperature is added a solution of [1.1.1]propellane (1.0 equivalent) in Et₂O/cyclohexane.
-
Triethylborane (0.2 equivalents, 1.0 M in hexanes) is added dropwise.
-
The reaction is stirred at room temperature and monitored by TLC or GC-MS.
-
Upon completion, the reaction mixture is concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography.
Rhodium-Catalyzed Enantioselective C-H Functionalization of a Bridgehead C-H Bond
This protocol outlines a method for the enantioselective C-H functionalization at the bridgehead position of a BCP using a chiral dirhodium catalyst.[7]
-
To a solution of the bicyclo[1.1.1]pentane substrate (1.0 equivalent) and the chiral dirhodium catalyst Rh₂(S-TCPTAD)₄ (1.0 mol%) in a suitable solvent (e.g., CH₂Cl₂) at the desired temperature is added a solution of the aryldiazoacetate (1.2 equivalents) in the same solvent via syringe pump over several hours.
-
The reaction is allowed to stir for an additional 2-4 hours after the complete addition of the diazo compound.
-
The solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the desired product.
-
The enantiomeric excess is determined by chiral HPLC analysis.
Quantitative Data Summary
| Reaction Type | Substrate | Reagent/Catalyst | Conditions | Yield (%) | Reference |
| Radical Addition | Alkyl Iodide | [1.1.1]Propellane, Et₃B | CH₂Cl₂, rt | 70-95 | [10] |
| Photoredox ATRA | Aryl Halide | [1.1.1]Propellane, Ir(ppy)₃ | Blue LEDs, rt | High | [1] |
| Anionic Addition | Aryl Grignard | [1.1.1]Propellane | Et₂O, 100 °C, sealed tube | Variable | [1] |
| Kumada Coupling | BCP Iodide | Aryl Grignard, Fe(acac)₃/TMEDA | THF, rt, 1h | High | [1] |
| C-H Functionalization | 1-Aryl-BCP | Aryldiazoacetate, Rh₂(S-TCPTAD)₄ | CH₂Cl₂, 40 °C | Quantitative | [7] |
| Dibromocarbene Addition | Aryl-Bicyclo[1.1.0]butane | CHBr₃, KOtBu | Toluene, 0 °C to rt | 50-85 | [3] |
Visualizations
Caption: A simplified workflow illustrating the primary pathways for the synthesis and subsequent functionalization of the bicyclo[1.1.1]pentane core.
Caption: A decision tree outlining the initial troubleshooting steps for addressing low yields in bicyclo[1.1.1]pentane synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 7. par.nsf.gov [par.nsf.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. communities.springernature.com [communities.springernature.com]
- 10. Synthesis and applications of highly functionalized 1-halo-3-substituted bicyclo[1.1.1]pentanes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 11. Mechanism-Guided Development of Directed C-H Functionalization of Bicyclo[1.1.1]pentanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chemrxiv.org [chemrxiv.org]
- 13. Silaboration of [1.1.1]Propellane: A Storable Feedstock for Bicyclo[1.1.1]pentane Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Dimethyl Bicyclo[1.1.1]pentane-1,3-dicarboxylate Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of dimethyl bicyclo[1.1.1]pentane-1,3-dicarboxylate.
Troubleshooting Guides & FAQs
Frequently Asked Questions
Q1: What are the common methods for purifying crude this compound?
A1: The most common purification techniques for this compound are short-path distillation, column chromatography, and recrystallization. The choice of method often depends on the scale of the reaction and the nature of the impurities.
Q2: What is the expected appearance and melting point of pure this compound?
A2: Pure this compound is typically a white crystalline solid.[1] The reported melting point is around 92°C.[2] Another source reports a melting point of 90-91°C.
Troubleshooting Common Issues
Q3: My purified product is a yellow oil or off-white solid. How can I remove the color?
A3: A yellow discoloration in the crude product is common and can often be removed by washing the crystalline material with a cold 2:1 mixture of pentane and diethyl ether.[3] If the discoloration persists, column chromatography on silica gel can be an effective purification method.
Q4: I am observing low yields after purification. What are the potential causes and solutions?
A4: Low yields can result from several factors. In the synthesis from bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, ensuring the complete conversion to the dimethyl ester is crucial. Using a dehydrating agent or azeotropic removal of water during esterification can improve the yield. During purification, material loss can occur. For instance, in short-path distillation, ensuring an appropriate vacuum and temperature is key to prevent product decomposition or loss. When performing column chromatography, careful selection of the eluent system is necessary to ensure good separation and recovery.
Q5: What are the likely impurities I might encounter, and how can I identify them?
A5: Potential impurities can include unreacted starting materials such as bicyclo[1.1.1]pentane-1,3-dicarboxylic acid or the mono-methyl ester. Solvents from the reaction or workup can also be present. 1H NMR spectroscopy is a powerful tool for identifying these impurities. For example, a broad singlet around 12.5 ppm in DMSO-d6 would indicate the presence of the diacid starting material. The presence of the mono-ester would be indicated by a different integration of the methyl ester protons relative to the bicyclopentane protons.
Q6: Can I use sublimation for purification?
A6: While sublimation has been used for related bicyclo[1.1.1]pentane derivatives, caution is advised. Some bicyclo[1.1.1]pentane compounds can be thermally sensitive.[4] Short-path distillation under reduced pressure is a more commonly reported method for the purification of the title compound.[2]
Purification Methodologies and Data
Below are detailed protocols for common purification techniques for this compound, along with a table summarizing key quantitative data.
Experimental Protocols
1. Short-Path Distillation
This method is effective for purifying the product from non-volatile impurities.
-
Apparatus: A short-path distillation apparatus.
-
Procedure:
-
The crude crystalline solid is placed in the distillation flask.
-
The apparatus is evacuated to a pressure of approximately 12 mm Hg.
-
The flask is heated in an oil bath to a temperature of 125-130°C.
-
The purified product distills and is collected in the receiving flask.
-
-
Expected Yield: A 99% yield has been reported using this method.[2]
2. Column Chromatography
This technique is useful for removing closely related impurities and colored byproducts.
-
Stationary Phase: Silica gel.
-
Mobile Phase (Eluent): A gradient of hexane and methyl tert-butyl ether (MeOtBu), for example, starting from a 1:9 ratio and gradually increasing the polarity.
-
Procedure:
-
A slurry of silica gel in the initial eluent is packed into a chromatography column.
-
The crude product is dissolved in a minimum amount of a suitable solvent (e.g., dichloromethane) and adsorbed onto a small amount of silica gel.
-
The solvent is evaporated, and the dry silica with the adsorbed product is loaded onto the top of the column.
-
The eluent is passed through the column, and fractions are collected.
-
Fractions are analyzed (e.g., by TLC) to identify those containing the pure product.
-
The solvent is removed from the combined pure fractions under reduced pressure to yield the purified product.
-
3. Recrystallization
Recrystallization can be used to obtain a highly pure crystalline product.
-
Solvent System: A mixture of pentane and diethyl ether (e.g., 2:1 ratio) has been used for crystallization of related precursors.[3][5] The optimal solvent system for the dimethyl ester may require some experimentation.
-
Procedure:
-
Dissolve the crude product in a minimum amount of a suitable hot solvent or solvent mixture.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath or refrigerator to maximize crystal formation.
-
Collect the crystals by filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum.
-
Quantitative Data Summary
| Purification Method | Scale | Purity/Yield | Melting Point (°C) | Reference |
| Short-Path Distillation | 26.92 g (crude) | 99% yield | 92 | [2] |
| Column Chromatography | 21.2 g (crude) | 83% yield | Not Reported | [5] |
| Recrystallization | Not specified | Analytically pure sample | 90-91 |
Experimental and logical Workflows
Caption: General purification workflow for the target compound.
Caption: Troubleshooting flowchart for purification issues.
References
Technical Support Center: Overcoming Poor Functional Group Compatibility in BCP Synthesis
Welcome to the Technical Support Center for Block Copolymer (BCP) Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to poor functional group compatibility during their experiments.
Troubleshooting Guides
This section addresses specific experimental problems in a question-and-answer format, providing potential causes and actionable solutions.
Issue 1: Polymerization of my functional monomer is inhibited, shows low conversion, or has a broad molecular weight distribution.
Question: I am attempting to synthesize a block copolymer using a monomer with a reactive functional group (e.g., -OH, -NH2, -COOH), but the polymerization is either failing or resulting in a polymer with poor characteristics (high dispersity). What is going wrong?
Answer:
Possible Causes:
-
Functional Group Interference: Many functional groups can interfere with the polymerization process. For instance, acidic protons (from -OH, -COOH, -NH2) can quench living anionic polymerizations. In Atom Transfer Radical Polymerization (ATRP), amine or phosphine groups can complex with the copper catalyst, reducing its activity and leading to loss of control.[1]
-
Monomer Impurity: The functional monomer may contain impurities that act as inhibitors or transfer agents.
-
Incorrect Polymerization Technique: The chosen polymerization method may not be tolerant to the specific functional group on your monomer.[2] For example, conventional cationic polymerization is highly sensitive to nucleophilic functional groups.[2]
-
Solvent Effects: The solvent may be reacting with the catalyst or the propagating chain.
Recommended Solutions:
-
Select a More Tolerant Polymerization Method: If applicable, switch to a more robust polymerization technique. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, for instance, is known for its excellent tolerance to a wide variety of functional groups and can even be performed in water.[3][4] Ring-Opening Metathesis Polymerization (ROMP) is also highly tolerant of functional groups.[5]
-
Employ a Protecting Group Strategy: This is one of the most common and effective solutions.[6] A protecting group temporarily masks the reactive functional group, rendering it inert to the polymerization conditions.[7] After polymerization, the protecting group is removed to regenerate the desired functionality.
-
Workflow for Protecting Group Strategy:
-
Protection: Chemically modify the functional monomer to add a protecting group. For example, protect a hydroxyl group as a trimethylsilyl (TMS) ether.[8]
-
Polymerization: Perform the BCP synthesis with the protected monomer.
-
Deprotection: Remove the protecting group from the resulting polymer to reveal the functional group. This step must be carefully chosen to avoid degrading the polymer backbone.[9]
-
-
-
Post-Polymerization Modification: Synthesize a BCP with "precursor" monomers that are inert during polymerization but can be chemically modified after the polymer is formed.[10][11] This approach avoids the challenges of directly polymerizing incompatible functional monomers.[11] Common methods include "click" chemistry, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is highly efficient and specific.[12][13]
Issue 2: I am observing unexpected side reactions and my final BCP product is impure.
Question: My final block copolymer product contains homopolymer contaminants and shows evidence of side reactions, such as chain transfer or termination. How can I improve the purity and structure of my BCP?
Answer:
Possible Causes:
-
Loss of Chain-End Fidelity: In sequential monomer addition, if the active propagating chain end is terminated or undergoes a side reaction before the second monomer is added, homopolymer of the first block will be present as a contaminant.[12] This is a common issue in living polymerizations that are sensitive to impurities or reaction conditions.
-
Inefficient Initiation from Macroinitiator: When using a macroinitiator (a polymer from the first block used to initiate the second), inefficient initiation can lead to residual macroinitiator in the final product.
-
Incompatible Polymerization Mechanisms: Attempting to sequentially polymerize monomers that require fundamentally different mechanisms (e.g., anionic then radical) without proper chain-end transformation will fail.[2]
Recommended Solutions:
-
Optimize Reaction Conditions: Ensure stringent purification of monomers, solvents, and initiators to remove any species that could terminate the living polymerization. For sensitive techniques like anionic polymerization, this is critical.
-
Utilize Orthogonal Polymerization Strategies: This involves using two distinct and non-interfering polymerization methods to form the different blocks.[14] This can often be achieved in a single pot by using a dual initiator that can initiate two different types of polymerization.[2] For example, an initiator possessing both a hydroxyl group (for Ring-Opening Polymerization, ROP) and a RAFT agent (for RAFT polymerization) can be used to synthesize blocks of a polyester and a vinyl polymer simultaneously.[14]
-
Employ Polymer Coupling ("Click" Chemistry): Synthesize the two blocks separately as homopolymers with complementary reactive end-groups (e.g., an azide and an alkyne). Then, "click" them together.[1][12] This method avoids any potential interference between the two different polymerization reactions and often results in very high coupling efficiency and a pure BCP product.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental challenge with functional group compatibility in BCP synthesis?
A1: The core challenge is that the chemical conditions (e.g., catalysts, initiators, temperature) required for one type of polymerization are often destructive to certain functional groups.[1][2] For example, the highly reactive carbanions in living anionic polymerization are incompatible with acidic protons found in hydroxyl, amine, or carboxylic acid groups.[15] This incompatibility limits the direct polymerization of many functional monomers, necessitating more advanced strategies.[12]
Q2: How do I choose between a protecting group strategy and post-polymerization modification?
A2: The choice depends on several factors:
-
Availability of Monomers: Post-polymerization modification is advantageous when a precursor monomer is readily available and the desired functional monomer is not.
-
Efficiency of Reactions: Both strategies require high-yield reactions. Protecting groups must be added and removed with near-quantitative efficiency to avoid defects in the final polymer.[9] Similarly, post-polymerization modification relies on highly efficient reactions like click chemistry to ensure all precursor sites are functionalized.[16]
-
Harshness of Deprotection: If the deprotection step requires harsh conditions that could degrade the polymer backbone, post-polymerization modification with a mild "click" reaction may be a better choice.[9]
Q3: What are "orthogonal" approaches and why are they useful?
A3: Orthogonal approaches in BCP synthesis refer to the use of multiple, independent polymerization or modification chemistries that do not interfere with one another.[13][14] This is incredibly powerful because it allows for the combination of chemically distinct blocks that cannot be made using a single polymerization method.[2] For example, one could use a catalyst that is activated by a specific wavelength of light for one block, and then use a different wavelength to activate a second catalyst for the other block, all in the same reaction vessel.[14] This increases the synthetic options available for creating complex and highly functional BCPs.[17]
Experimental Protocols & Data
Protocol 1: General Procedure for BCP Synthesis via Post-Polymerization Modification (CuAAC "Click" Chemistry)
This protocol describes the synthesis of a diblock copolymer by coupling two different, pre-made polymer blocks.
-
Synthesis of Block A with an Azide End-Group (e.g., Polystyrene-N3 via ATRP):
-
Use an initiator containing an azide group, such as 3-azidopropyl 2-bromo-2-methylpropanoate.
-
Perform a standard ATRP of styrene using the azide initiator, a copper(I) bromide/ligand catalyst system (e.g., CuBr/PMDETA) in a suitable solvent like anisole.
-
Polymerize to the desired molecular weight.
-
Purify the resulting Polystyrene-N3 by precipitation in methanol and dry under vacuum.
-
-
Synthesis of Block B with an Alkyne End-Group (e.g., Poly(methyl methacrylate)-Alkyne via RAFT):
-
Use a RAFT chain transfer agent (CTA) containing a terminal alkyne, such as propargyl 4-cyano-4-(phenylcarbonothioylthio)pentanoate.
-
Perform a standard RAFT polymerization of methyl methacrylate using the alkyne-CTA and a radical initiator (e.g., AIBN) in a solvent like toluene.
-
Polymerize to the desired molecular weight.
-
Purify the resulting PMMA-Alkyne by precipitation in hexane and dry under vacuum.
-
-
Coupling Reaction (CuAAC):
-
In a Schlenk flask, dissolve equimolar amounts of Polystyrene-N3 and PMMA-Alkyne in an appropriate solvent (e.g., DMF).
-
Add a copper(I) catalyst (e.g., CuBr) and a ligand (e.g., PMDETA or TPMA).
-
Degas the solution with several freeze-pump-thaw cycles.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) for 24 hours.
-
Monitor the reaction completion using Gel Permeation Chromatography (GPC), looking for the disappearance of the two starting homopolymer peaks and the appearance of a single, higher molecular weight peak corresponding to the diblock copolymer.
-
Purify the final BCP by passing the solution through a neutral alumina column to remove the copper catalyst, followed by precipitation into a non-solvent.
-
Table 1: Comparison of Controlled Polymerization Techniques for Functional Monomers
| Polymerization Method | Tolerance to Acidic Protons (-OH, -COOH) | Tolerance to Amines (-NH2) | Metal Catalyst Required? | Common Issues |
| Anionic Polymerization | Very Poor (Quenching) | Very Poor (Quenching) | No | Extremely sensitive to impurities and protic functional groups.[15] |
| ATRP | Poor (Requires Protection) | Poor (Catalyst Poisoning) | Yes (Copper) | Catalyst can be poisoned by Lewis basic groups; potential for side reactions.[1] |
| RAFT Polymerization | Good | Good | No | Requires careful selection of RAFT agent for the specific monomer; potential for color from CTA.[4][18] |
| ROMP | Very Good | Very Good | Yes (Ru, Mo, W) | Some initiators are sensitive to air and moisture; functional group tolerance can depend on the specific catalyst.[5] |
Visualizations
Logical Workflow for Troubleshooting BCP Synthesis
Caption: Decision workflow for addressing functional group incompatibility.
Comparison of Synthetic Strategies for Functional BCPs
Caption: Comparison of three primary routes to functional block copolymers.
References
- 1. Block Copolymers: Synthesis, Self-Assembly, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Block Copolymer Synthesis by the Combination of Living Cationic Polymerization and Other Polymerization Methods [frontiersin.org]
- 3. RAFT Polymerization | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Controlled radical polymerization - Design the architecture of polymers [specificpolymers.com]
- 5. zenodo.org [zenodo.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Protecting group - Wikipedia [en.wikipedia.org]
- 8. goldbook.iupac.org [goldbook.iupac.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Block copolymers: controlling nanostructure to generate functional materials – synthesis, characterization, and engineering - Chemical Science (RSC Publishing) DOI:10.1039/C5SC03505H [pubs.rsc.org]
- 13. chemrxiv.org [chemrxiv.org]
- 14. researchgate.net [researchgate.net]
- 15. Chapter 31 – Synthetic Polymers Solutions to Problems – Student Solutions Manual for Organic Chemistry [ncstate.pressbooks.pub]
- 16. Combinatorial approaches in post-polymerization modification for rational development of therapeutic delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 17. harth-research-group.org [harth-research-group.org]
- 18. Recent Advances in RAFT Polymerization: Novel Initiation Mechanisms and Optoelectronic Applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: [1.1.1]Propellane Precursor for BCP Synthesis
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and handling of the [1.1.1]propellane precursor, tricyclo[1.1.1.01,3]pentane, for the synthesis of bicyclo[1.1.1]pentanes (BCPs).
Frequently Asked Questions (FAQs)
Q1: What is [1.1.1]propellane and why is it important for BCP synthesis?
A1: [1.1.1]Propellane, or tricyclo[1.1.1.01,3]pentane, is a highly strained hydrocarbon that serves as a key precursor for the synthesis of bicyclo[1.1.1]pentanes (BCPs).[1] BCPs are valuable in medicinal chemistry and drug development as they can act as bioisosteres for groups like 1,4-disubstituted arenes, tert-butyl groups, and alkynes.[2][3] The high strain in the central carbon-carbon bond of [1.1.1]propellane allows for a strain-release-driven ring-opening reaction to form the desired 1,3-disubstituted BCPs.[1]
Q2: How is [1.1.1]propellane typically prepared and handled in the lab?
A2: Due to its high reactivity and instability, [1.1.1]propellane is typically not isolated as a pure substance. Instead, it is generated in situ or prepared as a solution in an ethereal solvent, such as diethyl ether.[4][5][6] The synthesis often involves the reaction of 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane with an organolithium reagent like methyllithium at low temperatures.[7][8] Handling of the resulting solution must be done with care, under an inert atmosphere, and at low temperatures to prevent degradation.
Q3: What are the recommended storage conditions for a [1.1.1]propellane solution?
A3: Solutions of [1.1.1]propellane are thermally labile and must be stored at cryogenic temperatures to minimize degradation and polymerization.[5][9] Recommended storage is at -78 °C or -40 °C.[4][10] Even under these conditions, the concentration of the solution can decrease over time.[10] For longer-term storage or to avoid handling issues, the use of bench-stable precursors like 1,3-diiodobicyclo[1.1.1]pentane (DIBCP) is an alternative approach.[11][12] Continuous flow synthesis methods that generate [1.1.1]propellane on demand are also being developed to bypass storage altogether.[13]
Q4: How can I determine the concentration of my [1.1.1]propellane solution?
A4: The concentration of a [1.1.1]propellane solution can be determined by titration. Two common methods are:
-
Titration with thiophenol: In the presence of ambient light, [1.1.1]propellane reacts quantitatively with thiophenol to produce bicyclo[1.1.1]pentyl phenyl sulfide.[8] The concentration can be calculated based on the amount of thiophenol consumed, which can be determined by methods like 1H NMR or gas chromatography.[8]
-
Titration with iodine: [1.1.1]propellane reacts with iodine to form 1,3-diiodobicyclo[1.1.1]pentane.[8] The endpoint of the titration can be observed when the dark color of the iodine persists.
Q5: What are the main reaction pathways for functionalizing [1.1.1]propellane to synthesize BCPs?
A5: The primary reaction pathways for converting [1.1.1]propellane to BCPs involve the cleavage of the central C-C bond. This can be achieved through:
-
Radical additions: This is a common method where a radical species adds across the central bond. These reactions can be initiated using radical initiators (e.g., AIBN), photochemically (UV irradiation), or with reagents like triethylborane.[1][2][4]
-
Anionic additions: Anionic species can also open the propellane cage to form a BCP anion, which can then be trapped with an electrophile.[14]
-
Transition metal-catalyzed pathways: These represent an emerging area for the functionalization of [1.1.1]propellane.[15]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no yield of BCP product | 1. Degraded [1.1.1]propellane solution. 2. Inaccurate concentration of the propellane solution. 3. Inefficient reaction initiation. 4. Presence of oxygen or other radical scavengers. | 1. Use a freshly prepared solution of [1.1.1]propellane or one that has been properly stored at cryogenic temperatures.[5][9] 2. Determine the concentration of the propellane solution via titration with thiophenol or iodine before use.[8] 3. Ensure the radical initiator is active, the UV lamp is functioning correctly, or the triethylborane solution is not degraded. 4. Perform the reaction under a strict inert atmosphere (e.g., argon or nitrogen). |
| Formation of a significant amount of polymer | 1. The [1.1.1]propellane solution was exposed to elevated temperatures or light for an extended period.[14] 2. High concentration of the propellane solution. 3. Contaminants that can initiate polymerization. | 1. Maintain low temperatures throughout the handling and reaction process. Minimize exposure to light if the reaction is not photochemical. 2. Consider diluting the propellane solution if polymerization is a persistent issue. 3. Ensure all glassware is clean and dry, and solvents are appropriately purified. |
| Inconsistent reaction results | 1. Variability in the concentration of the stored [1.1.1]propellane solution. 2. Inconsistent reaction setup or conditions. | 1. Always titrate the propellane solution before each use to ensure accurate stoichiometry.[10] 2. Carefully control reaction parameters such as temperature, reaction time, and reagent addition rates. The use of a continuous flow setup can improve reproducibility.[13] |
| Crystallization of reagents at low temperatures | 1. Poor solubility of a reagent in the reaction solvent at the required low temperature. | 1. Choose a solvent system in which all reagents are soluble at the reaction temperature. For example, ensure that reagents like 2,3-butanedione do not crystallize out of the solution at temperatures around -15 to -20 °C.[7] |
| Yellow discoloration of the final product | 1. Presence of impurities from the reaction. | 1. Wash the crude product with a suitable solvent mixture, such as pentane:diethyl ether, to remove colored impurities.[7] |
Quantitative Data
Table 1: Stability of [1.1.1]Propellane
| Condition | Parameter | Value | Reference |
| Thermal Isomerization | Half-life at 114 °C | 5 minutes | [14] |
| Storage in Diethyl Ether | Concentration drop at -40 °C | From 0.75 N to 0.60 N over 1 month | [10] |
Experimental Protocols
Protocol 1: Determination of [1.1.1]Propellane Concentration by Thiophenol Titration
This protocol is adapted from procedures described in the literature.[8]
-
In a flame-dried, argon-purged flask equipped with a stir bar, add a known volume (e.g., 3.0 mL) of the [1.1.1]propellane solution via a gas-tight syringe.
-
Add a slight excess of thiophenol via syringe.
-
Stir the mixture under ambient room light for 15 minutes.
-
Concentrate the solution to obtain a mixture of the product, bicyclo[1.1.1]pentyl phenyl sulfide, and any unreacted thiophenol.
-
Determine the ratio of the product to a known internal standard or the excess thiophenol using 1H NMR or gas chromatography to calculate the original concentration of the [1.1.1]propellane.
Protocol 2: General Procedure for Radical Addition to [1.1.1]Propellane Initiated by Triethylborane
This protocol is based on general methods for triethylborane-initiated radical reactions.[2][16]
-
To a flame-dried, argon-purged flask, add the alkyl halide substrate.
-
Dissolve the substrate in a suitable solvent (e.g., diethyl ether or butyl ether).
-
Add the solution of [1.1.1]propellane (typically 2 equivalents relative to the alkyl halide).
-
At room temperature, add a solution of triethylborane (e.g., 10 mol% of a 1 M solution in hexanes) dropwise.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC or GC-MS.
-
Upon completion, quench the reaction (e.g., by opening to air or adding a radical scavenger if necessary).
-
Purify the product by standard methods such as column chromatography.
Visualizations
Caption: Workflow for the synthesis of BCPs via radical addition.
Caption: Decision tree for troubleshooting low BCP yield.
References
- 1. Tricyclo[1.1.1.01,3]pentane|[1.1.1]Propellane CAS 35634-10-7 [benchchem.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Synthesis of Diverse Glycosyl Bicyclo[1.1.1]pentanes Enabled by Electrochemical Functionalization of [1.1.1]Propellane - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Insertion of [1.1.1]propellane into aromatic disulfides [beilstein-journals.org]
- 5. findaphd.com [findaphd.com]
- 6. thieme.de [thieme.de]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Development of novel bicyclo[1.1.1]pentanes (BCP) bioisosteres from bench stable | Postgraduate study | Loughborough University [lboro.ac.uk]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Nucleophilic Substitution of 1,3-Diiodobicyclo[1.1.1]pentane: Synthesis of Bicyclo[1.1.1]pentylpyridinium, Quinolinium, Isoquinolinium, and Pyrazolium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A continuous flow synthesis of [1.1.1]propellane and bicyclo[1.1.1]pentane derivatives [researchrepository.ucd.ie]
- 14. 1.1.1-Propellane - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Thiol Quantification using Bathocuproine (BCP) Derivatization
Welcome to the technical support center for optimizing reaction conditions for thiol quantification via Bathocuproine (BCP) derivatization. This resource is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind using BCP to quantify thiols?
A1: The quantification of thiols using Bathocuproine (BCP) or its water-soluble analog, Bathocuproine Disulfonic Acid (BCS), is an indirect colorimetric method. The assay is based on the ability of thiol-containing compounds (like cysteine and glutathione) to reduce copper(II) (Cu²⁺) to copper(I) (Cu⁺).[1] The resulting Cu⁺ then selectively forms a stable, orange-colored complex with two molecules of BCS.[2][3] The intensity of this color, measured by spectrophotometry at approximately 484 nm, is directly proportional to the amount of Cu⁺ produced, and therefore, to the initial concentration of the thiol.[1][4]
Q2: Why is Bathocuproine Disulfonic Acid (BCS) often used instead of BCP?
A2: BCS is the disulfonated form of Bathocuproine and is preferred for many biological applications due to its high water solubility.[4] This allows the assay to be performed in aqueous solutions, which is typical for biological samples, without the need for organic solvents.
Q3: What is the optimal pH for the BCS-Cu(I) complex formation?
A3: The BCS-Cu(I) complex can form over a wide pH range, from 3.5 to 11.0.[4] However, for optimal and stable color development, a pH range of 4 to 5 is recommended.[4] A study on the interaction of copper and thiols used a borate buffer at pH 8.4, which is relevant for some physiological and environmental samples.[1] It is crucial to maintain a consistent and optimized pH for reproducible results.
Q4: How quickly does the color develop and how stable is it?
A4: The formation of the Cu(I)-BCS complex is rapid.[5] For many applications, a color development time of 1 to 2 minutes is sufficient.[2] The resulting complex is stable, allowing for accurate measurements. One study noted that the complex remained stable for at least 2 hours, which is advantageous for processing multiple samples.[6]
Q5: What are common interfering substances in this assay?
A5: Several substances can interfere with the assay. Strong chelating agents like EDTA and cyanide can bind to copper ions, preventing the formation of the BCS-Cu(I) complex and leading to low results.[2] However, EDTA can also be used strategically to mask Cu(II) ions and prevent their interference.[1] Other metal ions such as aluminum, cadmium, iron, and magnesium can also potentially interfere.[4] Additionally, other reducing agents present in the sample that can reduce Cu(II) to Cu(I) will lead to an overestimation of the thiol concentration.[7]
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| No or Low Color Development | 1. Incorrect pH: The pH of the reaction mixture is outside the optimal range for complex formation. | 1. Verify and adjust the pH of your sample and buffers to be within the recommended range (typically 4-5, though other pHs can be used if validated).[4] |
| 2. Presence of Strong Chelating Agents: Your sample may contain chelators like EDTA that are sequestering the copper ions. | 2. If possible, remove interfering chelators from your sample. If using EDTA to mask Cu(II), ensure its concentration is optimized.[1][2] | |
| 3. Degraded Reagents: The BCS or copper solution may have degraded. | 3. Prepare fresh reagent solutions. BCS solutions should be stored protected from light.[2] | |
| High Background Signal | 1. Contaminated Reagents or Glassware: Reagents or glassware may be contaminated with reducing agents or copper. | 1. Use high-purity water and reagents. Ensure all glassware is thoroughly cleaned, for example, with an acid wash. |
| 2. Presence of Other Reducing Agents: The sample contains other molecules that can reduce Cu(II) to Cu(I). | 2. Include appropriate controls to account for the background reduction. If possible, remove interfering reducing agents from the sample.[7] | |
| 3. Light Exposure: For some applications, performing the assay in the dark is recommended to avoid photochemically activated reactions.[8] | 3. Minimize exposure of the reaction mixture to light. | |
| Inconsistent or Irreproducible Results | 1. Variable Reaction Time: The time between adding the reagents and measuring the absorbance is not consistent across samples. | 1. Standardize the incubation time for all samples and standards. |
| 2. Temperature Fluctuations: Significant changes in temperature can affect the reaction rate. | 2. Perform the assay at a constant, controlled room temperature. | |
| 3. Pipetting Errors: Inaccurate pipetting of samples, standards, or reagents. | 3. Ensure pipettes are calibrated and use proper pipetting techniques. Prepare a standard curve with each batch of samples.[9] | |
| 4. Sample Precipitation: A precipitate may form in the cuvette, scattering light and affecting absorbance readings. | 4. For certain samples like seawater, reducing the color development time can minimize precipitation.[2] Centrifuge samples to remove any particulate matter before measurement. |
Data Presentation
Table 1: Key Parameters for the BCS-Copper Assay for Thiol Quantification
| Parameter | Value/Range | Reference |
| Wavelength of Maximum Absorbance (λmax) | 483 - 485 nm | [1][2] |
| Molar Extinction Coefficient (ε) of Cu(I)-(BCS)₂ Complex | ~13,000 M⁻¹cm⁻¹ | [10] |
| Recommended pH Range | 4.0 - 5.0 | [4] |
| pH for Physiological/Environmental Samples | ~8.4 (Borate Buffer) | [1] |
| Color Development Time | 1 - 5 minutes | [2][11] |
| Complex Stability | At least 2 hours | [6] |
| Linear Range | Up to 2 mM (Trolox equivalents) | [12] |
| Detection Limit | 20 µg/L (for copper) | [4] |
Table 2: Example Standard Curve Data for Thiol Quantification using L-cysteine
| L-cysteine Concentration (µM) | Absorbance at 484 nm (Corrected for Blank) |
| 0 | 0.000 |
| 10 | 0.130 |
| 20 | 0.260 |
| 30 | 0.390 |
| 40 | 0.520 |
| 50 | 0.650 |
Note: This is example data. A standard curve must be generated for each experiment.
Experimental Protocols
Protocol 1: Quantification of Thiols in Aqueous Solution
This protocol provides a general procedure for quantifying thiols such as glutathione (GSH) or L-cysteine.
Materials:
-
Bathocuproine Disulfonic Acid (BCS) solution (e.g., 1 mM in deionized water)
-
Copper(II) sulfate (CuSO₄) solution (e.g., 10 mM in deionized water)
-
Buffer solution (e.g., 0.1 M Borate buffer, pH 8.4, or a suitable buffer in the pH 4-5 range)[1][4]
-
Thiol standard (e.g., L-cysteine or GSH)
-
Deionized water
-
Spectrophotometer and cuvettes
Procedure:
-
Preparation of Standards: Prepare a series of thiol standards of known concentrations by diluting a stock solution with the buffer. Also, prepare a blank containing only the buffer.
-
Sample Preparation: Dilute your unknown sample with the buffer to ensure the thiol concentration falls within the linear range of the standard curve.
-
Reaction Mixture: In a microcentrifuge tube or cuvette, combine the following in order:
-
Sample or Standard
-
Copper(II) sulfate solution (to a final concentration that is in excess of the highest thiol concentration)
-
-
Incubation: Mix gently and incubate for a short period (e.g., 1 minute) to allow the reduction of Cu(II) by the thiols.
-
Color Development: Add the BCS solution to the mixture. The final concentration of BCS should be in excess to ensure all Cu(I) is complexed.
-
Measurement: After a set incubation time (e.g., 2-5 minutes), measure the absorbance of the solution at 484 nm against the blank.[1]
-
Quantification: Construct a standard curve by plotting the absorbance of the standards against their concentrations. Determine the concentration of the unknown sample by interpolating from the standard curve.
Mandatory Visualizations
Caption: Experimental workflow for thiol quantification.
Caption: Troubleshooting decision tree for low signal.
References
- 1. mdpi.com [mdpi.com]
- 2. chemetrics.b-cdn.net [chemetrics.b-cdn.net]
- 3. researchgate.net [researchgate.net]
- 4. NEMI Method Summary - 3500-Cu C [nemi.gov]
- 5. researchgate.net [researchgate.net]
- 6. sci-arch.org [sci-arch.org]
- 7. Antioxidant compounds interfere with the 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ELISA Troubleshooting Guide | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. Stabilization of Cu(I) for binding and calorimetric measurements in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Evaluation of the copper(II) reduction assay using bathocuproinedisulfonic acid disodium salt for the total antioxidant capacity assessment: the CUPRAC-BCS assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing oligomerization in radical reactions of [1.1.1]propellane
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize oligomerization in radical reactions of [1.1.1]propellane.
Troubleshooting Guide
This guide addresses common issues encountered during the radical functionalization of [1.1.1]propellane, with a focus on mitigating the formation of unwanted oligomers, often referred to as [n]staffanes.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| High levels of oligomerization ([n]staffanes, n > 1) | 1. High local concentration of [1.1.1]propellane. 2. The rate of the radical trapping step is slower than the rate of radical addition to another propellane molecule. 3. Inappropriate choice of solvent. 4. Suboptimal reaction temperature. | 1. Control the stoichiometry; for mono-addition, use [1.1.1]propellane as the limiting reagent. For controlled di-addition, systematically increasing the equivalents of propellane may favor the[1]staffane.[1][2] 2. Introduce a highly efficient radical acceptor to trap the bicyclo[1.1.1]pentyl (BCP) radical intermediate. Di-tert-butyl azodicarboxylate has been shown to be effective.[3] 3. Screen different solvents. Acetonitrile has been found to be superior to etheric, nonpolar, or aromatic solvents in certain radical carboamination reactions.[3] 4. Optimize the reaction temperature; mild or low-temperature conditions are often preferable to suppress oligomerization.[3][4] |
| Low yield of the desired mono-adduct | 1. Competing oligomerization. 2. Inefficient radical initiation. 3. Poor choice of radical precursor or trapping agent. | 1. See solutions for "High levels of oligomerization." 2. Screen different radical initiators or catalyst systems (e.g., Fe(Pc)/TBHP, photoredox catalysts).[3][5][6] Ensure the initiator is compatible with the solvent and other reagents. 3. Utilize computational tools like Density Functional Theory (DFT) to assess the kinetics of the desired radical trapping versus oligomerization. This can guide the selection of radical precursors and acceptors that favor the desired pathway.[3][7] |
| Formation of a complex mixture of products | 1. Lack of selectivity in the radical chain oligomerization. 2. Undesired side reactions of the radical intermediates. | 1. Employ strategies like "alternating radical polarity matching." For instance, the use of SF₅Cl or CF₃SF₄Cl can selectively produce[1]staffanes by creating a situation where the second radical addition is kinetically and thermodynamically favored over further propagation.[1][8] 2. Ensure the purity of reagents and solvents. Autoxidation of ethereal solvents can sometimes be an unintended source of radical initiation.[1][2] |
| Reaction fails to initiate | 1. Inactive catalyst or initiator. 2. Presence of radical inhibitors. | 1. Verify the quality and activity of the catalyst or initiator. For light-mediated reactions, ensure the light source is of the correct wavelength and intensity. 2. Purify reagents and solvents to remove potential inhibitors (e.g., radical scavengers). |
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the radical functionalization of [1.1.1]propellane?
A1: The primary challenge is controlling the propensity of [1.1.1]propellane to undergo radical oligomerization, which leads to the formation of [n]staffanes (oligomers with 'n' bicyclo[1.1.1]pentane units).[1][2][4][8] This side reaction often results in complex product mixtures and low yields of the desired functionalized monomer.[2]
Q2: How can I favor the formation of the mono-adduct (n=1)?
A2: To favor the formation of the mono-adduct, it is crucial to ensure that the intermediate bicyclo[1.1.1]pentyl (BCP) radical is trapped by the desired radical acceptor at a rate faster than it adds to another molecule of [1.1.1]propellane.[3] This can be achieved by:
-
Carefully controlling the stoichiometry, often by slow addition of [1.1.1]propellane.
-
Using a highly efficient radical trapping agent.[3]
-
Optimizing the reaction conditions (solvent, temperature, catalyst) to favor the trapping reaction.[3]
Q3: Is it possible to selectively synthesize specific oligomers, like[1]staffanes?
A3: Yes, recent studies have shown that selective synthesis of[1]staffanes is possible through a strategy known as "alternating radical polarity matching."[1] By choosing a radical initiator like SF₅Cl, the initially formed SF₅-BCP radical is electrophilic. Its addition to another molecule of [1.1.1]propellane generates a nucleophilic SF₅-BCP-BCP radical. This nucleophilic radical is then more readily trapped by the electrophilic SF₅Cl than it is to add to another propellane molecule, effectively truncating the oligomerization at n=2.[1][8] Increasing the equivalents of [1.1.1]propellane relative to the radical source can also favor the formation of[1]staffanes.[2]
Q4: What role does the solvent play in controlling oligomerization?
A4: The solvent can have a significant impact on the reaction outcome.[3] For instance, in a radical multicomponent carboamination, acetonitrile was found to be greatly superior to other solvents like ethers or nonpolar solvents in maximizing the yield of the desired product and minimizing side reactions.[3] It is recommended to perform a solvent screen during reaction optimization.
Q5: What are some effective catalyst systems for radical reactions of [1.1.1]propellane?
A5: A variety of catalyst systems have been successfully employed, including:
-
Iron-based systems like iron(II) phthalocyanine (Fe(Pc)) with an oxidant like tert-butyl hydroperoxide (TBHP).[3][7]
-
Dual catalytic systems combining a photoredox catalyst (e.g., iridium-based) with a nickel catalyst. This approach has been used to achieve selective cyanation while avoiding oligomerization by using a deactivated nickel catalyst.[5]
-
Copper-based systems in metallaphotoredox protocols for three-component couplings.[6]
Q6: Can computational chemistry aid in minimizing oligomerization?
A6: Absolutely. Density Functional Theory (DFT) calculations have been instrumental in understanding the reaction mechanisms.[1][3][7] They can predict the activation energies for the desired radical trapping step versus the competing oligomerization step.[3] This insight allows for the rational selection of reagents and conditions that kinetically favor the formation of the desired product.[7]
Data Presentation
Table 1: Effect of [1.1.1]Propellane Stoichiometry on SF₅-BCP-Cl (4) vs. SF₅-BCP-BCP-Cl (2) Formation [1][2]
| Entry | Equivalents of [1.1.1]Propellane | Product Ratio (4:2) | Yield of 2 (%) |
| 1 | 1.0 | 12:1 | 7 |
| 2 | 2.0 | 5.3:1 | 14 |
| 3 | 4.0 | 1.7:1 | 31 |
| 4 | 6.0 | 1.1:1 | 42 |
| 5 | 8.0 | 1:1.3 | 53 |
| 6 | 20.0 | 1:3 | 72 |
| Yields and ratios were determined by ¹⁹F NMR. |
Table 2: Optimization of a Radical Multicomponent Carboamination Reaction [3]
| Entry | Catalyst / Oxidant | Additive | Temperature (°C) | Yield (%) |
| 1 | FeCl₂ / H₂O₂ | - | 0 | 28 |
| 2 | Fe(Pc) / TBHP | - | 0 | 48 |
| 3 | Fe(Pc) / TBHP | Cs₂CO₃ | 0 | 65 |
| 4 | Fe(Pc) / TBHP | Cs₂CO₃ | -20 | 72 |
| Reaction conditions: [1.1.1]propellane (1.0 mmol), di-tert-butyl azodicarboxylate (2.0 equiv), and methyl carbazate (2.0 equiv) in acetonitrile. |
Experimental Protocols
Protocol 1: Synthesis of [1.1.1]Propellane [9]
This protocol is adapted from a literature procedure.
-
To a flask containing 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane and anhydrous diethyl ether (Et₂O) under a nitrogen atmosphere, cool the solution to -45 °C.
-
Add phenyllithium (PhLi, 1.8 M in n-Bu₂O) dropwise. The reaction mixture will turn brown, and a precipitate will form.
-
Stir the reaction at -45 °C for 20 minutes, then transfer to an ice bath and stir at 0 °C for 2 hours.
-
After 2 hours, connect a short path condenser and a receiver flask. Place the system under vacuum for 2 minutes, then maintain a static vacuum.
-
The [1.1.1]propellane solution in Et₂O will co-distill and can be collected in the receiver flask. The concentration of the resulting solution should be determined by ¹H NMR using an internal standard (e.g., 1,3,5-trimethoxybenzene).
Protocol 2: Controlled Oligomerization for[1]Staffane Synthesis (SF₅-BCP-BCP-Cl) [9]
-
In an oven-dried vial under an argon atmosphere, add a solution of [1.1.1]propellane in Et₂O (e.g., 0.6 mmol, 6.0 equiv).
-
While stirring, add a solution of SF₅Cl in n-pentane (e.g., 0.1 mmol, 1.0 equiv) in three portions over 30 minutes.
-
Stir the resulting mixture at room temperature for 3 hours.
-
Upon completion, concentrate the reaction mixture in vacuo.
-
Purify the crude residue via preparative TLC or column chromatography (eluting with hexanes) to isolate the desired[1]staffane product.
Visualizations
Caption: Troubleshooting workflow for minimizing oligomerization.
References
- 1. BJOC - Controlled oligomerization of [1.1.1]propellane through radical polarity matching: selective synthesis of SF5- and CF3SF4-containing [2]staffanes [beilstein-journals.org]
- 2. escholarship.org [escholarship.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. thieme-connect.com [thieme-connect.com]
- 5. Nickel-Mediated Alkyl-, Acyl-, and Sulfonylcyanation of [1.1.1]Propellane - PMC [pmc.ncbi.nlm.nih.gov]
- 6. macmillan.princeton.edu [macmillan.princeton.edu]
- 7. Frontiers | The emerging role of radical chemistry in the amination transformation of highly strained [1.1.1]propellane: Bicyclo[1.1.1]pentylamine as bioisosteres of anilines [frontiersin.org]
- 8. Controlled oligomerization of [1.1.1]propellane through radical polarity matching: selective synthesis of SF5- and CF3SF4-containing [2]staffanes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. beilstein-journals.org [beilstein-journals.org]
Technical Support Center: Scalable Synthesis of Bicyclo[1.1.1]pentylamine Without Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scalable synthesis of bicyclo[1.1.1]pentylamine (BCPA), with a focus on methods that avoid chromatographic purification.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of bicyclo[1.1.1]pentylamine and its precursors, particularly in scalable, chromatography-free processes.
| Issue ID | Problem | Potential Cause(s) | Suggested Solution(s) |
| TSG-001 | Low or no conversion in the photochemical reaction of alkyl iodide with [1.1.1]propellane. | - Inadequate light source (wavelength or power).- Low concentration of reactants.- Presence of radical inhibitors. | - Ensure the use of a high-power LED with the correct wavelength (e.g., 365 nm) as specified in the protocol.- Optimize reactant concentrations; some reactions perform better at higher concentrations.- Ensure all solvents and reagents are free from radical-inhibiting impurities by using fresh, high-purity materials. |
| TSG-002 | Formation of polymeric byproducts during the reaction of [1.1.1]propellane. | - Excess of [1.1.1]propellane.- High reaction temperature. | - Use a slight excess of the alkyl iodide relative to [1.1.1]propellane to ensure the propellane is consumed.- Conduct the reaction at the recommended temperature; for some photochemical reactions, lower temperatures can reduce polymerization.[1] |
| TSG-003 | Incomplete deprotection of the Boc-protected hydrazine intermediate. | - Insufficient acid strength or concentration.- Short reaction time or low temperature. | - Use a strong acid such as HCl in a suitable solvent (e.g., dioxane or methanol).- Ensure the reaction goes to completion by monitoring via TLC or LC-MS. If necessary, increase the reaction time or temperature. |
| TSG-004 | Product isolation yields are lower than expected after aqueous workup. | - Product loss during extraction due to its water solubility (especially for the hydrochloride salt).- Incomplete precipitation of the product. | - Saturate the aqueous layer with salt (e.g., NaCl) to decrease the solubility of the product before extraction.- When precipitating the product, ensure the pH is optimal for crystallization and allow sufficient time for complete precipitation, potentially at a reduced temperature. |
| TSG-005 | The final bicyclo[1.1.1]pentylamine product is impure after isolation without chromatography. | - Incomplete reaction in the preceding steps.- Inefficient removal of byproducts during workup. | - Re-evaluate the purity of all intermediates before proceeding to the next step. An impure intermediate will lead to an impure final product.- Optimize the aqueous workup procedure. Multiple extractions with appropriate pH adjustments are crucial for removing impurities. Consider a crystallization step for purification if feasible. Some photochemical syntheses of BCP halides are reported to be clean enough that simple evaporation of the solvent yields a product of ~90% purity.[2] |
Frequently Asked Questions (FAQs)
Q1: Is it possible to perform a scalable synthesis of bicyclo[1.1.1]pentylamine entirely without chromatography?
A1: Yes, several methods have been developed to minimize or eliminate the need for chromatographic purification. A notable approach involves the photochemical reaction of an appropriate alkyl iodide with [1.1.1]propellane in a flow system, which can produce bicyclo[1.1.1]pentane iodides in high purity after simple solvent evaporation.[2] Subsequent functionalization and deprotection steps can also be designed to yield the final amine product through precipitation or extraction. Another scalable route involves the hydrohydrazination of [1.1.1]propellane, which has been reported to be a significant improvement in terms of scalability, yield, safety, and cost over previous methods.[3]
Q2: What are the main advantages of using a flow reactor for the synthesis of bicyclo[1.1.1]pentane precursors?
A2: Flow reactors offer several advantages for photochemical reactions in particular:
-
Scalability: They allow for the continuous production of material, making it easier to scale up from milligram to kilogram quantities.[2]
-
Safety: The small reaction volume at any given time in a flow system enhances safety, especially when dealing with highly reactive intermediates like [1.1.1]propellane.
-
Efficiency: The high surface-area-to-volume ratio in flow reactors ensures efficient irradiation of the reaction mixture, leading to shorter reaction times and higher yields.[4]
-
Purity: Flow reactions can often be cleaner, minimizing byproduct formation and simplifying purification.[2]
Q3: My photochemical reaction is not working well in a batch setup. What should I consider?
A3: Batch photochemical reactions can be challenging to scale due to inefficient light penetration. If you are experiencing issues, consider the following:
-
Light Source: Ensure your lamp's wavelength and power are appropriate for the reaction. Irradiation at 254 nm or 310 nm has been reported to give low yields of the desired product in some cases.[2]
-
Reaction Vessel: The material of your reaction vessel is important. Quartz is often preferred for its transparency to a wider range of UV light compared to Pyrex.
-
Concentration: High concentrations can limit light penetration. Diluting the reaction mixture may improve results in a batch setup.
-
Transition to Flow: If scalability is a goal, transitioning to a flow setup is highly recommended for photochemical reactions involving [1.1.1]propellane.[2]
Q4: How can I purify my final bicyclo[1.1.1]pentylamine product without using column chromatography?
A4: Purification without chromatography typically relies on the chemical properties of the amine and its salts:
-
Acid-Base Extraction: Bicyclo[1.1.1]pentylamine is a basic compound. You can perform an aqueous workup, extracting the free amine into an organic solvent from a basic aqueous solution. Conversely, you can wash the organic layer with an acidic solution to remove basic impurities.
-
Crystallization/Precipitation: The hydrochloride or other salt of bicyclo[1.1.1]pentylamine often has good crystallinity. You can precipitate the salt from a suitable solvent system to achieve high purity.
-
Distillation: If the amine is thermally stable and has a suitable boiling point, distillation can be an effective purification method for the free base.
Experimental Protocols
Key Experiment: Scalable Photochemical Synthesis of a Bicyclo[1.1.1]pentane Iodide Precursor in Flow
This protocol is adapted from a general method for the light-enabled scalable synthesis of bicyclo[1.1.1]pentane halides.[2]
Objective: To synthesize a functionalized bicyclo[1.1.1]pentane iodide on a gram scale without chromatographic purification.
Materials:
-
Alkyl iodide (1 equivalent)
-
[1.1.1]Propellane solution (e.g., 0.7 M in a suitable solvent, 1.2 equivalents)
-
Diethyl ether (or other suitable solvent)
-
Flow reactor equipped with a 365 nm LED light source
Procedure:
-
Prepare a solution of the chosen alkyl iodide in diethyl ether.
-
Set up the flow reactor with the 365 nm LED.
-
In a separate vessel, mix the alkyl iodide solution with the [1.1.1]propellane solution.
-
Pump the combined solution through the irradiated coil of the flow reactor at a predetermined flow rate to achieve the desired residence time (e.g., a flow rate of 10 mL/min for a 16-minute residence time in a 160 mL coil).[2]
-
Collect the reaction mixture as it exits the reactor.
-
Upon completion, evaporate the solvent from the collected solution under reduced pressure.
-
The resulting crude product is often of high purity (~90%) and can be used directly in the next step.[2]
Quantitative Data Summary
| Reactant/Product | Scale | Yield | Purity (post-workup) | Reaction Time | Notes |
| BCP Iodides (various) | 5-10 g | 69-92% | ~90% | 16 min (residence) | Photochemical flow reaction.[2] |
| Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid | Multigram | High | N/A | 6 h for precursor | Flow photochemical reaction followed by haloform reaction.[4] |
| Di-tert-butyl 1-(bicyclo[1.1.1]pentan-1-yl)hydrazine-1,2-dicarboxylate | Scalable | Improved | N/A | N/A | Via hydrohydrazination of [1.1.1]propellane.[3] |
Visualizations
Caption: Workflow for scalable synthesis of Bicyclo[1.1.1]pentylamine.
Caption: Troubleshooting logic for BCP amine synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Light-enabled scalable synthesis of bicyclo[1.1.1]pentane halides and their functionalizations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Scalable synthesis of 1-bicyclo[1.1.1]pentylamine via a hydrohydrazination reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Troubleshooting low yields in carbene addition to bicyclo[1.1.0]butanes
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering low yields or other issues during the carbene addition to bicyclo[1.1.0]butanes (BCBs).
Frequently Asked Questions (FAQs)
Q1: My carbene addition to bicyclo[1.1.0]butane is resulting in a low yield. What are the most common causes?
A1: Low yields in this reaction are frequently attributed to several factors. The stability of the bicyclo[1.1.0]butane substrate is critical; electron-rich aromatic substituents can render the BCB unstable and prone to decomposition.[1] The choice of carbene precursor and the method of its generation are also crucial. For instance, in the generation of dibromocarbene from bromoform, the absence of a phase-transfer catalyst can lead to only trace amounts of the desired product.[2] Additionally, reaction temperature plays a significant role; elevated temperatures have been shown to be detrimental to the yield.[2]
Q2: I am observing significant side product formation. What are the likely side reactions?
A2: A common side product, particularly in dihalocarbene additions, is the formation of tetrahalide byproducts.[2] Another potential issue is the isomerization of the bicyclo[1.1.0]butane starting material, which can occur as a competing reaction.[3] The electronic properties of the BCB can also influence the reaction pathway, potentially leading to undesired rearrangements or decompositions, especially with electron-rich substrates.
Q3: Are there any known limitations regarding the substrate scope for this reaction?
A3: Yes, there are several documented limitations. For certain protocols, bicyclo[1.1.0]butanes lacking an aryl substituent are not tolerated in the carbene addition reaction.[2][4] Furthermore, the nature of the carbene itself is a factor; for example, while dichlorocarbene and dibromocarbene additions are well-established, reactions with iodoform to generate the corresponding diiodo-bicyclo[1.1.1]pentane have been unsuccessful.[2][4]
Q4: How critical is the choice of catalyst for this reaction?
A4: The choice of catalyst can be critical and can even dictate the reaction outcome. For instance, in reactions involving certain BCBs, a rhodium catalyst system with PPh3 can lead to pyrrolidinyl products, whereas a [Rh(CO)2Cl2]2/dppe system can yield azepanyl compounds.[5] For photoinduced carbene additions from diazo compounds, iridium-based photocatalysts have been used effectively.[6][7] In dihalocarbene additions using haloforms and a strong base, a phase-transfer catalyst is often essential for achieving good yields.[2]
Troubleshooting Guides
Guide 1: Low or No Product Formation
This guide addresses situations where the desired bicyclo[1.1.1]pentane product is obtained in low yield or not at all.
Troubleshooting Decision Tree
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. pnas.org [pnas.org]
- 3. researchgate.net [researchgate.net]
- 4. pnas.org [pnas.org]
- 5. Bicyclobutanes: from curiosities to versatile reagents and covalent warheads - Chemical Science (RSC Publishing) DOI:10.1039/D2SC03948F [pubs.rsc.org]
- 6. Direct Synthesis of Bicyclo[1.1.1]pentanes by Sequential CC, C–C Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Managing Strain Energy in Polyhalogenated BCP Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with polyhalogenated benzocyclobutane (BCP) derivatives. The high ring strain of BCPs governs their reactivity, and the introduction of multiple halogen substituents can further influence their stability and reaction pathways.[1] This guide focuses on addressing common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when working with polyhalogenated BCP derivatives?
A1: The primary challenge lies in controlling the high strain energy of the bicyclo[1.1.0]butane or benzocyclobutane core, which makes these molecules highly reactive.[1] Polyhalogenation can alter the electronic properties and stability of the molecule, sometimes leading to unexpected side reactions or decomposition. Managing this reactivity to achieve selective functionalization is a key hurdle.
Q2: How does polyhalogenation, particularly fluorination, affect the strain energy of BCPs?
A2: Halogenation, especially with electron-withdrawing groups like fluorine, can have a stabilizing effect on the strained BCP framework. However, the introduction of bulky halogen atoms can also increase steric strain. The precise effect on the overall strain energy and reactivity depends on the number and type of halogen substituents, as well as their positions on the BCP core.
Q3: Are there any specific safety precautions for handling polyhalogenated BCP derivatives?
A3: Due to their high reactivity and potential for rapid, exothermic reactions, polyhalogenated BCP derivatives should be handled with care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. Some precursors, like SF5Cl used for pentafluorosulfanylation, are toxic and corrosive and require specialized handling procedures.[2]
Q4: What are the most common applications of polyhalogenated BCP derivatives in drug development?
A4: BCPs are increasingly used as bioisosteres for aromatic rings in drug design. Their three-dimensional structure can improve physicochemical properties such as solubility and metabolic stability.[3][4] Polyhalogenation, particularly with fluorine, is a common strategy in medicinal chemistry to modulate properties like lipophilicity and binding affinity. Therefore, polyhalogenated BCPs are of great interest for creating novel drug candidates with improved pharmacokinetic profiles.
Troubleshooting Guides
Issue 1: Low or No Yield of the Desired Product
| Possible Cause | Troubleshooting Step |
| Degradation of BCP Precursor | Store BCP precursors at low temperatures and under an inert atmosphere. Use freshly prepared or purified precursors for reactions. |
| Insufficient Reagent Reactivity | For radical reactions, ensure proper initiation (e.g., light source for photoredox catalysis). For Lewis acid-catalyzed reactions, ensure the catalyst is active and used in the correct stoichiometry.[5] |
| Incorrect Solvent | The choice of solvent can be critical. Screen a range of solvents with different polarities. For some reactions, polar aprotic solvents like DMF or DMAc have been shown to be effective.[6][7] |
| Reaction Temperature Too High/Low | Highly strained BCPs may decompose at elevated temperatures. Conversely, some reactions require thermal energy to proceed. Optimize the reaction temperature carefully. |
Issue 2: Formation of Multiple Side Products
| Possible Cause | Troubleshooting Step |
| Uncontrolled Radical Reactions | Use radical traps or control the concentration of radical initiators to minimize undesired side reactions. |
| Isomerization of the BCP Core | The high strain energy can lead to isomerization. This is sometimes observed as a side reaction.[1] Lowering the reaction temperature or using milder reagents may help. |
| Reaction with Solvent | Ensure the solvent is inert under the reaction conditions. |
| Competing Reaction Pathways | The functional groups on your BCP derivative may participate in competing reactions. Protect sensitive functional groups before carrying out the main reaction. |
Issue 3: Difficulty in Product Purification
| Possible Cause | Troubleshooting Step |
| Similar Polarity of Product and Byproducts | Optimize the chromatographic conditions (e.g., try different solvent systems or stationary phases). Derivatization of the product to alter its polarity for easier separation may be an option. |
| Product Instability on Silica Gel | Some strained compounds can decompose on silica gel. Consider using alternative purification methods like preparative thin-layer chromatography (TLC), reverse-phase chromatography, or crystallization. |
| Contamination with Reagents | Choose reagents that are easily removed after the reaction (e.g., volatile reagents or those that can be quenched and washed away). |
Issue 4: Ambiguous Spectroscopic Data (e.g., NMR)
| Possible Cause | Troubleshooting Step |
| Complex Signal Splitting in ¹H or ¹³C NMR | The rigid, three-dimensional structure of BCPs can lead to complex coupling patterns. Use 2D NMR techniques (e.g., COSY, HSQC, HMBC) to aid in structure elucidation. |
| Anisotropic Effects from Halogens in ¹H NMR | Halogen atoms can cause significant shielding or deshielding of nearby protons, making spectral interpretation difficult.[8][9] Comparing the spectra with those of known, related structures can be helpful. |
| Trace Impurities | Common contaminants like silicone grease or phthalates from tubing can appear in NMR spectra.[10] Ensure all glassware is scrupulously clean and use high-purity solvents. |
| Broadening of Signals in ¹⁹F NMR | This could be due to conformational exchange or aggregation. Try acquiring the spectrum at different temperatures. |
Quantitative Data
Table 1: Yields of Chloropentafluorosulfanylation of Various Sulfone-Substituted Bicyclo[1.1.0]butanes (BCBs) [1]
| Entry | R Group in Arylsulfonyl Substituent | Product | Yield by ¹⁹F NMR (%) |
| 1 | 4-Me | 2 | 71 |
| 2 | 4-OMe | 3 | 68 |
| 3 | 4-F | 4 | 75 |
| 4 | 4-Cl | 5 | 85 |
| 5 | 4-Br | 6 | 80 |
| 6 | 4-CF₃ | 7 | 52 |
| 7 | 4-CN | 8 | 60 |
| 8 | 3-Me | 9 | 78 |
| 9 | 3-OMe | 10 | 70 |
| 10 | 2-Me | 11 | 65 |
| 11 | 2-F | 12 | 58 |
| 12 | i-Pr | 13 | 92 |
| 13 | t-Bu | 14 | 63 |
Experimental Protocols
Protocol: Synthesis of a Chloropentafluorosulfanylated Cyclobutane Derivative
This protocol is adapted from the strain-release functionalization of bicyclo[1.1.0]butanes.[1][2]
Materials:
-
1-(Phenylsulfonyl)bicyclo[1.1.0]butane (BCB precursor)
-
SF₅Cl solution in an appropriate solvent (e.g., acetonitrile)
-
Photoredox catalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆)
-
Anhydrous solvent (e.g., acetonitrile)
-
Inert gas (e.g., argon or nitrogen)
-
Standard laboratory glassware, including a reaction vessel suitable for photochemistry
-
Light source (e.g., blue LED lamp)
Procedure:
-
In a glovebox or under an inert atmosphere, add the BCB precursor (1.0 eq) and the photoredox catalyst (e.g., 1-5 mol%) to an oven-dried reaction vessel.
-
Add anhydrous solvent to dissolve the solids.
-
Add the SF₅Cl solution (typically 1.1-1.5 eq) to the reaction mixture.
-
Seal the reaction vessel and remove it from the glovebox.
-
Place the reaction vessel in front of the light source and begin irradiation.
-
Stir the reaction mixture at room temperature for the specified time (monitor by TLC or NMR).
-
Upon completion, quench the reaction if necessary.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
-
Characterize the purified product by NMR spectroscopy (¹H, ¹³C, ¹⁹F) and mass spectrometry.
Visualizations
Caption: Experimental workflow for the synthesis of halogenated BCPs.
Caption: Troubleshooting logic for low reaction yield.
Caption: General mechanism for radical-mediated strain-release functionalization.
References
- 1. Overcoming a Radical Polarity Mismatch in Strain-Release Pentafluorosulfanylation of [1.1.0]Bicyclobutanes: An Entryway to Sulfone- and Carbonyl-Containing SF5─Cyclobutanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. New Work from Nobel Laureate MacMillan's Group: Rapid Synthesis of BCP Derivatives [bldpharm.com]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. Double Strain-Release (3+3)-Cycloaddition: Lewis Acid Catalyzed Reaction of Bicyclobutane Carboxylates and Aziridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. d-scholarship.pitt.edu [d-scholarship.pitt.edu]
- 7. Benzocyclobutene synthesis [organic-chemistry.org]
- 8. modgraph.co.uk [modgraph.co.uk]
- 9. 1H chemical shifts in NMR. Part 20--anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling and ab initio investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. reddit.com [reddit.com]
Validation & Comparative
A Comparative Guide to the NMR Characterization of Dimethyl Bicyclo[1.1.1]pentane-1,3-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
The bicyclo[1.1.1]pentane (BCP) scaffold has emerged as a valuable bioisostere in medicinal chemistry, offering a rigid, three-dimensional replacement for traditional aromatic rings. Its unique structural and electronic properties can lead to improved physicochemical and pharmacokinetic profiles of drug candidates. A key derivative, dimethyl bicyclo[1.1.1]pentane-1,3-dicarboxylate, serves as a versatile building block for the synthesis of more complex BCP-containing molecules. Accurate and comprehensive characterization of this fundamental structure is paramount for its effective use in drug design and development. This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic data of this compound against other rigid bicyclic scaffolds, along with a detailed experimental protocol for data acquisition.
NMR Data Comparison
The following tables summarize the ¹H and ¹³C NMR chemical shift data for this compound and two alternative rigid dicarboxylate scaffolds: dimethyl cubane-1,4-dicarboxylate and adamantane-1,3-dicarboxylic acid. This comparison highlights the distinct spectral features of the BCP core.
Table 1: ¹H NMR Data Comparison
| Compound | Solvent | Chemical Shift (δ) and Multiplicity |
| This compound | CDCl₃ | ~3.68 (s, 6H, -OCH₃), ~2.31 (s, 6H, bridgehead CH) |
| Dimethyl cubane-1,4-dicarboxylate | CDCl₃ | 4.22 (s, 6H, cage CH), 3.70 (s, 6H, -OCH₃)[1] |
| Adamantane-1,3-dicarboxylic acid | DMSO-d₆ | 1.62-1.88 (m, 12H, cage CH₂), 2.06 (m, 1H, cage CH), 12.06 (br s, 2H, -COOH)[2] |
Table 2: ¹³C NMR Data Comparison
| Compound | Solvent | Chemical Shift (δ) |
| This compound | CDCl₃ | 169.7 (C=O), 52.9 (-OCH₃), 37.6 (bridgehead C)[3] |
| Dimethyl cubane-1,4-dicarboxylate | CDCl₃ | 172.1 (C=O), 55.9 (bridgehead C), 51.7 (-OCH₃), 47.2 (cage CH)[1] |
| Adamantane-1,3-dicarboxylic acid | DMSO-d₆ | 177.76 (C=O), 39.89, 39.78, 37.66, 34.98, 27.37 (cage C)[2] |
Experimental Protocol: NMR Characterization
This section outlines a standard procedure for the acquisition of high-quality ¹H and ¹³C NMR spectra for this compound and similar small molecules.
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Solvent Selection: Use a deuterated solvent of high purity, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent will depend on the sample's solubility.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube. Ensure the sample height in the tube is adequate for the spectrometer's probe.
NMR Spectrometer Setup and Data Acquisition
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal resolution and sensitivity.
-
Tuning and Shimming: Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature. Tune the probe to the appropriate frequencies for ¹H and ¹³C and perform automated or manual shimming to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).
-
Spectral Width: Typically 12-16 ppm, centered around 6-8 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8 to 16 scans for sufficient signal-to-noise ratio.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., 'zgpg' on Bruker instruments).
-
Spectral Width: Typically 200-250 ppm, centered around 100-125 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 to 4096 scans, or more, depending on the sample concentration and desired signal-to-noise ratio.
-
Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phasing: Manually or automatically phase the spectrum to ensure all peaks are in pure absorption mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.
-
Referencing: Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm) or the residual solvent peak.
-
Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of different protons.
-
Peak Picking: Identify and label the chemical shifts of all significant peaks in both ¹H and ¹³C spectra.
Visualizing Structural-Spectral Relationships
The following diagram illustrates the key structural features of this compound and their corresponding NMR signals.
Caption: Structure of this compound and its NMR signals.
References
A Comparative Guide to Bicyclo[1.1.1]pentane (BCP) and Cubane as Benzene Bioisosteres
In modern drug discovery, the strategic replacement of molecular fragments to enhance a compound's pharmacological profile is a cornerstone of medicinal chemistry. The phenyl group, while ubiquitous, often introduces metabolic liabilities and suboptimal physicochemical properties. This has spurred the exploration of bioisosteres—substituents that retain the parent molecule's biological activity while improving its drug-like qualities. Among the most promising non-classical, saturated benzene bioisosteres are bicyclo[1.1.1]pentane (BCP) and cubane. This guide provides an objective, data-driven comparison of these two scaffolds for researchers, scientists, and drug development professionals.
The move towards three-dimensional, sp³-rich scaffolds like BCP and cubane is part of a broader strategy known as "escaping from flatland".[1] This approach aims to improve properties such as aqueous solubility and metabolic stability, which are critical for a drug candidate's success.[2][3] Both BCP and cubane are rigid, strained frameworks that can mimic the geometry of a substituted benzene ring, but they possess distinct structural, synthetic, and pharmacological characteristics.[4][5]
Structural and Geometric Comparison
While both scaffolds serve as rigid spacers, their geometric resemblance to benzene varies. Cubane is often considered the ideal bioisostere from a purely geometric standpoint, as the distance and vector orientation of its substituents can closely mimic those of ortho-, meta-, and para-substituted benzene rings.[2][4][6] BCPs, most commonly 1,3-disubstituted, are excellent mimics for the linear exit vectors of para-substituted arenes, although the distance between bridgehead substituents is about 1 Å shorter than in a corresponding benzene derivative.[7] More recently, 1,2-disubstituted BCPs have been explored as mimics for ortho- and meta-benzenes.[8]
Physicochemical and Pharmacokinetic Properties: A Data-Driven Comparison
The primary motivation for using BCP or cubane is to improve a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. Replacing a flat, aromatic ring with a saturated, 3D scaffold generally reduces lipophilicity and increases aqueous solubility and metabolic stability.[2][9]
The table below summarizes key experimental data from studies where a phenyl group was replaced with a BCP or cubane moiety.
| Parent Compound | Bioisostere Analogue | Parameter | Phenyl Value | BCP/Cubane Value | Improvement Factor | Reference |
| p38 Kinase Inhibitor | BCP Analogue | LogP | 2.24 | 1.95 | Lower Lipophilicity | [10] |
| p38 Kinase Inhibitor | BCP Analogue | Aqueous Solubility (pH 7.4) | 4 µM | 174 µM | 43.5x | [10] |
| Boscalid | BCP-Boscalid | Aqueous Solubility (pH 7.4) | - | Significantly Improved | - | [9][10] |
| Boscalid | BCP-Boscalid | Metabolic Stability (T1/2) | - | 3.5x Shorter T1/2 | - | [10] |
| Lumacaftor | Cuba-Lumacaftor | Metabolic Stability (CLint) | 11.96 µL/min/106 cells | 6.98 µL/min/106 cells | ~1.7x More Stable | [2] |
| Lumacaftor | Cuba-Lumacaftor | Aqueous Solubility | - | pH-independently high | Improved Absorption Profile | [2] |
| Antimalarial Series 4 | Cubane Analogue | Metabolic Stability | - | Reduced Stability | - | [11][12] |
| Antimalarial Series 4 | BCP Analogue | Metabolic Stability | - | Significantly Improved | - | [11][12] |
| CLint: Intrinsic clearance. A lower value indicates greater metabolic stability. |
Key Observations:
-
Solubility: Both BCP and cubane bioisosteres consistently lead to substantial improvements in aqueous solubility.[2][10] The replacement of a p38 kinase inhibitor's phenyl ring with a BCP scaffold resulted in a remarkable 43.5-fold increase in solubility.[10] Similarly, the cubane analogue of Lumacaftor showed improved, pH-independent solubility, which is beneficial for absorption throughout the gastrointestinal tract.[2]
-
Metabolic Stability: The impact on metabolic stability is less predictable. The strained nature of these scaffolds imparts high s-character to the C-H bonds, which is expected to increase their strength and resistance to metabolism.[2][4] This was observed in the Cuba-Lumacaftor example, which was significantly more stable than its parent drug.[2] However, in an antimalarial series, the cubane analogue surprisingly became a metabolic liability, with oxidation occurring on the cubane core itself.[11][12] In that same series, the BCP derivative showed significantly improved metabolic properties, highlighting that the effects are highly context-dependent.[12]
Synthetic Accessibility
A critical factor in the adoption of a bioisostere is its synthetic accessibility.
-
Bicyclo[1.1.1]pentane (BCP): The chemistry of BCPs has seen an explosion of interest, and they are now readily accessible.[7][13] Most syntheses start from [1.1.1]propellane, with a variety of methods available for installing diverse functional groups at the bridgehead positions, making BCPs easy to integrate into drug discovery programs.[8][14][15]
-
Cubane: Historically, the synthesis of cubanes has been non-trivial and has significantly hampered their adoption in medicinal chemistry.[2][11] Accessing precursors for ortho- and meta-disubstituted analogues was a particular challenge.[4][5] However, recent breakthroughs have disclosed more expedient routes to all cubane isomers and developed more compatible cross-coupling protocols, removing major barriers to their use.[2][4][5][6]
Experimental Protocols
The quantitative data presented in this guide are typically generated using standardized in vitro assays. Below are simplified methodologies for these key experiments.
1. Lipophilicity (LogP/LogD) Determination (Shake-Flask Method)
The partition coefficient (LogP for neutral compounds, LogD for ionizable compounds at a specific pH) measures the ratio of a compound's concentration in a biphasic system of water and a lipid-mimicking solvent, typically 1-octanol.
-
Protocol:
-
A solution of the test compound is prepared in a suitable solvent (e.g., DMSO).
-
The compound is added to a vial containing a pre-saturated mixture of 1-octanol and aqueous buffer (e.g., PBS at pH 7.4).
-
The vial is shaken vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases until equilibrium is reached.[16][17]
-
The mixture is centrifuged to ensure complete separation of the aqueous and octanol layers.
-
The concentration of the compound in each layer is measured, typically by HPLC-UV or LC-MS/MS.
-
LogD is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
2. Aqueous Solubility Determination (Kinetic Method)
Kinetic solubility measures the concentration of a compound in an aqueous buffer after precipitating from a concentrated DMSO stock solution. It is a high-throughput method used in early discovery.[18]
-
Protocol:
-
A high-concentration stock solution of the test compound is prepared in 100% DMSO.
-
A small aliquot of the DMSO stock is added to an aqueous buffer (e.g., PBS at pH 7.4), typically resulting in a final DMSO concentration of 1-2%.[18]
-
The solution is shaken at room temperature or 37°C for an equilibration period (e.g., 2 to 24 hours).[18]
-
The solution is filtered to remove any precipitated solid.
-
The concentration of the dissolved compound in the filtrate is quantified by HPLC-UV or LC-MS/MS. This value represents the kinetic solubility.
-
3. Metabolic Stability Determination (Liver Microsomal Assay)
This assay assesses a compound's susceptibility to metabolism by cytochrome P450 (CYP450) enzymes, which are a major source of drug clearance in the body.
-
Protocol:
-
The test compound is incubated at 37°C with a preparation of liver microsomes (which contain CYP450 enzymes) and a required cofactor, NADPH.
-
Aliquots are taken from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 60 minutes).
-
The enzymatic reaction in each aliquot is stopped by adding a quenching solution (e.g., cold acetonitrile).
-
The samples are centrifuged to precipitate proteins.
-
The concentration of the remaining parent compound in the supernatant is measured by LC-MS/MS.
-
The rate of disappearance of the compound is used to calculate parameters like the in vitro half-life (T1/2) and intrinsic clearance (CLint).
-
Conclusion and Outlook
Both BCP and cubane are powerful tools for medicinal chemists seeking to mitigate the liabilities of phenyl rings in drug candidates.
-
Bicyclo[1.1.1]pentane (BCP) has emerged as a highly practical and effective bioisostere, particularly for para-substituted benzenes. Its synthetic accessibility and demonstrated ability to consistently improve aqueous solubility make it an attractive choice in many drug discovery programs.
-
Cubane , while historically challenging to synthesize, remains the "gold standard" for geometric mimicry of benzene. As synthetic routes become more viable, its application is expected to grow, offering a unique scaffold that can often preserve biological activity while modulating physicochemical properties.
The choice between BCP and cubane is not always straightforward. While both can enhance solubility, their effect on metabolic stability can differ significantly and must be evaluated empirically for each new chemical series. The data suggest that while general trends exist, the specific molecular context of the parent drug plays a crucial role in the outcome of the bioisosteric replacement. As synthetic methodologies for these and other 3D scaffolds continue to advance, the ability to fine-tune the properties of drug candidates will only expand, paving the way for safer and more effective medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. General Access to Cubanes as Benzene Bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 3. repository.lincoln.ac.uk [repository.lincoln.ac.uk]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. (Bio)isosteres of ortho- and meta-substituted benzenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Three-dimensional saturated C(sp3)-rich bioisosteres for benzene - PMC [pmc.ncbi.nlm.nih.gov]
- 10. denmarkgroup.illinois.edu [denmarkgroup.illinois.edu]
- 11. researchgate.net [researchgate.net]
- 12. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 13. Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. macmillan.princeton.edu [macmillan.princeton.edu]
- 15. Three-dimensional saturated C(sp3)-rich bioisosteres for benzene [ouci.dntb.gov.ua]
- 16. youtube.com [youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
Unlocking Three-Dimensionality: A Comparative Guide to the X-ray Crystallography of Bicyclo[1.1.1]pentane Derivatives
For researchers, scientists, and drug development professionals, the rigid, non-planar structure of bicyclo[1.1.1]pentane (BCP) derivatives offers a compelling alternative to traditional aromatic scaffolds in modern medicinal chemistry. As bioisosteres for para-substituted benzene rings, internal alkynes, and tert-butyl groups, BCPs can significantly enhance the physicochemical properties of drug candidates, including solubility and metabolic stability.[1][2] The precise three-dimensional arrangement of substituents on the BCP core is critical to its function, making single-crystal X-ray crystallography an indispensable tool for its structural elucidation. This guide provides a comparative overview of the crystallographic data of various BCP derivatives, details the experimental protocols for their analysis, and visualizes key workflows and structural relationships.
Comparative Crystallographic Data of Bicyclo[1.1.1]pentane Derivatives
The unique cage structure of the BCP core is characterized by specific bond lengths and angles that can be subtly influenced by the nature of the substituents at the bridgehead positions (C1 and C3). The following table summarizes key crystallographic parameters for a selection of BCP derivatives, providing a quantitative basis for comparison. The data has been compiled from published crystal structures, and the Cambridge Crystallographic Data Centre (CCDC) deposition number is provided for further reference.
| Compound/Substituents | CCDC Deposition No. | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Bridgehead Distance (C1-C3) (Å) | Avg. Bridge-Bridgehead Bond Length (Å) | Ref. |
| 3-((Benzyloxy)carbonyl)bicyclo-[1.1.1]pentane-1-carboxylic acid | 2350394 | P2₁/c | 13.5449 | 6.5288 | 15.0367 | 111.558 | ~1.86 | ~1.56 | [3][4] |
| 1,3-Bisiodobicyclo[1.1.1]pentane | 1954366 | P2₁/c | - | - | - | - | 1.804 | - | [5] |
| 1-(3-Iodobicyclo[1.1.1]pentanyl)-4-phenylpyridinium Iodide | - | - | - | - | - | - | - | - | [6] |
| Bridge-Chlorinated Bicyclo[1.1.1]-pentane-1,3-dicarboxylic Acids | 2076455–2076462 | Various | - | - | - | - | - | - | [7] |
| Pyridyl-substituted BCP TFA Salt | 2247338 | - | - | - | - | - | - | - | [8] |
| Axitinib BCP Isostere | - | - | - | - | - | - | - | - | [9] |
| 1-(3-Iodo-bicyclo[1.1.1]pent-1-yl)-4-methyl-pyridinium iodide | - | P2₁/n | 12.023 | 10.322 | 12.193 | 115.75 | - | - | [10] |
Note: This table presents a selection of available data. For complete crystallographic information, please refer to the corresponding CCDC deposition numbers and the cited literature.
Experimental Protocols for X-ray Crystallography of Bicyclo[1.1.1]pentane Derivatives
The determination of the crystal structure of BCP derivatives by single-crystal X-ray diffraction follows a well-established workflow. The primary challenge often lies in obtaining diffraction-quality single crystals.
Crystallization
-
Solvent Selection: The choice of solvent is critical. Slow evaporation of a suitable solvent is the most common technique for growing single crystals of BCP derivatives. Common solvents include dichloromethane, chloroform, methanol, diethyl ether, and hexane, or mixtures thereof.[5][6]
-
Method: A solution of the purified BCP derivative is prepared in the chosen solvent or solvent system. The solution is then allowed to evaporate slowly and undisturbed at room temperature. Vapor diffusion, where a solution of the compound is exposed to the vapor of a less soluble anti-solvent, can also be an effective method.
-
Crystal Quality: Ideal crystals for X-ray diffraction should be well-formed, transparent, and typically between 0.1 and 0.3 mm in each dimension.
Data Collection
-
Instrumentation: A single-crystal X-ray diffractometer equipped with a microfocus X-ray source (e.g., Cu Kα or Mo Kα radiation) and a sensitive detector (e.g., CCD or CMOS) is used.
-
Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head, often using cryo-oil and flash-cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.
-
Data Acquisition: The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations. The diffraction pattern consists of a series of spots whose positions and intensities are recorded.
Structure Solution and Refinement
-
Unit Cell Determination and Data Integration: The collected diffraction images are processed to determine the unit cell parameters and the space group. The intensities of the diffraction spots are integrated.
-
Structure Solution: The initial positions of the atoms in the crystal lattice are determined using direct methods or Patterson methods.
-
Structure Refinement: The atomic positions and their displacement parameters are refined against the experimental diffraction data using least-squares methods. This iterative process minimizes the difference between the observed and calculated structure factors. The quality of the final structure is assessed by parameters such as the R-factor.
Visualizing Crystallographic Workflows and Structural Relationships
Diagrams generated using Graphviz (DOT language) can effectively illustrate complex processes and relationships in crystallography.
Caption: General workflow for single-crystal X-ray crystallography of BCP derivatives.
The substituents at the bridgehead positions of the BCP core can significantly influence the intermolecular interactions and, consequently, the crystal packing.
Caption: Influence of BCP substituents on crystal packing interactions.
References
- 1. Light-enabled scalable synthesis of bicyclo[1.1.1]pentane halides and their functionalizations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. An Insight into Non‐Covalent Interactions on the Bicyclo[1.1.1]pentane Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nucleophilic Substitution of 1,3-Diiodobicyclo[1.1.1]pentane: Synthesis of Bicyclo[1.1.1]pentylpyridinium, Quinolinium, Isoquinolinium, and Pyrazolium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. escholarship.org [escholarship.org]
- 9. pnas.org [pnas.org]
- 10. pubs.acs.org [pubs.acs.org]
Bicyclo[1.1.1]pentane (BCP) Bioisosteres: A Comparative Guide to Enhancing Aqueous Solubility and Metabolic Stability
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of bioisosteres is a cornerstone of modern drug design, aimed at optimizing the physicochemical and pharmacokinetic properties of lead compounds. Among the various bioisosteric replacements for aromatic rings, the bicyclo[1.1.1]pentane (BCP) moiety has emerged as a powerful tool for improving drug-like properties. This guide provides a comprehensive comparison of how BCP bioisosteres impact aqueous solubility and metabolic stability, supported by experimental data and detailed protocols.
Impact on Aqueous Solubility
The replacement of planar aromatic systems with the three-dimensional, sp³-rich BCP scaffold can significantly enhance the aqueous solubility of drug candidates.[1][2][3] This improvement is largely attributed to the disruption of the crystal lattice energy of the solid state and the reduction of intermolecular π-π stacking interactions that are common with planar aromatic compounds.[3][4] The introduction of a BCP core increases the three-dimensionality of a molecule, which can lead to better solvation in aqueous media.[2][5]
For instance, the replacement of a para-substituted fluorophenyl ring in a γ-secretase inhibitor with a BCP motif resulted in a more than 30-fold increase in thermodynamic aqueous solubility at physiological pH.[6] Similarly, a BCP analogue of the anticancer drug imatinib showed significantly improved solubility.[3][4]
Comparative Aqueous Solubility Data
| Original Compound | BCP Analogue | Fold Increase in Aqueous Solubility | Reference |
| γ-Secretase Inhibitor (BMS-708,163) | BCP-containing analogue | 32.7x at pH 7.4 | [6] |
| Imatinib | BCP-containing analogue | Significantly improved | [3][4] |
| Resveratrol | BCP–resveratrol | 32x | |
| Telmisartan | 1,2-BCP analogue | Significantly higher | [7] |
Impact on Metabolic Stability
Aromatic rings are often susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, leading to rapid clearance and potential formation of reactive metabolites.[8] The saturated and strained cage structure of the BCP core is generally more resistant to enzymatic degradation.[2][8][9] The high dissociation energy of the C-H bonds in the BCP framework contributes to its enhanced metabolic stability.[8]
Studies have shown that replacing a metabolically liable aromatic ring with a BCP moiety can lead to a significant increase in the half-life of a compound in liver microsomes.[10] For example, a BCP analogue of the γ-secretase inhibitor avagacestat not only showed improved solubility but also reduced metabolic susceptibility.[3]
Comparative Metabolic Stability Data
| Original Compound | BCP Analogue | Improvement in Metabolic Stability | Reference |
| Leflunomide | BCP-containing analogue | Significantly longer half-life in rat and human liver microsomes | [10] |
| γ-Secretase Inhibitor (Avagacestat) | BCP-containing analogue | Reduced metabolic susceptibility | [3] |
| Boscalid | 3-oxa-1,5-BCH bioisostere | Increased metabolic stability (decreased intrinsic clearance) | [7] |
Experimental Protocols
Aqueous Solubility Assay (Kinetic and Thermodynamic)
1. Kinetic Aqueous Solubility Assay [11][12]
-
Objective: To rapidly assess the solubility of a compound from a DMSO stock solution in an aqueous buffer, suitable for high-throughput screening.
-
Protocol:
-
Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).
-
Make serial dilutions of the stock solution in DMSO.
-
Add the DMSO solutions to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Incubate the samples at room temperature.
-
Measure the turbidity of the solutions using a nephelometer or a UV/Vis plate reader at a wavelength where the compound does not absorb (e.g., 620 nm) to detect precipitation.
-
The kinetic solubility is the concentration at which precipitation is first observed.
-
2. Thermodynamic Aqueous Solubility Assay (Shake-Flask Method) [11][13]
-
Objective: To determine the equilibrium solubility of a compound in an aqueous buffer, providing a more accurate measure for lead optimization.
-
Protocol:
-
Add an excess amount of the solid compound to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separate the undissolved solid from the solution by centrifugation or filtration.
-
Quantify the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method, such as high-performance liquid chromatography with UV detection (HPLC-UV) or liquid chromatography-mass spectrometry (LC-MS).
-
In Vitro Metabolic Stability Assay
1. Liver Microsomal Stability Assay [14][15]
-
Objective: To assess the metabolic stability of a compound primarily by phase I enzymes (e.g., CYPs) present in liver microsomes.
-
Protocol:
-
Prepare a solution of the test compound.
-
Incubate the compound with liver microsomes (e.g., human, rat) at 37°C in the presence of the cofactor NADPH.
-
Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Stop the metabolic reaction at each time point by adding a quenching solvent (e.g., cold acetonitrile).
-
Analyze the remaining concentration of the parent compound at each time point by LC-MS/MS.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
-
2. Hepatocyte Stability Assay [16][17]
-
Objective: To evaluate the overall metabolic stability of a compound in a more complete cellular system containing both phase I and phase II enzymes.
-
Protocol:
-
Thaw and prepare a suspension of cryopreserved hepatocytes.
-
Incubate the test compound with the hepatocyte suspension at 37°C.
-
Collect samples at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Terminate the incubation by adding a quenching solvent.
-
Quantify the disappearance of the parent compound over time using LC-MS/MS.
-
Determine the in vitro half-life (t½) and intrinsic clearance (CLint).
-
Visualizations
Caption: Drug discovery workflow incorporating BCP bioisosteres.
Caption: Simplified metabolic pathways of benzene vs. BCP.
Caption: General workflow for aqueous solubility determination.
References
- 1. The Application of Bicyclo[1.1.1]pentane as a Bioisostere of the Phenyl Ring in Pharmaceutical Chemistry | Semantic Scholar [semanticscholar.org]
- 2. Application of Bicyclo[1.1.1]pentane in Drug Development Research [bldpharm.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. (Bio)isosteres of ortho- and meta-substituted benzenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New Work from Nobel Laureate MacMillan's Group: Rapid Synthesis of BCP Derivatives [bldpharm.com]
- 9. communities.springernature.com [communities.springernature.com]
- 10. Copper-Mediated Synthesis of Drug-like Bicyclopentanes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Aqueous Solubility Assay | Bienta [bienta.net]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. scispace.com [scispace.com]
- 14. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 15. bioivt.com [bioivt.com]
- 16. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - TW [thermofisher.com]
- 17. Metabolic Stability Studies: How to Study Slowly Metabolized Compounds Using In Vitro Models - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
A Comparative Guide to Saturated Bioisosteres: BCP, Bicyclo[2.1.1]hexane, and Bicyclo[3.1.1]heptane
In the landscape of modern drug discovery, the strategic replacement of aromatic rings with saturated bioisosteres has emerged as a powerful tool to modulate the physicochemical and pharmacokinetic properties of drug candidates.[1][2] The introduction of three-dimensional, rigid scaffolds can lead to significant improvements in aqueous solubility, metabolic stability, and permeability, while maintaining or enhancing biological activity.[3][4] This guide provides a comparative analysis of three prominent non-classical bioisosteres: bicyclo[1.1.1]pentane (BCP), bicyclo[2.1.1]hexane, and bicyclo[3.1.1]heptane, offering researchers and drug development professionals a comprehensive overview of their respective characteristics supported by experimental data.
Physicochemical and ADME Property Comparison
The decision to employ a specific bioisostere is often driven by the desired improvements in a compound's absorption, distribution, metabolism, and excretion (ADME) profile. The following tables summarize key quantitative data for BCP, bicyclo[2.1.1]hexane, and bicyclo[3.1.1]heptane, highlighting their impact on solubility, lipophilicity, and metabolic stability.
| Bioisostere | Parent Compound | Bioisostere Analog | Fold Change in Solubility | Reference Compound(s) |
| Bicyclo[1.1.1]pentane (BCP) | Sonidegib | BCP analog | >50-fold increase | Sonidegib |
| Tolvaptan | BCP analog | Increased | Tolvaptan | |
| Axitinib | BCP analog | Increased | Axitinib | |
| Bicyclo[2.1.1]hexane | Conivaptan | Bicyclo[2.1.1]hexane analog | 3-fold increase | Conivaptan |
| Lomitapide | Bicyclo[2.1.1]hexane analog | 6-fold increase | Lomitapide | |
| Boscalid | Bicyclo[2.1.1]hexane analog | 3-fold increase | Boscalid | |
| Bicyclo[3.1.1]heptane | Sonidegib | Oxa-BCHep analog | Improved | Sonidegib |
Table 1: Comparative Aqueous Solubility Data. This table illustrates the impact of replacing an aromatic ring with the respective bioisosteres on aqueous solubility. Data is presented as the fold change observed in the bioisosteric analog compared to the parent compound.
| Bioisostere | Parent Compound | cLogP / LogD (Parent) | cLogP / LogD (Bioisostere) | Change in Lipophilicity | Reference Compound(s) |
| Bicyclo[1.1.1]pentane (BCP) | Darapladib | High | Lower | Decreased | Darapladib |
| Bicyclo[2.1.1]hexane | Conivaptan | - | - | - | Conivaptan |
| Lomitapide | - | - | - | Lomitapide | |
| Bicyclo[3.1.1]heptane | Sonidegib | High LogD | Decreased by 0.5 units | Decreased | Sonidegib |
Table 2: Comparative Lipophilicity Data. This table summarizes the changes in calculated LogP (cLogP) or experimental LogD values upon bioisosteric replacement. A decrease in these values generally indicates reduced lipophilicity.
| Bioisostere | Parent Compound | Metabolic Stability (Parent) | Metabolic Stability (Bioisostere) | Change in Stability | Reference Compound(s) |
| Bicyclo[1.1.1]pentane (BCP) | Phenyl-containing compounds | Variable | Generally Improved | Increased | General observation |
| Bicyclo[2.1.1]hexane | Bixafen | - | - | Conflicting results | Bixafen |
| Bicyclo[3.1.1]heptane | Sonidegib | - | Slight decrease in human microsomal stability | Decreased | Sonidegib |
| URB597 | - | Improved microsomal stability | Increased | URB597 |
Table 3: Comparative Metabolic Stability Data. This table highlights the effect of bioisosteric replacement on metabolic stability, a critical parameter for determining a drug's half-life in vivo.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the data presented, detailed methodologies for the key experiments are provided below.
Kinetic Solubility Assay
Purpose: To determine the aqueous solubility of a compound under non-equilibrium conditions, which is often more relevant to the early drug discovery phase.[5][6][7][8]
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% dimethyl sulfoxide (DMSO).[5][6]
-
Serial Dilution: Add the DMSO stock solution to phosphate-buffered saline (PBS) at pH 7.4 to achieve a final DMSO concentration of 2% and a range of compound concentrations (e.g., 5-200 µM).[8]
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) with shaking for a specified duration (e.g., 2 hours or 90 minutes).[5][8]
-
Precipitate Removal: Separate any undissolved precipitate by filtration using a solubility filter plate or by centrifugation.[7][9]
-
Quantification: Determine the concentration of the compound in the filtrate or supernatant using a suitable analytical method, such as UV-Vis spectrophotometry or LC-MS/MS, against a standard curve.[6][7]
Diagram of Experimental Workflow:
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. repository.lboro.ac.uk [repository.lboro.ac.uk]
- 5. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 7. enamine.net [enamine.net]
- 8. charnwooddiscovery.com [charnwooddiscovery.com]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Structural Validation of 2-Substituted vs. 1,3-Disubstituted Bicyclo[1.1.1]pentanes
For Researchers, Scientists, and Drug Development Professionals
Bicyclo[1.1.1]pentanes (BCPs) have emerged as crucial scaffolds in modern medicinal chemistry, serving as three-dimensional, saturated bioisosteres for aromatic rings. Their rigid structure and unique exit vectors offer a compelling strategy to escape the "flatland" of traditional aromatic compounds, often leading to improved physicochemical properties such as solubility and metabolic stability. This guide provides an objective comparison of the structural validation of 2-substituted and 1,3-disubstituted BCPs, supported by experimental data, to aid researchers in their drug design and development endeavors. While 1,3-disubstituted BCPs are well-established as bioisosteres for para-substituted phenyl rings, the less-explored 2-substituted BCPs offer promising alternatives for ortho- and meta-substituted arenes.[1][2][3]
Data Presentation: A Comparative Structural Analysis
The validation of BCP structures relies heavily on X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy. Below is a summary of representative structural parameters for both 2-substituted and 1,3-disubstituted BCPs, compiled from various studies.
Table 1: Comparative X-ray Crystallography Data for Substituted BCPs
| Compound/Substitution Pattern | C1–C3 Bridgehead Distance (Å) | C1–C2 Bond Length (Å) | C2–C3 Bond Length (Å) | C1–C(substituent) Bond Length (Å) | C3–C(substituent) Bond Length (Å) | C2–C(substituent) Bond Length (Å) | Key Angles (°) |
| 1,3-Disubstituted BCPs | |||||||
| 1,3-Diiodobicyclo[1.1.1]pentane | 1.868 | 1.537 | 1.537 | 2.152 (C1-I) | 2.152 (C3-I) | - | ∠I-C1-C3-I ≈ 180 |
| Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid | 1.873 | 1.533 | 1.533 | 1.498 (C1-C) | 1.498 (C3-C) | - | ∠(O)C-C1-C3-C(O) ≈ 180 |
| 1,3-Bis(4-iodophenyl)bicyclo[1.1.1]pentane | 1.889 | 1.534 | 1.534 | 1.488 (C1-CAr) | 1.488 (C3-CAr) | - | - |
| 2-Substituted BCPs | |||||||
| Methyl 2-phenylbicyclo[1.1.1]pentane-1-carboxylate | 1.865 | 1.545 | 1.545 | 1.495 (C1-C) | - | 1.512 (C2-CAr) | ∠C(O)-C1-C2-CAr ≈ 118 |
| 2,2-Difluorobicyclo[1.1.1]pentane-1-carboxylate | - | 1.540 | 1.540 | 1.490 (C1-C) | - | 1.370 (C2-F) | - |
| 2-Pyridyl-bicyclo[1.1.1]pentane (TFA salt) | - | - | - | - | - | 1.515 (C2-CAr) | - |
Data compiled from multiple sources.[2][4][5][6][7][8][9]
Table 2: Comparative NMR Spectroscopic Data for Substituted BCPs (in CDCl₃)
| Compound/Substitution Pattern | ¹H NMR Chemical Shifts (ppm) | ¹³C NMR Chemical Shifts (ppm) |
| Bridgehead Protons (H1/H3) | Bridge Protons (H2/H4/H5) | |
| 1,3-Disubstituted BCPs | ||
| 1,3-Diiodobicyclo[1.1.1]pentane | - | 2.67 (s, 6H) |
| Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid | - | 2.45 (s, 6H) |
| 1-Amino-3-phenylbicyclo[1.1.1]pentane | - | 2.05 (s, 6H) |
| 2-Substituted BCPs | ||
| Methyl 2-phenylbicyclo[1.1.1]pentane-1-carboxylate | 2.30 (s, 1H), 2.15 (m, 2H), 1.95 (m, 2H) | - |
| 2-Iodobicyclo[1.1.1]pentane-1-carboxylic acid | 2.40 (s, 1H), 2.25 (m, 4H) | - |
Note: Chemical shifts are highly dependent on the specific substituents and solvent used. The data presented here are for illustrative purposes.[1][10][11][12]
Experimental Protocols
Detailed methodologies are crucial for the reproducible structural validation of novel BCP derivatives.
Single Crystal X-ray Diffraction Protocol for BCP Derivatives
-
Crystal Growth: High-quality single crystals are paramount. For many BCP derivatives, slow evaporation of a solution in a suitable solvent (e.g., chloroform, ethyl acetate, or a mixture of solvents like hexane/ethyl acetate) at room temperature is effective. Vapor diffusion is another common technique.
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head using a cryoprotectant (e.g., paratone-N oil) and flash-cooled in a stream of cold nitrogen gas (typically 100-150 K) to minimize thermal motion and radiation damage.
-
Data Collection: Data is collected on a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS). The crystal is rotated through a series of angles, and a diffraction pattern is recorded for each orientation.
-
Data Processing: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects, absorption, and crystal decay.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined by least-squares methods against the experimental data to optimize the atomic coordinates, and thermal parameters. For BCPs, careful attention should be paid to the modeling of the rigid cage and any disorder in the substituents.
-
Data Validation and Deposition: The final structure is validated using software tools like CHECKCIF and deposited in a crystallographic database such as the Cambridge Structural Database (CSD).
NMR Data Acquisition and Processing for BCP Derivatives
-
Sample Preparation: Dissolve approximately 5-10 mg of the BCP derivative in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable time.
-
Instrument Setup: The NMR experiments are typically performed on a spectrometer with a proton frequency of 400 MHz or higher. The instrument is locked onto the deuterium signal of the solvent, and the sample is shimmed to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition: A standard one-pulse experiment is usually sufficient. Key parameters to set include the spectral width, acquisition time, relaxation delay, and the number of scans. For BCPs, the characteristic signals for the bridgehead and bridge protons are often sharp singlets or multiplets, depending on the substitution pattern and symmetry.
-
¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired to observe the carbon signals as singlets. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans is typically required compared to ¹H NMR. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) are highly recommended to differentiate between CH, CH₂, and CH₃ groups, which is particularly useful for assigning the bridge carbons of the BCP core.
-
2D NMR Experiments: For unambiguous assignment of complex BCP structures, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable.
-
COSY: Identifies proton-proton couplings.
-
HSQC: Correlates protons directly to their attached carbons.
-
HMBC: Shows correlations between protons and carbons over two or three bonds, which is crucial for establishing connectivity through quaternary carbons, such as the bridgehead carbons of the BCP.
-
-
Data Processing: The acquired Free Induction Decay (FID) is processed by applying a Fourier transform, phasing the spectrum, and setting the reference (typically to the residual solvent peak or an internal standard like TMS).
Visualization of Experimental Workflow
A generalized workflow for the structural validation of a novel BCP derivative is depicted below.
Caption: A flowchart illustrating the key stages in the synthesis, purification, and structural validation of bicyclo[1.1.1]pentane derivatives.
Signaling Pathway Analogy: Bioisosteric Replacement Strategy
The decision to use a 2-substituted or a 1,3-disubstituted BCP is analogous to selecting a specific signaling pathway in drug design, where the choice of the scaffold dictates the downstream "physicochemical and pharmacological" outcomes.
Caption: A diagram illustrating the strategic choice between 1,3- and 2-substituted BCPs as bioisosteres for aromatic lead compounds to achieve desired physicochemical and pharmacological properties.
References
- 1. researchgate.net [researchgate.net]
- 2. publikationen.bibliothek.kit.edu [publikationen.bibliothek.kit.edu]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. escholarship.org [escholarship.org]
- 6. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. s3.eu-west-1.amazonaws.com [s3.eu-west-1.amazonaws.com]
- 10. Nucleophilic Substitution of 1,3-Diiodobicyclo[1.1.1]pentane: Synthesis of Bicyclo[1.1.1]pentylpyridinium, Quinolinium, Isoquinolinium, and Pyrazolium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 3-Phenylbicyclo[1.1.1]pentan-1-amine hydrobromide | C11H14BrN | CID 91933807 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
A Comparative Guide to the Pharmacokinetic Properties of BCP-Containing Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacokinetic properties of two distinct classes of BCP-containing drugs: those containing the natural sesquiterpene β-caryophyllene (BCP) and its derivatives, and those incorporating a bicyclo[1.1.1]pentane (BCP) moiety as a bioisostere. This analysis is supported by experimental data from preclinical and clinical studies, with detailed methodologies for key experiments.
Part 1: Pharmacokinetics of β-Caryophyllene (BCP) and Its Formulations
β-Caryophyllene, a natural bicyclic sesquiterpene, has garnered interest for its therapeutic potential. However, its poor water solubility and susceptibility to first-pass metabolism present challenges to its oral bioavailability. Various formulation strategies have been employed to enhance its pharmacokinetic profile.
Comparative Pharmacokinetic Parameters of β-Caryophyllene Formulations
The following tables summarize the key pharmacokinetic parameters of β-caryophyllene in different formulations, based on studies in rats and humans.
Table 1: Pharmacokinetic Parameters of β-Caryophyllene and β-Caryophyllene Alcohol in Rats
| Compound/Formulation | Dose | Cmax (µg/mL) | Tmax (h) | AUC0-12h (µg·h/mL) | Bioavailability (%) | Reference |
| Free β-Caryophyllene | 50 mg/kg (oral) | 0.22 ± 0.11 | 3.80 ± 1.10 | 1.15 ± 0.58 | - | [1][2] |
| β-Caryophyllene/β-Cyclodextrin Complex | 50 mg/kg (oral) | 0.56 ± 0.35 | 2.80 ± 0.80 | 2.99 ± 1.54 | ~2.6 times higher than free BCP | [1][2] |
| β-Caryophyllene Alcohol (BCPA) Solution | 100 mg/kg (intragastric) | - | - | - | 1.17 ± 0.78 | [3][4] |
| β-Caryophyllene Alcohol (BCPA) Suspension | 100 mg/kg (intragastric) | - | - | - | 1.21 ± 0.33 | [3][4] |
| β-Caryophyllene Alcohol (BCPA) PEG Formulation | 100 mg/kg (intragastric) | - | - | - | 6.22 ± 2.63 | [3][4] |
Table 2: Pharmacokinetic Parameters of β-Caryophyllene in Humans
| Formulation | Dose | Cmax (ng/mL) | Tmax (h) | AUC0-24h (ng·h/mL) | Relative Bioavailability | Reference |
| BCP Neat Oil | 100 mg (oral) | 58.22 | 3.07 | 305.9 | Reference | [5][6] |
| BCP-SEDDS (VESIsorb®) | 100 mg (oral) | 204.6 | 1.43 | 553.4 | 2.0-fold increase in AUC0-24h | [5][6] |
Experimental Protocols
In Vivo Pharmacokinetic Study in Rats (Oral Administration)
-
Animal Model: Male Sprague-Dawley rats.
-
Dosing: A single oral dose of the test compound (e.g., 50 mg/kg of free BCP or BCP/β-CD inclusion complex) is administered by gavage.[1][2]
-
Blood Sampling: Blood samples are collected from the tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Plasma Preparation: Plasma is separated by centrifugation and stored at -20°C until analysis.
-
Analytical Method (GC-MS):
-
Plasma samples are prepared for analysis, often involving liquid-liquid extraction with a solvent like ethyl acetate.[7]
-
An internal standard is added for quantification.
-
The analysis is performed on a gas chromatograph coupled with a mass spectrometer (GC-MS).[7]
-
The instrument is typically equipped with a capillary column (e.g., HP5-MS).[7]
-
Detection is carried out in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.[1][7]
-
-
Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine key parameters like Cmax, Tmax, and AUC.
Human Pharmacokinetic Study (Oral Administration)
-
Study Design: A randomized, double-blind, cross-over study design is often employed.[5][6]
-
Subjects: Healthy human volunteers.
-
Dosing: A single oral dose of the test formulation (e.g., 100 mg BCP as neat oil or in a SEDDS formulation) is administered under fasting conditions.[5][6]
-
Blood Sampling: Venous blood samples are collected at various time points post-dosing (e.g., up to 24 hours).
-
Plasma Analysis: Plasma concentrations of BCP are determined using a validated analytical method, typically LC-MS/MS.
-
Pharmacokinetic Analysis: Pharmacokinetic parameters are calculated from the individual plasma concentration-time curves.[5][6]
Part 2: Bicyclo[1.1.1]pentane (BCP) as a Bioisostere in Drug Design
The bicyclo[1.1.1]pentane (BCP) scaffold has emerged as a valuable bioisostere for para-substituted phenyl rings in medicinal chemistry.[8][9] Replacing a planar aromatic ring with the three-dimensional BCP moiety can significantly improve the physicochemical and pharmacokinetic properties of drug candidates, such as solubility, membrane permeability, and metabolic stability, while maintaining or even improving biological activity.[10][11]
Comparative Properties of BCP Drug Analogues and Their Parent Compounds
The following table and subsequent examples illustrate the impact of incorporating a BCP moiety on the properties of various drug molecules.
Table 3: Comparison of Physicochemical and Pharmacokinetic Properties of an LpPLA2 Inhibitor and its BCP Analogue
| Property | Parent Compound (Phenyl) | BCP Analogue | Reference |
| Permeability (nm/s) | 230 | 705 | [10] |
| Kinetic Solubility (µM) | 8 | 74 | [10] |
| ChromLogD7.4 | 6.3 | 7.0 | [10] |
| Property Forecast Index (PFI) | Equivalent to parent | Equivalent to parent | [10] |
Sonidegib and URB597 Analogues: The replacement of a phenyl ring with a bicyclo[1.1.1]heptane (BCHep), a related bridged ring system, in the drugs sonidegib and URB597 demonstrated notable improvements in their metabolic profiles. The BCHep-sonidegib analogue exhibited a significantly longer half-life (T1/2) and lower intrinsic clearance (Cli) in human liver microsomes compared to the parent drug. Similarly, the BCHep-URB597 analogue showed enhanced metabolic stability.[12]
Imatinib Analogue: While a BCP analogue of the anticancer drug imatinib showed significantly improved solubility, its potency was reduced.[13][14] This highlights that the effects of BCP substitution on biological activity can be target-dependent and require careful evaluation.
Experimental Protocols for In Vitro Assessment
Caco-2 Permeability Assay
-
Objective: To predict in vivo drug absorption across the intestinal epithelium.[15][16][17][18]
-
Cell Model: Caco-2 cells, a human colon adenocarcinoma cell line, are cultured on semipermeable membranes in a transwell system. The cells differentiate into a polarized monolayer with tight junctions, mimicking the intestinal barrier.[16][17]
-
Procedure:
-
Analysis: The concentration of the compound in the receiver compartment is quantified by LC-MS/MS.
-
Endpoint: The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests the involvement of active efflux transporters.[17]
In Vitro Metabolic Stability Assay
-
Objective: To determine the rate at which a compound is metabolized by liver enzymes, providing an estimate of its intrinsic clearance.[19][20][21]
-
Test Systems:
-
Procedure:
-
The test compound is incubated with the chosen test system (microsomes or hepatocytes) at 37°C.[19]
-
Samples are taken at various time points.
-
The reaction is quenched, and the remaining parent compound is quantified by LC-MS/MS.
-
-
Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).[20]
Visualizations
Caption: General pharmacokinetic pathway of an orally administered drug.
Caption: Workflow for evaluating BCP as a bioisostere in drug discovery.
References
- 1. Physicochemical characterization and pharmacokinetics evaluation of β-caryophyllene/β-cyclodextrin inclusion complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetic evaluation of β-caryophyllene alcohol in rats and beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Enhanced Oral Bioavailability of β-Caryophyllene in Healthy Subjects Using the VESIsorb® Formulation Technology, a Novel Self-Emulsifying Drug Delivery System (SEDDS) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. "Enhanced Oral Bioavailability of β-Caryophyllene in Healthy Subjects U" by Yvonne Mödinger, Katharina Knaub et al. [scholar.rochesterregional.org]
- 7. GC-MS method for simultaneous determination and pharmacokinetic investigation of five volatile components in rat plasma after oral administration of the essential oil extract of Pogostemon cablin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 9. Application of Bicyclo[1.1.1]pentane in Drug Development Research [bldpharm.com]
- 10. Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Correlations between imatinib pharmacokinetics, pharmacodynamics, adherence, and clinical response in advanced metastatic gastrointestinal stromal tumor (GIST): an emerging role for drug blood level testing? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Clinical pharmacokinetics of imatinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 16. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 17. Caco-2 Permeability | Evotec [evotec.com]
- 18. enamine.net [enamine.net]
- 19. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 20. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - TW [thermofisher.com]
- 21. bioivt.com [bioivt.com]
- 22. Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Metabolic Stability Studies: How to Study Slowly Metabolized Compounds Using In Vitro Models - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
A Comparative Guide to the Computational Analysis of Bicyclo[1.1.1]pentane Geometry and Substituent Exit Vectors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the pursuit of novel molecular scaffolds that enhance physicochemical and pharmacokinetic properties while maintaining or improving biological activity is a paramount objective. The bicyclo[1.1.1]pentane (BCP) core has emerged as a prominent non-classical bioisostere for the para-substituted phenyl ring, offering a three-dimensional structure that can impart improved solubility, metabolic stability, and synthetic tractability. This guide provides a comprehensive computational analysis of BCP geometry and its substituent exit vectors, comparing it with other commonly employed phenyl ring bioisosteres such as cubane and adamantane, as well as the parent phenyl group itself.
Introduction to Bioisosterism and Exit Vectors
Bioisosterism is a strategy in medicinal chemistry for the rational design of new drugs through the replacement of a chemical moiety with another that retains similar biological activity. The success of a bioisosteric replacement hinges on the ability of the new scaffold to mimic the size, shape, and electronic properties of the original group. A critical aspect of this mimicry is the preservation of the spatial orientation of substituents, which is defined by their exit vectors . These vectors describe the directionality and distance of the bonds connecting the core scaffold to its substituents, which is crucial for maintaining proper interactions with the biological target.
The following diagram illustrates the concept of replacing a para-substituted phenyl ring with a BCP core, highlighting the alignment of the exit vectors.
Comparative Analysis of Geometric and Electronic Properties
The effectiveness of a bioisostere is determined by its ability to replicate the key geometric and electronic features of the parent scaffold. The following tables summarize important computational data for BCP and its alternatives.
Table 1: Comparison of Key Geometric Parameters
This table presents a comparison of crucial geometric parameters that define the spatial relationship of substituents. The parameters are defined as follows: r is the distance between the scaffold atoms to which the substituents are attached (e.g., bridgehead carbons in BCP), and the exit vector angles (φ1, φ2) describe the collinearity of the substituent bonds.[1][2] An ideal para-phenyl mimic would have φ1 and φ2 angles close to 180°.
| Scaffold | Bridgehead/Para Distance (r, Å) | Substituent Distance (d, Å) | Exit Vector Angle (φ1, °) | Exit Vector Angle (φ2, °) |
| para-Substituted Phenyl | ~2.88 | ~5.91 | ~178 | ~178 |
| Bicyclo[1.1.1]pentane (BCP) | ~1.85 | ~4.6 | ~180 | ~180 |
| Cubane | ~2.72 | ~5.4 | ~180 | ~180 |
| Bicyclo[2.2.2]octane (BCO) | ~2.60 | ~5.6 | ~176 | ~176 |
| Adamantane (1,3-disubstituted) | ~2.55 | - | - | - |
Note: Data is compiled from various computational studies and may vary slightly depending on the level of theory and basis set used.
Table 2: Comparison of Electronic and Physicochemical Properties
Beyond geometric similarity, the electronic nature and overall physicochemical properties of the scaffold are critical for its success as a bioisostere. This table compares key electronic and physicochemical descriptors.
| Property | para-Substituted Phenyl | Bicyclo[1.1.1]pentane (BCP) | Cubane | Adamantane |
| HOMO-LUMO Gap (eV) | ~5.0 - 6.0 | ~7.0 - 8.0 | ~6.5 - 7.5 | ~7.5 - 8.5 |
| Calculated LogP (cLogP) | Variable (substituent dependent) | Generally lower than phenyl analog | Lower than phenyl analog | Higher than phenyl analog |
| Aqueous Solubility | Generally lower | Generally higher than phenyl analog | Higher than phenyl analog | Lower than phenyl analog |
| Fraction of sp³ carbons (Fsp³) | 0 | 1 | 1 | 1 |
| Molecular Electrostatic Potential (MEP) | Negative potential above and below the ring (π-system) | More uniform, less negative potential | More uniform potential | More uniform potential |
Note: Values are approximate and can vary based on substituents and computational methods.
Experimental and Computational Protocols
A robust comparison of molecular scaffolds relies on consistent and well-defined computational protocols. The following outlines a typical workflow for the computational analysis of bioisostere geometry and electronic properties.
Computational Workflow for Bioisostere Analysis
Detailed Methodologies
1. Geometry Optimization:
-
Method: Density Functional Theory (DFT) is a widely used method that offers a good balance between accuracy and computational cost.[3][4]
-
Functional: The B3LYP hybrid functional is a common choice for geometry optimizations of organic molecules.[4][5][6]
-
Basis Set: A Pople-style basis set, such as 6-31G*, is often sufficient for initial geometry optimizations. For higher accuracy, larger basis sets like 6-311+G(d,p) can be employed.[6]
-
Software: Commonly used quantum chemistry software packages include Gaussian, ORCA, and Spartan.
2. Frequency Calculation:
-
Following geometry optimization, a frequency calculation should be performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).
3. Exit Vector Plot (EVP) Analysis:
-
EVPs are a powerful tool for visualizing and quantifying the three-dimensional space occupied by disubstituted scaffolds.[7][8]
-
Procedure:
-
Define the two exit vectors based on the atoms connecting the substituents to the scaffold.
-
Calculate the four geometric parameters:
-
r: The distance between the starting points of the two vectors.
-
φ1 and φ2: The angles between each vector and the line connecting their starting points.
-
θ: The dihedral angle between the two vectors.
-
-
Plot these parameters to visualize the conformational space occupied by the scaffold.
-
4. Electronic Property Analysis:
-
Molecular Electrostatic Potential (MEP): MEP maps are calculated to visualize the charge distribution and identify regions of positive and negative electrostatic potential. This is crucial for understanding non-covalent interactions.[9][10][11] The MEP is typically mapped onto an isosurface of the electron density (e.g., 0.001 a.u.).
-
Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated to assess the electronic stability and reactivity of the scaffold.[12][13] A larger HOMO-LUMO gap generally indicates greater kinetic stability.
Conclusion
The computational analysis of BCP and its alternatives provides valuable insights for drug design. BCP stands out as a unique bioisostere that, while having a shorter bridgehead distance than a para-substituted phenyl ring, perfectly replicates the 180° exit vector.[14][15] This rigid and linear geometry, combined with its favorable physicochemical properties such as increased solubility and metabolic stability, makes it an attractive replacement for aromatic rings in many drug candidates.[1]
In contrast, cubane and bicyclo[2.2.2]octane more closely mimic the substituent separation of a phenyl ring, but their synthesis can be more challenging.[14][15] Adamantane, while a useful three-dimensional scaffold, imparts greater lipophilicity, which may not always be desirable.
The choice of a suitable bioisostere is context-dependent and should be guided by a thorough computational analysis of its geometric and electronic properties. The workflows and data presented in this guide provide a framework for researchers to make informed decisions in the rational design of novel therapeutics. By leveraging these computational tools, scientists can more effectively navigate chemical space and optimize lead compounds for improved efficacy and drug-like properties.
References
- 1. Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Non-covalent interactions from a Quantum Chemical Topology perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Electrostatic Potential Topology for Probing Molecular Structure, Bonding and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. wuxibiology.com [wuxibiology.com]
- 13. learn.schrodinger.com [learn.schrodinger.com]
- 14. chemrxiv.org [chemrxiv.org]
- 15. Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Bioisosteric Potential of Bicyclopentanes (BCPs) in γ-Secretase Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of bicyclo[1.1.1]pentanes (BCPs) as bioisosteres in γ-secretase inhibitors against other alternatives, supported by experimental data.
γ-Secretase, a multi-subunit intramembrane protease, is a critical enzyme in cellular signaling and is implicated in the pathogenesis of Alzheimer's disease due to its role in generating amyloid-β (Aβ) peptides from the amyloid precursor protein (APP).[1][2][3] Consequently, the development of γ-secretase inhibitors (GSIs) and modulators (GSMs) has been a significant focus of therapeutic research.[4][5] A key challenge in designing effective GSIs is achieving a balance of potency, selectivity against other substrates like Notch, and favorable physicochemical and pharmacokinetic properties.[4] Bioisosteric replacement, a strategy to swap one chemical moiety with another that has similar biological activity, has emerged as a powerful tool in optimizing drug candidates.[6] This guide evaluates the potential of bicyclo[1.1.1]pentane (BCP), a saturated, rigid scaffold, as a nonclassical bioisostere for the commonly found para-substituted phenyl ring in γ-secretase inhibitors.[7][8][9][10][11][12][13]
Comparative Analysis of BCPs and Other Phenyl Bioisosteres
The replacement of a central, para-substituted fluorophenyl ring in the potent γ-secretase inhibitor BMS-708,163 (avagacestat) with a BCP motif led to the discovery of a compound that was equipotent as an enzyme inhibitor but showed significant improvements in passive permeability and aqueous solubility.[10] This modification resulted in approximately four-fold higher maximum concentration (Cmax) and area under the curve (AUC) values in a mouse model, indicating excellent oral absorption characteristics.[10]
Studies comparing BCPs with other phenyl bioisosteres, such as bicyclo[2.2.2]octane (BCO) and bridged piperidines (BP), have shown that BCPs can offer a superior balance of properties.[6][7] For instance, in one series of compounds, both BP and BCP linkers significantly improved solubility compared to the parent phenyl and BCO analogues.[7]
Quantitative Data Summary
The following tables summarize the quantitative data comparing γ-secretase inhibitors containing a phenyl ring with their BCP and other bioisosteric counterparts.
Table 1: In Vitro and Cellular Activity of γ-Secretase Inhibitors
| Compound/Bioisostere | γ-Secretase IC50 (nM) | Aβ40 Reduction IC50 (nM) | Aβ42 Reduction IC50 (nM) | Notch IC50 (nM) | Reference |
| Avagacestat (Phenyl) | 0.24 | ~0.3 | 0.37 | 0.32 | [14] |
| BCP Analogue of Avagacestat | Equipotent to Avagacestat | - | - | - | [10] |
| Compound with Phenyl Linker | - | 15 | 20 | >10000 | [7] |
| Compound with BCP Linker | - | 30 | 45 | >10000 | [7] |
| Compound with BCO Linker | - | 120 | 150 | >10000 | [7] |
| Compound with BP Linker | - | 8 | 12 | >10000 | [7] |
Data for BCP analogue of Avagacestat is reported as equipotent without specific numerical values in the cited source. Further literature would be needed for precise IC50 values.
Table 2: Physicochemical and Pharmacokinetic Properties
| Compound/Bioisostere | Aqueous Solubility (µg/mL) | Passive Permeability (10⁻⁶ cm/s) | Cmax (ng/mL) in mouse | AUC (ng*h/mL) in mouse | Reference |
| Avagacestat (Phenyl) | - | Improved with BCP | ~4-fold lower than BCP analogue | ~4-fold lower than BCP analogue | [10] |
| BCP Analogue of Avagacestat | Significantly Improved | Significantly Improved | ~4-fold higher than Avagacestat | ~4-fold higher than Avagacestat | [10] |
| Compound with Phenyl Linker | < 1 | - | - | - | [7] |
| Compound with BCP Linker | 15 | - | - | - | [7] |
| Compound with BCO Linker | < 1 | - | - | - | [7] |
| Compound with BP Linker | 25 | - | - | - | [7] |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation of γ-secretase inhibitors. Below are representative protocols for key experiments.
In Vitro Homogeneous Time-Resolved Fluorescence (HTRF) Assay for γ-Secretase Activity
This assay directly measures the inhibition of γ-secretase activity on a synthetic substrate.[14]
Materials:
-
γ-secretase enzyme preparation
-
HTRF assay kit for γ-secretase (containing substrate and detection reagents)
-
Assay buffer
-
384-well low-volume microplates
-
HTRF-compatible microplate reader
-
Test compounds (e.g., BCP-containing inhibitors and controls)
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
Add 2 µL of the diluted compound or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 2 µL of the γ-secretase enzyme preparation to each well.
-
Initiate the reaction by adding 2 µL of the HTRF substrate.
-
Incubate the plate at 37°C for 1-3 hours.
-
Add 4 µL of the HTRF detection reagents (donor and acceptor fluorophores).
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
Read the plate on an HTRF-compatible microplate reader.
-
Calculate the IC50 value for the inhibition of γ-secretase activity.
Cell-Based ELISA for Aβ40/Aβ42 Secretion
This protocol quantifies the reduction of secreted Aβ40 and Aβ42 from cultured cells treated with a test compound.[14]
Materials:
-
Cell line expressing APP (e.g., SH-SY5Y)
-
Cell culture medium and supplements
-
Test compounds
-
ELISA kits for human Aβ40 and Aβ42
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the APP-expressing cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds or vehicle control.
-
Incubate the cells for 24-48 hours at 37°C in a CO₂ incubator.
-
Carefully collect the conditioned medium from each well.
-
Perform the Aβ40 and Aβ42 ELISA on the conditioned medium according to the manufacturer's instructions.
-
Read the absorbance at 450 nm using a microplate reader.
-
Generate a standard curve from the absorbance values of the Aβ standards.
-
Calculate the concentration of Aβ40 and Aβ42 in each sample from the standard curve.
-
Determine the IC50 value for the reduction of each Aβ species.
Notch Signaling Luciferase Reporter Assay
This assay measures the inhibition of Notch signaling by quantifying the activity of a downstream reporter gene.[3][14]
Materials:
-
HEK293 cells
-
Plasmid encoding a constitutively active form of Notch (NotchΔE)
-
Luciferase reporter plasmid under the control of a Notch-responsive promoter (e.g., Hes1)
-
Transfection reagent
-
Test compounds
-
Luciferase assay system
-
Luminometer
-
96-well white, clear-bottom plates
Procedure:
-
Co-transfect HEK293 cells with the NotchΔE plasmid and the Hes1-luciferase reporter vector in a 96-well plate.
-
After 24 hours, treat the transfected cells with various concentrations of the test compounds or vehicle control.
-
Incubate the cells for an additional 24 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.
-
Determine the IC50 value for the inhibition of Notch signaling.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the γ-secretase signaling pathway and a typical experimental workflow for evaluating inhibitors.
Caption: γ-Secretase signaling pathway for APP and Notch processing.
Caption: Experimental workflow for evaluating γ-secretase inhibitors.
Conclusion
The use of bicyclo[1.1.1]pentane as a bioisosteric replacement for the para-substituted phenyl ring in γ-secretase inhibitors presents a promising strategy for optimizing drug candidates.[7][8][10] The rigid, three-dimensional nature of the BCP scaffold can lead to significant improvements in physicochemical and pharmacokinetic properties, such as aqueous solubility and passive permeability, without compromising, and in some cases improving, biological activity.[10][11] While other bioisosteres also show potential, BCPs have demonstrated a particularly favorable balance of properties in several studies.[7] Further exploration of BCPs and other novel bioisosteres in the design of γ-secretase inhibitors and modulators is warranted and holds the potential to deliver safer and more effective therapeutics for Alzheimer's disease and other conditions where γ-secretase is a relevant target.
References
- 1. Physiological and pathological roles of the γ-secretase complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. pnas.org [pnas.org]
- 4. γ-Secretase inhibitors and modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. Application of Bicyclo[1.1.1]pentane in Drug Development Research [bldpharm.com]
- 12. macmillan.princeton.edu [macmillan.princeton.edu]
- 13. pnas.org [pnas.org]
- 14. benchchem.com [benchchem.com]
Navigating Purity Analysis: A Comparative Guide to HPLC, LC-MS, and Alternative Methods for Dimethyl Bicyclo[1.1.1]pentane-1,3-dicarboxylate
For researchers, scientists, and drug development professionals, ensuring the purity of novel molecular entities is a cornerstone of safe and effective therapeutic development. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) for determining the purity of dimethyl bicyclo[1.1.1]pentane-1,3-dicarboxylate, a key building block in modern medicinal chemistry. We further contrast these methods with alternative techniques, providing detailed experimental protocols and supporting data to inform your analytical strategy.
This compound's rigid, three-dimensional structure offers a unique bioisostere for phenyl rings, making it a valuable component in the design of new drug candidates. However, its synthetic pathway can introduce various impurities, including starting materials, intermediates, and by-products. Rigorous analytical characterization is therefore essential to guarantee the quality and consistency of this critical raw material.
Unraveling Impurities: A Look at HPLC and LC-MS
HPLC is a powerful technique for separating and quantifying components in a mixture, making it a workhorse for purity assessment in the pharmaceutical industry. When coupled with mass spectrometry, LC-MS provides an additional layer of analytical depth by confirming the identity of separated compounds based on their mass-to-charge ratio.
Hypothetical Performance Data for Purity Analysis
To illustrate the capabilities of different analytical techniques, the following table summarizes key performance parameters for the analysis of this compound.
| Analytical Technique | Principle | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Precision (%RSD) | Throughput | Selectivity |
| HPLC-UV | Chromatographic separation based on polarity, with UV detection. | ~0.01% | ~0.03% | < 2% | High | Good |
| LC-MS | Chromatographic separation coupled with mass-based detection. | < 0.001% | < 0.003% | < 5% | Medium | Excellent |
| GC-FID | Chromatographic separation of volatile compounds with flame ionization detection. | ~0.01% | ~0.03% | < 2% | High | Good |
| qNMR | Quantitative analysis based on the nuclear magnetic resonance of atomic nuclei. | ~0.1% | ~0.3% | < 1% | Low | Excellent |
Detailed Experimental Protocols
The following protocols provide a starting point for developing a robust analytical method for this compound. Method optimization and validation are crucial for ensuring accuracy and reliability.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is designed for the routine purity assessment of this compound.
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size) is a suitable starting point for this relatively non-polar molecule.
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 60 40 15.0 10 90 20.0 10 90 20.1 60 40 | 25.0 | 60 | 40 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: UV at 210 nm
-
Sample Preparation: Dissolve a known quantity of the sample in acetonitrile to a final concentration of approximately 1 mg/mL.
Liquid Chromatography-Mass Spectrometry (LC-MS)
This method provides enhanced sensitivity and specificity for impurity identification.
-
LC System: An ultra-high-performance liquid chromatography (UHPLC) system is recommended for optimal resolution and speed. The LC conditions can be adapted from the HPLC method above, with potential adjustments to the flow rate and gradient for compatibility with the mass spectrometer.
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is ideal for accurate mass measurements and structural elucidation of unknown impurities.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is a suitable starting point.
-
MS Parameters:
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Desolvation Gas Flow: 800 L/hr
-
Scan Range: m/z 50-500
-
Visualizing the Analytical Workflow
The following diagram illustrates the logical flow of the purity analysis process, from initial sample receipt to the final report.
Workflow for Purity Assessment
Comparison with Alternative Techniques
While HPLC and LC-MS are primary methods, other techniques offer complementary information for a comprehensive purity profile.
Gas Chromatography (GC)
Gas chromatography is well-suited for the analysis of volatile and thermally stable compounds.[1] Given that this compound has a moderate molecular weight and is likely to be sufficiently volatile, GC can be a viable alternative or a complementary technique.[2] It often provides faster analysis times compared to HPLC.[3] However, less volatile impurities may not be detected.
Quantitative Nuclear Magnetic Resonance (qNMR)
Quantitative NMR is a primary analytical method that can determine the purity of a sample without the need for a specific reference standard for each impurity.[4][5] It provides structural information and can quantify components based on the integration of their respective signals.[6] While highly accurate, qNMR typically has lower sensitivity and throughput compared to chromatographic methods.[7]
Conclusion: Selecting the Right Analytical Tool
The choice of analytical technique for assessing the purity of this compound depends on the specific requirements of the analysis.
-
For routine quality control and high-throughput screening, HPLC with UV detection offers a robust and efficient solution.
-
For in-depth impurity profiling and identification of unknown components, the enhanced sensitivity and specificity of LC-MS are indispensable.
-
GC can be a valuable, fast alternative for analyzing the main component and any volatile impurities.
-
qNMR serves as an excellent orthogonal technique for absolute purity determination and structural confirmation.
A multi-faceted analytical approach, leveraging the strengths of each of these techniques, will provide the most comprehensive and reliable assessment of this compound purity, ensuring the quality and safety of this important building block in drug discovery and development.
References
- 1. Developing HPLC Methods [sigmaaldrich.com]
- 2. pharmasalmanac.com [pharmasalmanac.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. This compound | 115913-32-1 | Benchchem [benchchem.com]
- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 6. chemscene.com [chemscene.com]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Safety Operating Guide
Proper Disposal of Dimethyl Bicyclo[1.1.1]pentane-1,3-dicarboxylate: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides essential, step-by-step procedures for the proper disposal of dimethyl bicyclo[1.1.1]pentane-1,3-dicarboxylate, a non-halogenated organic ester. Adherence to these protocols is vital for personnel safety and environmental protection.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, consult the Safety Data Sheet (SDS) for this compound. The SDS for this compound specifies that it should be disposed of as hazardous waste[1].
Personal Protective Equipment (PPE): Always wear appropriate PPE, including:
-
Safety glasses or goggles
-
Chemical-resistant gloves
-
A lab coat
Engineering Controls: All handling and preparation of this chemical for disposal should be conducted within a certified chemical fume hood to minimize inhalation exposure.
Waste Classification and Collection
This compound is classified as a non-halogenated organic solvent. As such, it should be collected in a designated waste container for this category of chemical waste[2][3][4].
Key considerations for waste collection:
-
Segregation: Do not mix non-halogenated waste with halogenated solvents, strong acids or bases, oxidizers, or heavy metal waste[3][4]. Cross-contamination can lead to dangerous reactions and significantly increase disposal costs[4].
-
Container: Use a designated, properly labeled, and chemically compatible waste container with a secure, tight-fitting lid[2][5]. The container should be clearly marked with the words "Hazardous Waste" and "Non-Halogenated Organic Waste"[2][4].
-
Labeling: All constituents in the waste container must be clearly identified by their full chemical names on the hazardous waste tag[2]. Do not use abbreviations or chemical formulas.
-
Collection Point: Temporarily store the waste container in a designated satellite accumulation area within the laboratory[5]. This area should have secondary containment to prevent spills.
| Waste Stream Classification | Compatible Materials | Incompatible Materials |
| Non-Halogenated Organic Solvents | Alkanes, alkenes, alcohols, nitriles, esters (such as this compound), ethers, ketones[3]. | Halogenated solvents (e.g., dichloromethane, chloroform), strong acids and bases, aqueous solutions, heavy metals, strong oxidizers[3][4]. |
Step-by-Step Disposal Protocol
-
Preparation: Ensure all necessary PPE is correctly worn and that you are working within a chemical fume hood.
-
Waste Transfer: Carefully transfer the this compound waste into the designated "Non-Halogenated Organic Waste" container. To minimize vapor exposure, keep the container open for the shortest time possible[3].
-
Container Sealing: Securely close the waste container lid to ensure it is vapor-tight and spill-proof[2].
-
Labeling: If not already present, affix a hazardous waste tag to the container. List "this compound" and any other chemicals in the container, along with their estimated percentages[5].
-
Storage: Place the sealed and labeled container in your laboratory's designated satellite accumulation area. Ensure it is stored in secondary containment.
-
Disposal Request: Once the waste container is nearly full (approximately 75%), arrange for its collection through your institution's Environmental Health and Safety (EHS) office or equivalent department[5]. Follow your organization's specific procedures for requesting a hazardous waste pickup.
Spill and Emergency Procedures
In the event of a spill, immediately alert personnel in the area. For small spills, use an inert absorbent material, such as spill pads or sand, to contain the substance. Place the absorbent material in a sealed, labeled bag and dispose of it as hazardous waste. For larger spills, or if you are unsure how to proceed, evacuate the area and contact your institution's emergency response team[5].
Caption: Disposal workflow for this compound.
References
- 1. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 2. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 3. Chimactiv - Interactive numerical educational resources for the analysis of complex media [chimactiv.agroparistech.fr]
- 4. 7.2 Organic Solvents [ehs.cornell.edu]
- 5. campusoperations.temple.edu [campusoperations.temple.edu]
Essential Safety and Logistical Information for Handling Dimethyl Bicyclo[1.1.1]pentane-1,3-dicarboxylate
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical reagents is paramount. This document provides essential guidance on the personal protective equipment (PPE), operational procedures, and disposal of Dimethyl bicyclo[1.1.1]pentane-1,3-dicarboxylate.
Personal Protective Equipment (PPE)
A comprehensive approach to personal safety involves the use of appropriate protective gear. The following table summarizes the recommended PPE for handling this compound.
| Protective Equipment | Specifications | Rationale |
| Eye and Face Protection | Safety glasses with side-shields or chemical goggles. | Protects against splashes and airborne particles. |
| Hand Protection | Compatible chemical-resistant gloves (e.g., nitrile rubber). | Prevents skin contact with the chemical. |
| Skin and Body Protection | Laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. If dusts or aerosols are generated, a NIOSH-approved respirator is recommended. | Minimizes inhalation of potentially harmful vapors or particles. |
Operational Plan: Handling and Storage
Proper handling and storage are critical to maintain the integrity of the compound and the safety of laboratory personnel.
Handling:
-
Always work in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid direct contact with skin and eyes by wearing the appropriate PPE.[1]
-
Wash hands thoroughly with soap and water after handling the compound.[2]
-
Prevent the formation of dust and aerosols.[1]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Keep away from incompatible materials such as strong oxidizing agents.
Accidental Release Measures
In the event of a spill, follow these procedures:
-
Evacuate: Immediately clear the area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Prevent further leakage or spillage if it is safe to do so.
-
Cleanup: Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable container for disposal.
Disposal Plan
Dispose of this compound and any contaminated materials as hazardous waste.[2] Adhere to all federal, state, and local regulations for chemical waste disposal. Do not allow the chemical to enter drains or waterways.[1]
Experimental Workflow
The following diagram illustrates a typical workflow for handling this compound in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
